molecular formula H3Si- B1217022 Silanide

Silanide

Cat. No.: B1217022
M. Wt: 31.109 g/mol
InChI Key: LNVJLOIIRUIQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanides are a class of silicon-centered anions, isoelectronic to carbanions, that serve as powerful tools in advanced chemical research . These reagents are characterized by a negatively charged silicon atom and are known for their strong electron-donating properties, which can surpass those of conventional phosphine and N-heterocyclic carbene (NHC) ligands in transition metal chemistry . Their primary research value lies in their ability to form stable complexes with various metals, including base metals like iron and copper, making them promising candidates for developing novel catalytic systems and studying base metal catalysis . The mechanism of action involves the donation of electron density from the silicon lone pair to a metal center, effectively acting as a supporting ligand to modulate the metal's reactivity and stability . Key research applications include their use as strong sigma-donor ligands in organometallic chemistry, investigations into small molecule activation, and as precursors for the synthesis of more complex silicon-containing compounds and materials . This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not designed or approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H3Si-

Molecular Weight

31.109 g/mol

IUPAC Name

silanide

InChI

InChI=1S/H3Si/h1H3/q-1

InChI Key

LNVJLOIIRUIQCP-UHFFFAOYSA-N

SMILES

[SiH3-]

Canonical SMILES

[SiH3-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Alkali Metal Silanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali metal silanides, compounds containing a silicon atom with a negative charge (a silyl (B83357) anion) and an alkali metal counterion, are potent nucleophiles and reducing agents. Their high reactivity and utility in forming silicon-element bonds have established them as crucial reagents in organosilicon chemistry and materials science. This guide provides a comprehensive overview of the core properties of alkali metal silanides, focusing on their synthesis, structure, spectroscopic characteristics, and reactivity.

Synthesis of Alkali Metal Silanides

The synthesis of alkali metal silanides typically involves the deprotonation of a hydrosilane, the reductive cleavage of a Si-Si or Si-C bond, or a transmetalation reaction.

General Synthetic Pathways

A common method for preparing tris(silyl)silanides involves the base-induced desilylation of a polysilane precursor, such as neopentasilane (B600054) (Si(SiH₃)₄).[1] The choice of base and solvent is critical to the success of the synthesis and the stability of the resulting silanide.

Experimental Protocols

Synthesis of Lithium Tris(silyl)this compound (LiSi(SiH₃)₃)

Materials:

  • Neopentasilane (Si(SiH₃)₄)

  • Methyllithium (B1224462) (MeLi) solution in diethyl ether (Et₂O)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • A solution of neopentasilane in anhydrous diethyl ether is cooled to -30°C under an inert atmosphere (e.g., argon).

  • A stoichiometric amount of methyllithium solution is added dropwise to the stirred neopentasilane solution.

  • The reaction mixture is allowed to stir for an additional 30 minutes at room temperature.

  • The resulting solution of lithium tris(silyl)this compound can be used directly for subsequent reactions. It is important to note that attempts to isolate the solvent-free product often lead to oligomerization and degradation.[1]

Synthesis of Heavier Alkali Metal Tris(silyl)silanides (MSi(SiH₃)₃, M = Rb, Cs)

Materials:

  • Neopentasilane (Si(SiH₃)₄)

  • Rubidium tert-butoxide (RbOtBu) or Cesium tert-butoxide (CsOtBu)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Equimolar amounts of neopentasilane and the respective alkali metal tert-butoxide are reacted in an appropriate anhydrous solvent.

  • The reaction proceeds via a base-mediated desilylation to yield the corresponding tris(silyl)this compound.[1]

Synthesis of Potassium Tris(trimethylsilyl)this compound (KSi(SiMe₃)₃)

Materials:

Procedure:

  • Metalation of tetrakis(trimethylsilyl)silane with potassium tert-butoxide is performed in an anhydrous solvent.

  • The reaction conditions and solvent system can influence the product, sometimes leading to adducts with unreacted starting material.

Structural Properties

The structures of alkali metal silanides are highly dependent on the substituents on the silicon anion, the nature of the alkali metal cation, and the coordinating ability of the solvent. X-ray crystallography has been instrumental in elucidating the solid-state structures of these compounds.

Tris(silyl)silanides

The structural characterization of simple, perhydrogenated tris(silyl)silanides is challenging due to their instability. However, the magnesium derivative, stabilized by a bulky Nacnac ligand, has been structurally characterized, providing insight into the geometry of the [Si(SiH₃)₃]⁻ anion.[1]

Tris(trimethylsilyl)silanides

In contrast, tris(trimethylsilyl)silanides are more stable and have been extensively studied. The interaction between the silyl anion and the alkali metal cation can lead to either contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs), often influenced by the presence of crown ethers.

CompoundIon Pair TypeKey Structural FeaturesReference
[K(12-crown-4)₂][Si(SiMe₃)₃]SSIPThe potassium ion is encapsulated by two 12-crown-4 (B1663920) ligands, separating it from the silyl anion.
K(18-crown-6)Si(SiMe₃)₃CIPThe potassium ion is coordinated by the 18-crown-6 (B118740) ligand and also interacts directly with the central silicon atom.
[Rb(15-crown-5)₂][Si(SiMe₃)₃]SSIPThe rubidium ion is separated from the silyl anion by two 15-crown-5 (B104581) ligands.
[Cs(18-crown-6)₂][Si(SiMe₃)₃]SSIPThe cesium ion is encapsulated by two 18-crown-6 ligands.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing alkali metal silanides in solution. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra provide valuable information about the electronic environment of the silicon and substituent atoms.

CompoundNucleusChemical Shift (ppm)Coupling Constant (Hz)SolventReference
Mg[Si(SiH₃)₃]₂²⁹Si-265.9 (quat. Si)C₆D₆[1]
²⁹Si-77.8 (SiH₃)
Zn[Si(SiH₃)₃]Cl(TMEDA)²⁹Si-202.4 (quat. Si)C₆D₆[1]
²⁹Si-85.2 (SiH₃)
{Zn[Si(SiH₃)₃]₂}²⁹Si-203.1 (quat. Si)²J(Si-H) = 5.68C₆D₆[1]
²⁹Si-84.7 (SiH₃)
[(DippNacnac)MgSi(SiH₃)₃]²⁹Si-204.6 (quat. Si)²J(Si-H) = 4.84C₆D₆[1]

Reactivity of Alkali Metal Silanides

Alkali metal silanides are highly reactive species, participating in a variety of chemical transformations.

Nucleophilic Substitution

As potent nucleophiles, they readily react with a range of electrophiles to form new silicon-element bonds. For example, they can be used to introduce silyl groups into organic molecules.

Transmetalation

Alkali metal silanides can undergo transmetalation reactions with metal halides to generate other metal this compound complexes. This is a useful strategy for tuning the reactivity and stability of the silyl anion. For instance, the reaction of lithium tris(silyl)this compound with MgBr₂ or ZnCl₂(TMEDA) yields the corresponding magnesium and zinc silanides.[1]

Reactions with Carbonyl Compounds

The reaction of alkali metal silanides with aldehydes and ketones can proceed via different pathways, including nucleophilic addition to the carbonyl carbon.

Visualizations

Synthesis of Tris(silyl)silanides

G cluster_0 Base-Induced Desilylation Si(SiH3)4 Neopentasilane Si(SiH₃)₄ MSi(SiH3)3 Alkali Metal Tris(silyl)this compound MSi(SiH₃)₃ Si(SiH3)4->MSi(SiH3)3 + Base Base Base (e.g., MeLi, KOtBu) Base->MSi(SiH3)3 Byproduct Byproduct (e.g., MeSiH₃, HSi(OtBu))

Caption: General synthesis of tris(silyl)silanides.

Transmetalation Reactions of Lithium Tris(silyl)this compound

G cluster_1 Reaction with MgBr₂ cluster_2 Reaction with ZnCl₂(TMEDA) LiSi(SiH3)3 LiSi(SiH₃)₃ Mg_this compound Mg[Si(SiH₃)₃]₂ LiSi(SiH3)3->Mg_this compound + MgBr₂ Zn_this compound Zn[Si(SiH₃)₃]₂(TMEDA) or ClZnSi(SiH₃)₃ LiSi(SiH3)3->Zn_this compound + ZnCl₂(TMEDA) MgBr2 MgBr₂ ZnCl2 ZnCl₂(TMEDA)

Caption: Transmetalation of lithium tris(silyl)this compound.

Conclusion

Alkali metal silanides are a fascinating class of compounds with a rich and diverse chemistry. Their properties are intricately linked to the nature of the substituents, the alkali metal counterion, and the reaction environment. A thorough understanding of their synthesis, structure, and reactivity is essential for harnessing their full potential in chemical synthesis and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

The Electronic Architecture of Transition Metal Silanide Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Transition metal silanide complexes, compounds featuring a direct, anionic silicon-to-metal bond, are a fascinating class of molecules at the intersection of organometallic and materials chemistry. Their unique electronic structures govern their reactivity and potential applications, from catalysis to precursors for advanced materials. This technical guide provides an in-depth exploration of the electronic framework of these complexes, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the synthesis, characterization, and theoretical treatment of these compounds, presenting a consolidated view of their bonding, reactivity, and the experimental protocols used to investigate them.

Introduction

The nature of the bond between a transition metal and a silicon atom in this compound complexes is a subject of considerable interest. These M-Si bonds can range from predominantly ionic to significantly covalent, depending on the transition metal, its oxidation state, the ligand environment, and the substituents on the silicon atom. Understanding the electronic structure is paramount to predicting and controlling the reactivity of these complexes, which are known to engage in a variety of transformations, including insertion reactions and bond activations. This guide will systematically unpack the key aspects of their electronic makeup, supported by experimental data and theoretical insights.

Synthesis and Experimental Characterization

The synthesis of transition metal this compound complexes often requires rigorously air- and moisture-free conditions due to their high reactivity. The most prevalent synthetic route is salt metathesis.

General Synthetic Protocol: Salt Metathesis

This method involves the reaction of a transition metal halide precursor with an alkali metal this compound reagent.

Workflow for Salt Metathesis Synthesis:

SynthesisWorkflow MetalHalide Transition Metal Halide (e.g., MCln) Reaction Reaction in Anhydrous Solvent (e.g., Toluene, THF) MetalHalide->Reaction Alkalithis compound Alkali Metal this compound (e.g., KSiR3) Alkalithis compound->Reaction Filtration Filtration to Remove Salt Byproduct (e.g., KCl) Reaction->Filtration SolventRemoval Solvent Removal in vacuo Filtration->SolventRemoval Crystallization Crystallization (e.g., from Pentane (B18724) or Toluene) SolventRemoval->Crystallization Product Isolated Transition Metal This compound Complex Crystallization->Product

Caption: General workflow for the synthesis of transition metal this compound complexes via salt metathesis.

Detailed Protocol:

  • Preparation: All glassware is rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Anhydrous, deoxygenated solvents are used throughout the procedure.

  • Reaction: The transition metal halide precursor (e.g., [Y(BIPM)(I)(THF)₂]) is dissolved or suspended in an appropriate solvent such as toluene. To this, a solution or slurry of the alkali metal this compound (e.g., K{Si(SiMe₃)₃}) in the same solvent is added, typically at reduced temperatures to control the reaction rate.[1][2]

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred for a defined period. The resulting slurry is then filtered to remove the alkali metal halide byproduct (e.g., KI).

  • Isolation: The solvent is removed from the filtrate under vacuum to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as pentane or toluene, to afford crystalline material suitable for characterization.[1]

Spectroscopic and Crystallographic Characterization

A suite of analytical techniques is essential to fully characterize the structure and bonding in these sensitive compounds.

2.2.1. Single-Crystal X-ray Diffraction

This technique provides definitive information on the solid-state molecular structure, including precise M-Si bond lengths and angles.

Detailed Protocol for Air-Sensitive Crystals:

  • Crystal Selection: Inside a glovebox, a suitable single crystal is selected under a microscope and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.[3]

  • Mounting: The coated crystal is mounted on a cryo-loop.[3]

  • Data Collection: The mounted crystal is rapidly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K). This low temperature minimizes thermal motion and potential degradation during data collection.[3]

  • Structure Solution and Refinement: The diffraction data are collected and processed. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[4]

2.2.2. Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the solution-state structure of these complexes.

  • ¹H and ¹³C NMR: Provide information about the organic ligands supporting the metal center.

  • ²⁹Si NMR: This is particularly diagnostic. The chemical shift of the silicon atom directly bonded to the transition metal is highly sensitive to the electronic environment. Chemical shifts for metal-bound silicon atoms in this compound complexes are often found in a distinct region of the spectrum.[5] For instance, the δ(²⁹Si) values for [Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)] and [Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)] are -85.5 ppm and -79.7 ppm, respectively. Due to the negative magnetogyric ratio of ²⁹Si, care must be taken with experiments involving polarization transfer from ¹H, as the Nuclear Overhauser Effect (NOE) can lead to signal nulling.[6]

  • Metal Nuclei NMR (e.g., ⁸⁹Y): For suitable metal isotopes, direct observation of the metal nucleus can provide valuable information about the coordination environment.[1]

2.2.3. Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the bonding within the molecule. The M-Si stretching frequency is a direct indicator of the bond strength. These vibrations are typically found in the far-infrared region of the spectrum (below 600 cm⁻¹). For example, in some transition metal complexes, M-O stretching vibrations appear in the 400-600 cm⁻¹ range, and M-Si vibrations are expected in a similar or lower frequency region.[7][8] The exact position is sensitive to the metal, the mass of the silicon substituents, and the overall coordination geometry.

Quantitative Data Summary

The structural parameters of transition metal this compound complexes are crucial for understanding the nature of the M-Si bond. Below is a compilation of selected crystallographic and spectroscopic data.

Table 1: Selected M-Si Bond Lengths

ComplexMetalM-Si Bond Length (Å)Reference
[Y(BIPM)(SiᵗBu₂Me)(THF)]Y3.053(2)[1]
[Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)]Zr2.868(2)[9]
[Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)]Hf2.846(2)[9]
[Th(Cp′′)₂{Si(SiMe₃)₃}(Cl)]Th3.120(3)[9]
[U(Cp′′)₂{Si(SiMe₃)₃}]U3.064(2)[5]
[(MeC₅H₄)Mn(CO)(PMe₃)(η²-H₂SiPh₂)] (silane complex)Mn3.25[10]

Table 2: Selected ²⁹Si NMR Chemical Shifts

ComplexMetalδ(²⁹Si) of M-Si (ppm)Reference
[Y(BIPM)(SiᵗBu₂Me)(THF)]Y-61.8[1]
[Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)]Zr-85.5[9]
[Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)]Hf-79.7[9]
[Ni(η²(Si–H)-PSiP)(PMe₃)]NiNot reported[11]
[Co(PSiP)(Cl)(PMe₃)]CoNot reported[11]
[Fe(PSiP)(H)(PMe₃)₂]FeNot reported[11]

Electronic Structure and Bonding

The electronic structure of transition metal this compound complexes is best described using molecular orbital (MO) theory. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the nature of the M-Si bond.

Molecular Orbital Description

The primary interaction involves the overlap of a filled sp³-hybridized orbital on the anionic silicon atom with a suitable empty d-orbital on the transition metal center to form a σ-bond.

MO_Diagram M_d d-orbitals sigma_star σ* (antibonding) M_d->sigma_star sigma σ (bonding) M_d->sigma Si_sp3 sp³ Si_sp3->sigma_star Si_sp3->sigma E_up Energy E_down E_up->E_down e1 e2

Caption: A simplified qualitative MO diagram for the σ-bonding in a transition metal this compound complex.

The degree of covalent character in the M-Si bond is determined by the energy matching and overlap between the interacting orbitals. For early transition metals and lanthanides, the energy mismatch can be significant, leading to a more ionic interaction, as observed in yttrium this compound complexes.[1] For later, more electronegative transition metals, the covalent contribution is expected to be greater.

In addition to σ-donation from the this compound ligand to the metal, π-backbonding from filled metal d-orbitals to empty σ* orbitals of the Si-R bonds on the ligand can also occur, though this is generally considered a weaker interaction.

Computational Chemistry Protocols (DFT)

DFT calculations are crucial for predicting geometries, analyzing bonding, and understanding reactivity.

General Protocol for DFT Calculations:

  • Structure Building: An initial guess for the molecular geometry is built using crystallographic data or standard bond lengths and angles.

  • Geometry Optimization: The geometry is optimized to find the lowest energy structure. This is typically done using a specific combination of an exchange-correlation functional (e.g., B3LYP, PBE0, M06) and a basis set (e.g., def2-TZVP for the metal and 6-31G(d,p) for other atoms).[12][13] For heavy metals, effective core potentials (ECPs) are often used.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman data.[14]

  • Electronic Structure Analysis: Once a stable structure is obtained, further analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be performed to probe the nature of the M-Si bond, calculate atomic charges, and assess the degree of covalency.[15]

Reactivity of the M-Si Bond

The M-Si bond in this compound complexes is often the most reactive site in the molecule, participating in various insertion and cycloaddition reactions.

Insertion of Unsaturated Substrates

Unsaturated organic molecules such as ketones, azobenzenes, and carbodiimides can insert into the M-Si bond.[1]

Reaction Pathway with a Ketone:

KetoneInsertion Reactants [LnM-SiR₃] + R'₂C=O Product [Ln-O-C(R'₂)SiR₃] (Alkoxide Product) Reactants->Product 1,2-migratory insertion

Caption: Migratory insertion of a ketone into an M-Si bond.

This reactivity is driven by the nucleophilicity of the this compound silicon atom and the electrophilicity of the carbonyl carbon.

Cycloaddition Reactions

With certain substrates, such as carbodiimides, [2+2] cycloaddition reactions can occur at other reactive sites in the complex, competing with insertion into the M-Si bond.[1]

Conclusion

The electronic structure of transition metal this compound complexes is a rich and varied field, with the nature of the M-Si bond being highly tunable. This guide has outlined the key synthetic methodologies, characterization techniques, and theoretical approaches used to study these fascinating compounds. The interplay between ionic and covalent contributions to the M-Si bond, as revealed by a combination of X-ray crystallography, NMR spectroscopy, and DFT calculations, dictates the reactivity of these complexes. A deeper understanding of this electronic architecture will continue to drive innovation in catalysis, materials science, and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Silanide Compounds

Introduction

Organosilicon chemistry has emerged as a vibrant field of research, offering novel molecular architectures and reactivity patterns with wide-ranging applications.[1] Central to this discipline are this compound compounds, also known as silyl (B83357) anions, which are highly reactive intermediates featuring a trivalent, negatively charged silicon atom.[2] These species are the silicon analogues of carbanions and serve as potent nucleophiles and building blocks in organic and organometallic synthesis.[1][3] The strategic incorporation of silicon into organic molecules, a concept known as sila-substitution, is a growing area in drug discovery, as the replacement of a carbon atom with silicon can significantly modulate a compound's metabolic stability, lipophilicity, and overall pharmacological profile.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of novel this compound compounds, with a focus on experimental methodologies and applications relevant to modern chemical research.

Core Concepts: Structure and Reactivity

Silanides (R₃Si⁻) are typically tetrahedral, isoelectronic with phosphines, and exhibit a high degree of pyramidalization. The nucleophilicity and basicity of a silyl anion are influenced by the electronic and steric nature of the substituents on the silicon atom, the associated counterion (typically an alkali metal), and the solvent system.[6] Unlike their carbanion counterparts, where charge can be extensively delocalized into adjacent π-systems, NMR studies indicate that the negative charge in phenylated silyl anions is largely localized on the silicon atom.[3] This charge localization contributes to their high nucleophilicity and reactivity.[6]

Synthesis of Novel this compound Compounds

The generation of silyl anions can be achieved through several primary pathways, most commonly involving the reductive cleavage of Si-Si bonds in disilanes or the reaction of halosilanes with alkali metals.

Synthesis_Workflow cluster_precursors Starting Materials cluster_reagents Reaction Conditions Precursors Precursors Halosilanes Halosilanes (e.g., R₃SiCl) Disilanes Disilanes (e.g., R₃Si-SiR₃) Hydrosilanes Hydrosilanes (e.g., R₃SiH) This compound Silyl Anion (this compound) R₃Si⁻ M⁺ Halosilanes->this compound Reductive Metalation Disilanes->this compound Reductive Cleavage Hydrosilanes->this compound Deprotonation Reagents Reagents Alkali_Metals Alkali Metals (Li, Na, K) Alkali_Metals->Halosilanes Alkali_Metals->Disilanes Strong_Base Strong Base (e.g., n-BuLi, KH) Strong_Base->Hydrosilanes

Caption: General workflows for the synthesis of silyl anions.

Experimental Protocols

Protocol 1: Synthesis of Phenyldimethylsilyllithium from Chlorodimethylphenylsilane (B1200534) [6] This protocol details the generation of a silyl-lithium reagent via reductive metalation.

  • Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

  • Reagent Preparation: In the flask, place a suspension of finely cut lithium metal (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Initiation: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Precursor: Slowly add a solution of chlorodimethylphenylsilane (1.0 equivalent) in anhydrous THF to the lithium suspension via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The formation of the silyl anion is often accompanied by the appearance of a characteristic dark red or brown color.

  • Usage: The resulting solution of phenyldimethylsilyllithium is highly reactive and is typically used immediately in subsequent synthetic steps.

Protocol 2: Synthesis of Tris(trimethylsilyl)silyllithium from Tetrakis(trimethylsilyl)silane (B1295357) This protocol outlines the cleavage of a Si-Si bond to form a silyl anion.

  • Apparatus Setup: Under an inert atmosphere, equip a flame-dried Schlenk flask with a magnetic stir bar.

  • Reagents: Add tetrakis(trimethylsilyl)silane (1.0 equivalent) and anhydrous THF to the flask.

  • Addition of Base: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of methyllithium (B1224462) (1.1 equivalents) in diethyl ether dropwise.

  • Reaction: Allow the mixture to stir at -78 °C for 2 hours, during which time the solution typically becomes clear and colorless or pale yellow.

  • Completion: The reaction yields a solution of tris(trimethylsilyl)silyllithium and the volatile byproduct tetramethylsilane. The solution can be stored at low temperatures or used directly.

Quantitative Data Summary

The synthesis of various silanides has been reported with varying yields depending on the precursors and reaction conditions.

Target this compoundPrecursorReagentsSolventTypical Yield (%)
TriphenylsilyllithiumTriphenylchlorosilaneLithiumTHFHigh
PhenyldimethylsilyllithiumChlorodimethylphenylsilaneLithiumTHFHigh
Tris(trimethylsilyl)silyllithiumTetrakis(trimethylsilyl)silaneMeLiTHF>90
Sodium tri-tert-butylthis compoundTri-tert-butylsilaneNaHTHF/HMPAQuantitative

Characterization of this compound Compounds

Due to their high reactivity, the isolation and full characterization of silanides can be challenging.[7] However, they are routinely characterized in solution, primarily using NMR spectroscopy. In favorable cases, single-crystal X-ray diffraction can provide definitive structural information.[8]

Spectroscopic Methods

  • ²⁹Si NMR Spectroscopy: This is a powerful tool for identifying silicon-containing species. Silyl anions typically exhibit characteristic upfield shifts in their ²⁹Si NMR spectra. For instance, the central silicon atom in cyclic silanides like (Me₃Si)₂Si₆Me₈(SiMe₃)Li shows a resonance at δ = -131.7 ppm.[9]

Compound/FragmentCharacteristic ²⁹Si NMR Shift (ppm)
Cyclic this compound [Si(SiMe₃)₂]⁻-131.7
Acyclic Silene [=Si(SiMe₃)₂]51.9
Tris(trimethylsilyl)silyllithium-185.5
  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic substituents attached to the silicon atom and can provide evidence for the formation of the desired this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10][11] For silanides, this technique provides precise data on bond lengths, bond angles, and the coordination environment of the silicon anion and its counterion.[8] For example, the structure of the sodium siloxide (tBu₃SiONa)₄, formed from the corresponding this compound, was confirmed to have a heterocubane framework.[8]

ParameterDescriptionSignificance
Si-C Bond Length The distance between the silicon and adjacent carbon atoms.Indicates the nature of the silicon-substituent bond.
C-Si-C Bond Angle The angle between three atoms centered on silicon.Reveals the geometry at the silicon center (e.g., tetrahedral).
Coordination Sphere The arrangement of solvent molecules and counterions around the anion.Provides insight into the stability and reactivity of the species in the solid state.

Reactivity and Synthetic Applications

Silyl anions are versatile nucleophiles that participate in a wide range of chemical transformations, including reactions with alkyl halides, carbonyl compounds, and epoxides.[6]

Sila-Peterson Reaction

A key application of silanides is the Sila-Peterson reaction, which is analogous to the Peterson olefination for forming alkenes. It involves the reaction of a silyl anion with a ketone or aldehyde to generate a transient silene (a compound with a silicon-carbon double bond).[9][12]

Sila_Peterson This compound R₃Si⁻ M⁺ (Silyl Anion) Adduct [R₃Si-CR'₂-O]⁻ M⁺ (α-silyl alkoxide intermediate) This compound->Adduct Nucleophilic Attack Ketone R'₂C=O (Ketone) Ketone->Adduct Silene R₂Si=CR'₂ (Silene) Adduct->Silene 1,2-Elimination inv1 Adduct->inv1 Silanolate R-O-SiR₂⁻ M⁺ (Silanolate) inv1->Silanolate

Caption: Mechanism of the Sila-Peterson reaction.

Role in Drug Discovery

The unique physicochemical properties of silicon make it an attractive element for incorporation into drug candidates. The replacement of carbon with silicon (sila-substitution) can lead to improved metabolic stability, enhanced potency, and altered lipophilicity.[5] Silyl anions are critical reagents for the synthesis of these "sila-drugs," enabling the precise installation of silicon-containing groups into complex organic molecules.[6]

Sila_Drug_Synthesis start Drug Scaffold (R-X) (e.g., R-Br, R-OTf) reaction Nucleophilic Substitution start->reaction This compound Novel this compound (R'₃Si⁻ M⁺) This compound->reaction product Sila-Drug (R-SiR'₃) reaction->product properties Modulated Properties: • Metabolic Stability • Lipophilicity • Potency product->properties

Caption: Conceptual use of silanides in sila-drug synthesis.

Conclusion

The chemistry of this compound compounds continues to be a rich area for discovery. As powerful and versatile reagents, they have unlocked new pathways for the synthesis of complex organosilicon molecules and functional materials. The ongoing development of novel silanides, coupled with a deeper understanding of their reactivity, promises to further expand the synthetic chemist's toolkit. For professionals in drug development, these silicon-based nucleophiles offer an innovative strategy to modify and optimize lead compounds, potentially overcoming longstanding challenges in medicinal chemistry.

References

Silanide Anions: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanide anions, often referred to as silyl (B83357) anions, are highly reactive intermediates characterized by a trivalent, negatively charged silicon atom.[1] They are the silicon analogues of carbanions and serve as powerful nucleophiles in organic and organosilicon chemistry.[1][2] Their unique reactivity profile, distinct from their carbon-based counterparts, enables novel bond formations and strategic synthetic transformations.[1] The strategic incorporation of silicon-containing moieties is of growing interest in drug discovery, as the substitution of carbon with silicon can favorably modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core principles governing the stability and reactivity of this compound anions, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Core Principles of this compound Anion Stability

The stability of a this compound anion is a critical factor influencing its reactivity. A more stable anion is generally less reactive. The key factors governing the stability of this compound anions are outlined below.

Electronic Effects: Substituents on Silicon

The nature of the substituents attached to the silicon atom plays a paramount role in determining the stability of the anion.

  • Inductive Effects: Electron-withdrawing groups attached to the silicon atom can stabilize the negative charge through induction.[1][3] For instance, aryl groups or other electronegative substituents increase the stability of the this compound anion.[1]

  • Hybridization: The hybridization of the silicon atom influences the stability of the anion. An increase in the s-character of the orbital containing the lone pair stabilizes the negative charge. This is because s-orbitals are closer to the nucleus, and thus the negative charge is held more tightly.

  • π-Polarization: While significant resonance delocalization of the negative charge into appended phenyl rings, as seen in carbanions, is much less pronounced for this compound anions, a phenomenon known as π-polarization occurs.[4] This involves the polarization of the phenyl rings' π-system, which results in a net stabilization of the negative charge on the silicon atom.[4] 13C NMR studies have shown that the negative charge is more localized on the silicon atom compared to the analogous carbanion.[1][4]

Steric Effects

The size and arrangement of the substituents on the silicon atom can influence the geometry and, consequently, the stability of the this compound anion. Large, bulky substituents can sterically hinder the approach of electrophiles, thereby affecting the anion's kinetic reactivity.

Counterion Effects

This compound anions are typically associated with a counterion, most commonly an alkali metal cation such as lithium, sodium, or potassium.[5] The nature of this counterion and its interaction with the this compound anion can significantly impact its stability and reactivity. Tighter ion pairing, influenced by the cation's size and the solvent, can reduce the nucleophilicity of the anion. The use of chelating agents like TMEDA (tetramethylethylenediamine) can sequester the cation, leading to a more "naked" and reactive this compound anion.[5]

Solvent Effects

The solvent plays a crucial role in solvating both the this compound anion and its counterion, thereby influencing the overall stability and reactivity of the system.

  • Polar Protic Solvents: These solvents, such as water and alcohols, can solvate the anion through hydrogen bonding. However, they are generally not suitable for the generation and use of highly reactive this compound anions as they can act as proton donors.

  • Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for this compound anion chemistry.[1] They can solvate the counterion, leading to a more dissociated and reactive "naked" anion.

  • Nonpolar Aprotic Solvents: In nonpolar solvents, this compound anions tend to exist as tight ion pairs or aggregates, which reduces their reactivity.[6]

Core Principles of this compound Anion Reactivity

This compound anions are potent nucleophiles and strong bases. Their reactivity is a function of the stability factors discussed above, with less stable anions being more reactive.

Nucleophilicity

This compound anions are versatile nucleophiles that react with a wide array of electrophiles, facilitating the formation of silicon-carbon and silicon-heteroatom bonds.[1] Their high nucleophilicity stems from the localization of the negative charge on the relatively large and polarizable silicon atom.[1]

Common reactions showcasing the nucleophilicity of this compound anions include:

  • SN2 Reactions: Reaction with alkyl halides to form new Si-C bonds.

  • Ring-Opening Reactions: Nucleophilic attack on epoxides and other strained rings.

  • Conjugate Additions: 1,4-addition to α,β-unsaturated carbonyl compounds, often facilitated by conversion to silyl cuprates to enhance reactivity and functional group tolerance.[4]

Basicity

The basicity of a this compound anion is related to the acidity (pKa) of its conjugate acid, the corresponding silane (B1218182). A lower pKa of the silane indicates a more stable silyl anion, which generally translates to lower basicity.[1] this compound anions are strong bases and can deprotonate a variety of acidic protons.

Quantitative Data on this compound Anion Stability and Reactivity

A quantitative understanding of the factors influencing this compound anion stability and reactivity is crucial for predictable synthetic planning. The following tables summarize key quantitative data.

Table 1: pKa Values of Selected Silanes

SilanepKaNotesReference
Trimethylsilylacetic acid (Me₃SiCH₂COOH)5.22Demonstrates the electron-donating effect of the trimethylsilyl (B98337) group.[1]
A Strained Bicyclic Silane (TSMPSiH)4.7 - 8.1 (in DMSO)The high acidity is attributed to ring strain, leading to a stabilized silyl anion.[7]
Phenol18.0 (in DMSO)For comparison.[7]
Benzoic Acid11.1 (in DMSO)For comparison.[7]

Table 2: 29Si and 13C NMR Chemical Shifts Indicative of Charge Localization

Compound29Si Chemical Shift (ppm)13C Chemical Shift (C-1) (ppm)NotesReference
Phenyl-substituted Silane(Reference Value)(Reference Value)The downfield shift of the silicon-bearing carbon (C-1) and the upfield shift of the ²⁹Si nucleus in the silyl anions compared to the corresponding silanes are indicative of the increased electron density on the silicon center.[1]
Phenyl-substituted Silyl AnionUpfield ShiftDownfield ShiftThe downfield shift of the silicon-bearing carbon (C-1) and the upfield shift of the ²⁹Si nucleus in the silyl anions compared to the corresponding silanes are indicative of the increased electron density on the silicon center.[1]

Detailed Experimental Protocols

Protocol 1: Generation of Phenyldimethylsilyllithium

This protocol describes a common method for generating a silyl anion in situ for subsequent reactions.[1]

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium metal in anhydrous THF in a flame-dried Schlenk flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of chlorodimethylphenylsilane in anhydrous THF to the stirred lithium suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring.

  • The formation of the silyl anion is indicated by the appearance of a characteristic color.

  • The resulting solution of phenyldimethylsilyllithium can be used directly in subsequent reactions.[1]

Protocol 2: Synthesis of a Cationic Si(IV) Silane from a Zwitterionic this compound

This protocol illustrates the protonation of a stabilized this compound to form its conjugate acid.[7]

Materials:

  • Zwitterionic Si(II) this compound TSMPSi (1)

  • Brookhart's acid (H(OEt₂)₂BAr'₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous solvent (e.g., deuterated benzene (B151609) for NMR analysis)

Procedure:

  • In an inert atmosphere glovebox, dissolve the zwitterionic this compound TSMPSi (1) in a suitable anhydrous solvent.

  • Add an equimolar amount of Brookhart's acid, dissolved in anhydrous diethyl ether, to the this compound solution.

  • Stir the reaction mixture at room temperature.

  • The formation of the cationic Si(IV) silane, [TSMPSiH]⁺BAr'₄⁻ (2), can be monitored by NMR spectroscopy.

  • The product can be isolated by precipitation or removal of the solvent under vacuum. Note that attempted protonation with acids like HCl may lead to intractable mixtures.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound anion chemistry.

G cluster_generation This compound Anion Generation cluster_reactivity Reactivity of this compound Anions Silane R3Si-H (Silane) This compound R3Si⁻ M⁺ (this compound Anion) Silane->this compound Deprotonation SilylHalide R3Si-X (Silyl Halide) SilylHalide->this compound Reductive Cleavage Base Strong Base (e.g., n-BuLi) ReducingAgent Reducing Agent (e.g., Li, Na, K) Silanide_reac R3Si⁻ M⁺ Electrophile Electrophile (E⁺) Product R3Si-E Silanide_reac->Product Nucleophilic Attack

Caption: General scheme for the generation and reactivity of this compound anions.

G cluster_workflow Experimental Workflow: Silyl Cuprate (B13416276) Formation and Conjugate Addition SilylLithium R3Si-Li (Silyl Lithium) SilylCuprate (R3Si)₂CuLi (Silyl Cuprate) SilylLithium->SilylCuprate CuI CuI CuI->SilylCuprate Adduct β-Silyl Ketone SilylCuprate->Adduct Conjugate Addition Enone α,β-Unsaturated Ketone Enone->Adduct

Caption: Workflow for the formation of a silyl cuprate and its subsequent conjugate addition.

Conclusion

This compound anions are indispensable reagents in modern synthetic chemistry, offering a powerful platform for the construction of complex molecules.[1] A thorough understanding of the principles governing their stability and reactivity is essential for their effective utilization. This guide has provided a detailed overview of these core principles, supported by quantitative data and practical experimental protocols. The continued exploration of this compound anion chemistry is expected to lead to the development of novel synthetic methodologies with broad applications, including in the field of drug discovery and development.

References

An In-depth Technical Guide to Organosilicon Compounds and Silanides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Organosilicon Compounds and Silanides

Organosilicon compounds, characterized by the presence of at least one carbon-silicon (C-Si) bond, represent a versatile and increasingly important class of molecules in both chemistry and materials science.[1][2] Their unique physicochemical properties, stemming from the differences in electronegativity, bond length, and atomic size between silicon and carbon, have led to their widespread application in diverse fields, including as reagents in organic synthesis, as advanced materials, and notably, in medicinal chemistry and drug development.[2][3] Silanides, the silicon analogues of carbanions, are highly reactive species that serve as potent nucleophiles and valuable intermediates in the synthesis of more complex organosilicon structures. This guide provides a comprehensive overview of the core chemistry of organosilicon compounds and silanides, with a focus on their synthesis, structural characteristics, and applications in the pharmaceutical sciences.

Core Concepts: Structure and Bonding

The fundamental differences between carbon and silicon dictate the distinct properties of organosilicon compounds. The C-Si bond is longer and weaker than a C-C bond, and the lower electronegativity of silicon compared to carbon results in a polarized bond with a partial positive charge on the silicon atom.[1] This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a key feature exploited in many synthetic transformations.[3] In contrast to carbon, silicon has a lower propensity to form stable double or triple bonds.[1]

Silanides are typically tricoordinate silicon anions, isoelectronic with carbanions. Their geometry and reactivity are influenced by the substituents attached to the silicon atom and the nature of the counterion. They are powerful nucleophiles and bases, readily participating in reactions with a variety of electrophiles.

Data Presentation: Structural and Spectroscopic Properties

Quantitative data is crucial for understanding the structure-property relationships of organosilicon compounds and silanides. The following tables summarize key bond lengths, bond angles, and spectroscopic data for representative examples.

Table 1: Selected Bond Lengths in Organosilicon Compounds and Silanides

BondCompound TypeTypical Bond Length (Å)
Si-C (sp³)Alkylsilane1.85 - 1.90
Si-C (sp²)Vinylsilane/Arylsilane1.84 - 1.88
Si-C (sp)Alkynylsilane1.82 - 1.85
Si-SiDisilane2.33 - 2.37
Si-OSiloxane/Silanol1.63 - 1.67
Si-ClChlorosilane2.02 - 2.08
Si-HHydrosilane1.47 - 1.50
Si-LiSilyllithium (Silanide)2.50 - 2.70

Data compiled from various crystallographic and computational studies.

Table 2: Selected Bond Angles in Organosilicon Compounds

AngleCompound TypeTypical Bond Angle (°)
C-Si-CTetraalkylsilane109.5 (ideal tetrahedral)
Si-Si-SiTrisilane~105 - 115
O-Si-OSiloxane105 - 115
Cl-Si-ClDichlorosilane~108 - 112

Data compiled from various crystallographic and computational studies.

Table 3: Spectroscopic Data for Common Organosilicon Functional Groups

Functional Group¹H NMR (ppm)¹³C NMR (ppm)²⁹Si NMR (ppm)IR (cm⁻¹)
Si-CH₃0.0 - 0.3-5 to 50 to 201250-1270 (s), 750-860 (s)
Si-CH₂-0.4 - 0.85 to 20Varies-
Si-H3.0 - 5.0--90 to -1202100-2250 (s)
Si-O-C3.5 - 4.0 (for O-CH₃)50 - 65 (for O-CH₃)Varies1000-1100 (s, as)
Si-Cl--10 to 40450-650 (s)

(s) = strong, (as) = asymmetric stretch. Chemical shifts are approximate and can vary based on the full molecular structure.[4][5]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of organosilicon compounds and silanides employs a range of techniques, from large-scale industrial processes to highly specific laboratory methods.

Müller-Rochow Direct Process

A cornerstone of industrial organosilicon chemistry, this process involves the direct reaction of elemental silicon with an organic halide, typically methyl chloride, in the presence of a copper catalyst.[6][7]

Experimental Protocol: Synthesis of Dimethyldichlorosilane (Illustrative Laboratory Scale)

Materials:

  • Silicon powder (98% purity, <100 mesh)

  • Copper(I) chloride (catalyst)

  • Methyl chloride (gas)

  • Inert gas (Argon or Nitrogen)

  • Fluidized bed reactor or tube furnace

  • Gas flow controllers

  • Condensation trap cooled with dry ice/acetone

Procedure:

  • A mixture of silicon powder and copper(I) chloride (typically 5-10% by weight) is placed in the reactor.

  • The reactor is flushed with an inert gas to remove air and moisture.

  • The reactor is heated to a temperature of 280-350 °C.[6]

  • A controlled flow of methyl chloride gas is introduced into the reactor.

  • The gaseous products are passed through a condenser to separate the unreacted methyl chloride and the desired methylchlorosilanes.

  • The primary product, dimethyldichlorosilane, along with other methylchlorosilanes (e.g., methyltrichlorosilane, trimethylchlorosilane), is collected in the cold trap.[6]

  • The collected mixture of silanes is then purified by fractional distillation.

Yields: The selectivity for dimethyldichlorosilane can be as high as 80-90% under optimized conditions.

Grignard Reaction

The Grignard reaction is a versatile method for forming silicon-carbon bonds in a laboratory setting, involving the reaction of a chlorosilane with a Grignard reagent.[8]

Experimental Protocol: Synthesis of Triphenylsilane (B1312308)

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

  • Once the Grignard reagent has formed, the solution is cooled in an ice bath.

  • A solution of trichlorosilane in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude triphenylsilane is purified by recrystallization or distillation.

Yields: Typical yields for this reaction are in the range of 70-90%.

Synthesis of Silanides

Silanides are typically prepared by the deprotonation of a hydrosilane or by the reductive cleavage of a Si-Si or Si-C bond.

Experimental Protocol: Synthesis of Lithium tris(trimethylsilyl)this compound

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve tetrakis(trimethylsilyl)silane in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium in diethyl ether to the stirred solution of tetrakis(trimethylsilyl)silane.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the lithium this compound is often indicated by a color change.

  • The solvent can be removed under vacuum to yield the lithium tris(trimethylsilyl)this compound as a solid, which should be handled under an inert atmosphere due to its high reactivity.

Yields: This reaction generally proceeds in high yield, often greater than 90%.

Visualization of Key Processes and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and biological signaling pathways involving organosilicon compounds.

Experimental Workflows

Grignard_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Silane cluster_workup Workup and Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard PhBr Bromobenzene PhBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl3H Trichlorosilane SiCl3H->ReactionMix Quench Quench (aq. NH4Cl) ReactionMix->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Triphenylsilane Purification->Product

Caption: Workflow for the Grignard synthesis of triphenylsilane.

Mueller_Rochow_Workflow Reactants Si Powder + Cu Catalyst Reactor Fluidized Bed Reactor (280-350 °C) Reactants->Reactor Condenser Condenser (-78 °C) Reactor->Condenser Gaseous Products MeCl Methyl Chloride (gas) MeCl->Reactor Distillation Fractional Distillation Condenser->Distillation Crude Silane Mixture Product Dimethyldichlorosilane Distillation->Product

Caption: Simplified workflow of the Müller-Rochow direct process.

Biological Signaling Pathways

Organosilicon compounds are being explored for their potential to modulate biological pathways in drug development.

Sila-Haloperidol Interaction with Dopamine (B1211576) D2 Receptor

Haloperidol is a well-known antipsychotic that acts as an antagonist at dopamine D2 receptors. Sila-haloperidol, its silicon-containing analogue, has been synthesized and shown to exhibit altered selectivity and potency at dopamine receptors.[9][10]

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., neuronal activity) cAMP->Downstream Sila_Haloperidol Sila-Haloperidol Sila_Haloperidol->D2R Antagonist

Caption: Antagonistic action of Sila-Haloperidol on the Dopamine D2 receptor signaling pathway.[9][10][11]

Organosilicon Compound as a TRPV1 Antagonist

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and temperature sensation. Organosilicon compounds have been designed as TRPV1 antagonists for the potential treatment of pain.[12][13]

TRPV1_Signaling cluster_stimuli Noxious Stimuli Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal Organosilicon_Antagonist Organosilicon TRPV1 Antagonist Organosilicon_Antagonist->TRPV1 Blocks Channel

Caption: Mechanism of an organosilicon compound as a TRPV1 antagonist for pain modulation.[12][13][14]

Conclusion

Organosilicon compounds and their reactive this compound counterparts offer a rich and expanding area of chemical research with profound implications for drug discovery and development. Their unique properties, tunable reactivity, and potential for novel biological interactions make them attractive scaffolds for medicinal chemists. A thorough understanding of their synthesis, structure, and behavior is paramount for harnessing their full potential in the creation of next-generation therapeutics. The detailed protocols and data presented in this guide serve as a foundational resource for researchers embarking on or advancing their work in this exciting field.

References

Physical properties of tris(trimethylsilyl)silanide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl)silanide and its Precursor

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key reaction pathways of tris(trimethylsilyl)this compound and its neutral precursor, tris(trimethylsilyl)silane (B43935). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize silicon-based reagents.

Overview

Tris(trimethylsilyl)this compound, with the general formula [(CH₃)₃Si]₃Si⁻, is a sterically hindered and highly reactive silyl (B83357) anion. It is most commonly utilized as its lithium salt, lithium tris(trimethylsilyl)this compound ([(CH₃)₃Si]₃SiLi), a powerful nucleophile and reducing agent in organic and organometallic chemistry. Due to its reactivity, it is often generated and used in situ. Its direct precursor, tris(trimethylsilyl)silane ([(CH₃)₃Si]₃SiH), is a stable, colorless liquid and serves as a less hazardous substitute for toxic reducing agents like tributyltin hydride.[1] This guide will detail the physical properties of the stable silane (B1218182) precursor and the characteristics of the this compound anion.

Physical Properties

The quantitative physical data primarily pertains to the neutral precursor, tris(trimethylsilyl)silane. The this compound salts are typically not isolated as stable, solvent-free solids for routine characterization of physical constants like melting or boiling points.

Tris(trimethylsilyl)silane (TTMSS)

Tris(trimethylsilyl)silane, also known as TTMSS or supersilane, is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₂₈Si₄[2]
Molar Mass 248.66 g·mol⁻¹[2][3]
Appearance Colorless liquid[4]
Density 0.806 g/mL at 25 °C[3]
Boiling Point 73 °C / 5 mmHg 82-84 °C / 12 mmHg[3][4]
Refractive Index (n₂₀/D) 1.489[3]
Flash Point 55 °C (closed cup)[4]
Solubility Insoluble in water[4]
Alkali Metal Tris(trimethylsilyl)silanides

Alkali metal tris(trimethylsilyl)silanides, such as the lithium and potassium salts, are highly reactive species.[5] They are typically prepared and used in solution (e.g., in tetrahydrofuran (B95107) or diethyl ether). In the crystalline state, they have been shown to exist as dimers with a nearly planar M₂Si₂ ring structure.[5] Their high reactivity stems from the nucleophilic character of the central silicon atom, though this is somewhat tempered by significant steric shielding from the three trimethylsilyl (B98337) groups.[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of these silicon compounds.

  • ¹H NMR: For tris(trimethylsilyl)silane, the proton spectrum is simple, showing a singlet for the 27 protons of the three trimethylsilyl groups and a signal for the Si-H proton.

  • ¹³C NMR: The carbon spectrum will show a single resonance for the methyl carbons.

  • ²⁹Si NMR: This technique is particularly informative. For tris(trimethylsilyl)silane, distinct signals are expected for the central silicon atom and the three equivalent trimethylsilyl silicon atoms. The ²⁹Si chemical shifts are highly sensitive to the electronic environment.[6]

  • IR Spectroscopy: A key feature in the IR spectrum of tris(trimethylsilyl)silane is the Si-H stretching vibration.

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis of tris(trimethylsilyl)this compound and its precursor.

Synthesis of Lithium Tris(trimethylsilyl)this compound

Lithium tris(trimethylsilyl)this compound is the key intermediate for producing the neutral silane and other derivatives. It is prepared by the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462).

Reaction: (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si

Procedure:

  • To a solution of tetrakis(trimethylsilyl)silane in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen), add one equivalent of methyllithium (MeLi) solution at room temperature.

  • The reaction mixture is stirred for several hours (e.g., 16 hours) at room temperature.[7] The progress of the reaction can be monitored by NMR spectroscopy.

  • The resulting solution contains lithium tris(trimethylsilyl)this compound and the byproduct tetramethylsilane. This solution is typically used directly for subsequent reactions without isolation of the this compound salt.

Synthesis of Tris(trimethylsilyl)silane

The most common laboratory synthesis involves the protonation of the lithium this compound intermediate.[7]

Reaction: (Me₃Si)₃SiLi + H₂O (or aq. HCl) → (Me₃Si)₃SiH + LiOH (or LiCl)

Procedure:

  • Prepare a solution of lithium tris(trimethylsilyl)this compound as described in section 4.1.

  • Carefully quench the reaction mixture by adding it to an ice-cold aqueous acid solution (e.g., 2 N hydrochloric acid).[7] Caution: The unreacted lithium reagent can be pyrophoric.

  • The aqueous phase is extracted multiple times with a nonpolar organic solvent, such as pentane.

  • The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure to yield crude tris(trimethylsilyl)silane, which can be further purified by distillation.

Key Reaction Pathways and Visualizations

The utility of tris(trimethylsilyl)silane and its this compound precursor is demonstrated in several key reaction pathways, which are visualized below.

Synthesis Workflow

The following diagram illustrates the two-step, one-pot synthesis of tris(trimethylsilyl)silane from its tetrasubstituted precursor, proceeding through the lithium this compound intermediate.

G cluster_0 Step 1: this compound Formation cluster_1 Step 2: Protonation cluster_2 Workup A Tetrakis(trimethylsilyl)silane ((Me3Si)4Si) C Lithium Tris(trimethylsilyl)this compound Solution ((Me3Si)3SiLi) A->C Ether or THF Room Temp B Methyllithium (MeLi) B->C Ether or THF Room Temp E Tris(trimethylsilyl)silane ((Me3Si)3SiH) C->E Quench D Aqueous Acid (e.g., HCl) D->E F Extraction (Pentane) E->F G Drying & Evaporation F->G H Purified Product G->H

Caption: Workflow for the synthesis of tris(trimethylsilyl)silane.

Radical Reduction Mechanism

Tris(trimethylsilyl)silane is an excellent radical reducing agent, often used for dehalogenation of organic halides. The mechanism involves a radical chain reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile).

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Rad Initiator Radical (R'•) AIBN->Initiator_Rad Heat (Δ) TTMS_Rad Silyl Radical ((Me3Si)3Si•) Initiator_Rad->TTMS_Rad H-abstraction TTMSS TTMSS ((Me3Si)3SiH) TTMSS->TTMS_Rad H-abstraction TTMS_Rad_prop Silyl Radical ((Me3Si)3Si•) Org_Halide Organic Halide (R-X) Org_Rad Organic Radical (R•) Org_Halide->Org_Rad Halogen Abstraction Reduced_Product Reduced Product (R-H) Org_Rad->Reduced_Product Reduced_Product->TTMS_Rad_prop regenerates TTMSS_prop TTMSS ((Me3Si)3SiH) TTMSS_prop->Reduced_Product TTMS_Rad_prop->Org_Rad Halogen Abstraction

Caption: Radical chain mechanism for reduction using TTMSS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bonding in Lanthanide-Silanide Complexes

This technical guide provides a comprehensive overview of the synthesis, characterization, and bonding properties of lanthanide-silanide complexes. The unique nature of the lanthanide-silicon (Ln-Si) bond is explored through experimental data and computational analysis, offering valuable insights for researchers in organometallic chemistry and materials science.

Introduction to Lanthanide-Silanide Complexes

Complexes containing a bond between a lanthanide element and silicon, known as lanthanide-silanide or lanthanide silyl (B83357) complexes, have garnered increasing interest. These compounds are crucial for understanding the fundamental bonding characteristics of f-block elements and have potential applications in catalysis and materials science. The nature of the Ln-Si bond is a subject of ongoing research, with studies pointing towards a predominantly ionic interaction with a degree of covalent character.[1][2][3] Unlike d-block transition metals, the 4f orbitals of lanthanides are generally considered core-like and do not significantly participate in bonding.[1] The bonding is primarily governed by the interaction of lanthanide 5d and 6s orbitals with silicon orbitals.

Synthesis of Lanthanide-Silanide Complexes

The synthesis of lanthanide-silanide complexes typically involves the reaction of a lanthanide precursor with a silicon-containing nucleophile. Salt metathesis is a widely employed and effective method.[2]

  • Salt Metathesis: This is the most common method, involving the reaction of a lanthanide halide or alkoxide with an alkali metal silanide. The driving force for this reaction is the formation of an alkali metal salt precipitate.[2]

  • σ-Bond Metathesis: This route involves the reaction of a lanthanide hydride or alkyl complex with a silane (B1218182), proceeding through a four-membered transition state to eliminate H₂ or an alkane.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these complexes are critical for reproducible research.

The following is a generalized procedure for the synthesis of a lanthanide-silanide complex:

  • Preparation of the Lanthanide Precursor: A suitable lanthanide starting material, such as a lanthanide trichloride (B1173362) (LnCl₃), is often used. Anhydrous conditions are crucial due to the moisture sensitivity of lanthanide complexes.

  • Preparation of the this compound Reagent: An alkali metal this compound (MSiR₃, where M = Li, Na, K) is prepared by reacting the corresponding silane with a strong base like an organolithium reagent or by direct reduction of a halosilane with an alkali metal.

  • Reaction: The lanthanide precursor is dissolved or suspended in an appropriate anhydrous solvent (e.g., toluene, THF). The alkali metal this compound solution is then added dropwise, typically at low temperatures (-78 °C) to control the reaction rate.

  • Workup and Isolation: After the reaction is complete, the precipitated alkali metal salt is removed by filtration or centrifugation. The solvent is then removed from the filtrate under vacuum to yield the crude product.

  • Purification: The lanthanide-silanide complex is purified by recrystallization from a suitable solvent (e.g., pentane, hexane, or toluene) to obtain crystalline material suitable for X-ray diffraction analysis.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of lanthanide-silanide complexes, providing precise information on Ln-Si bond lengths and other geometric parameters.[2][4][5]

  • Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing the structure and bonding of these complexes in solution.[2][5][6] ²⁹Si NMR is particularly informative for probing the electronic environment of the silicon atom and the nature of the Ln-Si bond.[6]

  • FTIR Spectroscopy: Infrared spectroscopy can be used to identify characteristic vibrational modes of the ligands and the Ln-Si bond.[2]

  • Computational Methods: Density Functional Theory (DFT) is extensively used to model the electronic structure and bonding in these complexes, providing insights that complement experimental data.[1][2][3] Relativistic effects must be considered in these calculations due to the heavy nature of the lanthanide elements.[7][8]

Quantitative Data on Ln-Si Bonds

The structural and spectroscopic data for lanthanide-silanide complexes provide quantitative insights into the nature of the Ln-Si bond.

Complex TypeLanthanide (Ln)Ln-Si Bond Length (Å)29Si NMR Chemical Shift (ppm)Reference
Silyl Ate ComplexLa3.1733(4) - 3.1897(10)Not reported[5][9]
Silyl Ate ComplexCe3.1415(6) - 3.1705(9)Not reported[5][9]
Methanediide this compoundYNot specifiedNot specified[2]
Neutral Silyl ComplexNd, SmNot specifiedNot specified[10]
"Cp-Free" Silyl ComplexSm, Eu, YbVaries with LnNot reported[11]

Note: A comprehensive list of all reported complexes is beyond the scope of this guide. The table presents representative examples.

A notable trend is the correlation between the Ln-Si bond length and the ionic radius of the lanthanide metal, which is a manifestation of the lanthanide contraction.[11][12]

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important aspects of the study of lanthanide-silanide complexes.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Salt Metathesis Reaction cluster_workup Workup and Isolation cluster_product Product LnX3 Lanthanide Precursor (LnX3) Reaction Reaction in Anhydrous Solvent LnX3->Reaction MSiR3 Alkali Metal this compound (MSiR3) MSiR3->Reaction Filtration Filtration to remove MX Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Crude Ln(SiR3)n Evaporation->Crude Pure Pure Crystalline Product Crude->Pure Recrystallization

Caption: General workflow for the synthesis of lanthanide-silanide complexes via salt metathesis.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis cluster_computational Computational Analysis Product Synthesized Complex NMR Multinuclear NMR (¹H, ¹³C, ²⁹Si) Product->NMR FTIR FTIR Spectroscopy Product->FTIR Xray Single-Crystal X-ray Diffraction Product->Xray DFT Density Functional Theory (DFT) NMR->DFT Compare experimental and calculated shifts Xray->DFT Compare experimental and calculated geometry

Caption: Integrated workflow for the characterization of lanthanide-silanide complexes.

Bonding_Model cluster_ionic Ionic Contribution cluster_covalent Covalent Contribution Ln-Si Bond Ln-Si Bond Ionic Electrostatic Attraction (Lnδ+ – Siδ-) Ln-Si Bond->Ionic Dominant Covalent Orbital Overlap (Ln 5d/6s with Si sp³) Ln-Si Bond->Covalent Minor

Caption: Conceptual model of the bonding in lanthanide-silanide complexes.

The Nature of the Lanthanide-Silicon Bond

The bonding in lanthanide-silanide complexes is best described as a polarized covalent bond with significant ionic character.[1][5][9] This is a consequence of the large difference in electronegativity between the electropositive lanthanide and the more electronegative silicon atom.

  • Ionic Character: The primary bonding interaction is electrostatic attraction between the partially positive lanthanide center and the partially negative silicon atom.[1] This is supported by computational studies, such as Natural Population Analysis (NPA), which show a significant charge separation.[11]

  • Covalent Character: While predominantly ionic, a degree of covalency arises from the overlap of the lanthanide valence orbitals (mainly 5d and 6s) with the appropriate symmetry orbitals of the silyl ligand.[13] The 4f orbitals are generally too contracted to participate significantly in this bonding.[1] Evidence for covalency comes from spectroscopic data, such as large one-bond hyperfine splitting constants observed in ²⁹Si solid-state NMR for diamagnetic lanthanum complexes, which are indicative of orbital overlap.[5][9]

Conclusion and Future Outlook

The study of lanthanide-silanide complexes continues to be a vibrant area of research. The synthesis and characterization of new complexes, particularly with early and late lanthanides, will further enhance our understanding of the trends in bonding across the f-block. Future work will likely focus on harnessing the unique properties of the Ln-Si bond for applications in catalysis, such as hydrosilylation and dehydrocoupling reactions, and for the development of novel materials with interesting electronic and magnetic properties. The interplay of experimental and computational chemistry will remain crucial in advancing this field.

References

Core Principles of Silanide Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of silanide chemistry, encompassing their synthesis, structure, reactivity, and applications, with a particular focus on their relevance to drug development.

Introduction to Silanides

Silanides are anions containing a silicon atom, typically with a formal charge of -1.[1] They are the silicon analogues of carbanions and are highly reactive nucleophiles and reducing agents.[2][3] The simplest this compound is the silyl (B83357) anion, SiH₃⁻. More complex organosilanides feature organic substituents on the silicon atom, which can modulate their reactivity and stability.[1] The chemistry of silanides is of significant interest due to their utility in organic synthesis for the formation of silicon-carbon and silicon-element bonds, and their emerging applications in materials science and drug discovery.[2][4][5]

Synthesis of Silanides

The synthesis of silanides typically involves the deprotonation of a hydrosilane using a strong base, the reductive cleavage of a Si-Si bond, or a metal-halogen exchange.

2.1. Deprotonation of Hydrosilanes

This is a common method for generating silanides. A hydrosilane is treated with a strong base, such as an organolithium reagent (e.g., n-BuLi, MeLi), a metal hydride (e.g., KH), or a metal amide (e.g., LDA), to abstract a proton and form the corresponding this compound. The choice of base and solvent is crucial and can influence the yield and stability of the resulting this compound.

Experimental Protocol: Synthesis of Lithium Tris(trimethylsilyl)this compound

A detailed protocol for the synthesis of a specific this compound is not available in the search results. However, a general procedure can be outlined based on the principles of deprotonation:

  • To a solution of tris(trimethylsilyl)silane (B43935) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of a strong base like methyl lithium (MeLi) at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to stir at low temperature for a specified period to ensure complete deprotonation.

  • The resulting solution of lithium tris(trimethylsilyl)this compound can then be used in subsequent reactions.

2.2. Reductive Cleavage of Disilanes

Disilanes can be cleaved by alkali metals to generate two equivalents of the corresponding this compound. This method is particularly useful for the synthesis of silyl-alkali metal compounds.

2.3. Metal-Metal Exchange Reactions

Silanides can be prepared through the reaction of a pre-formed organothis compound with a different metal salt, leading to a transmetalation reaction. For instance, reacting a lithium this compound with magnesium bromide (MgBr₂) can yield a magnesium this compound.[6] This approach is valuable for accessing a wider range of this compound derivatives with different counterions, which can influence their reactivity and stability.[6]

G

Structure and Bonding

The silicon atom in a this compound is typically trivalent and pyramidal, similar to the geometry of ammonia (B1221849) and carbanions.[2] The bonding in alkali metal silanides is predominantly ionic, though a degree of covalent character exists. The nature of the counterion and the substituents on the silicon atom significantly influence the structure and reactivity of the this compound.

Parameter Value Compound Reference
Si-H Bond Length 1.52 ÅSiH₃⁻[1]
H-Si-H Bond Angle 92.2°SiH₃⁻[1]
Si-Si Bond Dissociation Energy ~300 kJ/mol (~72 kcal/mol)General[7]
Si-H Bond Dissociation Energy 318 kJ/mol (in SiH₄)SiH₄[8]
pKa of Aminosilane (protonated) 10Aminosilane[9]
pKa of Silanol 4.5 and 8.5 (two types of sites)Silica/water interface[10]
Enthalpy of Formation (ΔfH°) Not specified in search results[SiH₃]⁻ (g)[11][12][13][14][15]

Reactivity of Silanides

Silanides are potent nucleophiles and strong reducing agents. Their reactivity is governed by the nature of the substituents on the silicon atom and the associated counterion.

4.1. Nucleophilic Reactions

As strong nucleophiles, silanides readily react with a variety of electrophiles. A notable example is the Sila-Peterson reaction , which is analogous to the Peterson olefination in carbon chemistry. In this reaction, a this compound reacts with a ketone or aldehyde to form a silene (a compound with a silicon-carbon double bond).[16]

G

4.2. Reducing Agents

Silanes and, by extension, silanides can act as reducing agents in organic synthesis, serving as alternatives to more toxic reagents like tributyltin hydride.[3][17] They can participate in both ionic and free-radical reduction pathways.

4.3. Zwitterionic Silanides

A special class of silanides are zwitterionic silanides. These molecules contain both a negatively charged silyl anion and a positively charged metal cation within the same molecule, with the two centers insulated from each other by internal donor bridges.[18] This unique structure makes the "naked" silyl anion highly reactive and available for binding to other electrophilic centers.[18][19]

Applications in Drug Development

The incorporation of silicon into drug molecules is an emerging strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[4][5][20] While the direct application of highly reactive silanides in pharmaceuticals is unlikely, their role in the synthesis of organosilicon compounds is crucial.

5.1. Synthesis of Bioactive Organosilanes

Silanides are key intermediates for creating silicon-carbon bonds, enabling the synthesis of a wide array of organosilane compounds. These compounds can be designed as silicon analogues of known carbon-based drugs. The "silicon switch" approach, where a carbon atom in a drug molecule is replaced by a silicon atom, can lead to improved metabolic stability, potency, and selectivity.[20]

5.2. Silane-Based Drug Delivery Systems

Silanes are used to modify surfaces and create controlled-release drug delivery systems.[21] For example, dichlorodimethylsilane (B41323) is used in the synthesis of silicon compounds for drug delivery systems, such as coatings for tablets and capsules to enhance stability.[21][22]

G

Detailed Experimental Protocols

6.1. Synthesis of Zinc-Substituted Tris(silyl)silanides (5a) [6]

  • Reaction: To a solution of 1.0 g of Si(SiH₃)₄ (6.6 mmol) in 15 mL of Et₂O at -30°C, 4.1 mL of a 1.6 M Et₂O solution of MeLi (6.6 mmol) was slowly added.

  • Stirring: The mixture was stirred for an additional 30 minutes at room temperature.

  • Addition: The resulting solution was slowly added to a solution of 0.86 g of ZnCl₂[TMEDA] (3.3 mmol) in 20 mL of Et₂O at -30°C.

  • Stirring: The reaction mixture was stirred for one hour at room temperature.

  • Solvent Removal: The solvent was removed under vacuum.

  • Purification: The crude product was resuspended in 20 mL of toluene (B28343) and filtered. The toluene was then removed, and the solid was washed with n-pentane to yield the product as a white solid.

  • Yield: 1.7 g (5.0 mmol; 76%).[6]

6.2. Synthesis of Zwitterionic Ytterbium this compound (Yb-3) [18]

  • Reaction: A THF solution of anhydrous ytterbium iodide (YbI₂) is combined with a THF solution of [Si(SiMe₂OMe)₃Li]∞ (Li-2).

  • Isolation: The reaction mixture is allowed to stand at room temperature for several hours.

  • Precipitation: Crystalline precipitates of the ytterbium this compound Yb-3 form and are isolated. The byproduct, LiI, remains dissolved in the THF.[18]

G

Conclusion

This compound chemistry offers a rich and diverse field of study with significant implications for synthetic chemistry and drug development. The ability to form and manipulate these reactive silicon anions provides a powerful tool for the construction of complex organosilicon molecules with tailored properties. As research in this area continues to expand, the development of novel synthetic methodologies and the exploration of new applications, particularly in the realm of medicinal chemistry, are anticipated to accelerate.

References

An In-depth Technical Guide to the Coordination Chemistry of Silanide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of silanide ligands, which are compounds containing an anionic silicon center.[1] These ligands have garnered significant interest due to their unique electronic and steric properties, which can be tuned by varying the substituents on the silicon atom. The exploration of their coordination to metal centers has led to a plethora of novel complexes with interesting structures and reactivity, finding applications in catalysis and materials science.[2][3][4][5]

Synthesis of Metal this compound Complexes

The synthesis of metal this compound complexes can be broadly categorized into two main strategies: salt metathesis and oxidative addition.

1.1 Salt Metathesis

Salt metathesis is a widely employed method that involves the reaction of a metal halide with an alkali metal this compound. This approach is particularly useful for the synthesis of early transition metal and rare-earth metal this compound complexes.[6][7][8]

A general representation of this method is: LnMX + M'SiR3 → LnM-SiR3 + M'X (where L = ancillary ligand, M = metal, X = halide, M' = alkali metal, R = organic substituent)

For instance, yttrium methanediide this compound complexes have been synthesized by reacting an yttrium iodide complex with sodium or potassium silanides.[6][7][8]

1.2 Oxidative Addition

Oxidative addition is another key route to metal silyl (B83357) complexes, particularly for late transition metals in low oxidation states.[2] This reaction involves the cleavage of a Si-H or Si-X (X = halogen) bond by a metal center, leading to an increase in the metal's oxidation state and coordination number.

A general scheme for oxidative addition of a hydrosilane is: LnM + H-SiR3 → LnM(H)(SiR3)

The first transition metal silyl complex was synthesized via the reaction of a metal carbonyl anion with a silyl halide, which can be considered a type of oxidative addition.[2]

Structural and Spectroscopic Characterization

The structural and electronic properties of metal this compound complexes are typically elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1 X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state structure of these complexes, including metal-silicon bond lengths and the coordination geometry around both the metal and silicon centers.[6][7][9][10][11]

ComplexMetal-Silicon Bond Length (Å)Reference
(MesCCC)Fe(SiHPh2)(Py)(N2)2.3272(9)[10]
[Y(BIPM)(SitBu2Me)(THF)]Not specified in abstract[6][7]
MeSi(µ-pyO)4PdClClose to covalent radii sum[9]
MeSi(µ-pyO)3CuClShorter than van der Waals sum[9]

2.2 NMR Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for characterizing metal this compound complexes in solution. 1H, 13C, and particularly 29Si NMR are routinely used. The 29Si NMR chemical shift is highly sensitive to the electronic environment of the silicon atom and can provide insights into the nature of the metal-silicon bond.[12][13][14]

Complex29Si Chemical Shift (ppm)SolventReference
(MesCCC)Fe(SiHPh2)(Py)(N2)28.2Not specified in abstract[10]
[La(Cp'')2{Si(SiMe3)3}]-130.25 (La-Si)C6D6[12]
MeSi(pyO)3-46.5CDCl3[9]
Si(pyO)4-97.2CDCl3[9]
[Y(BIPM)(SitBu2Me)(THF)]Not specified in abstractNot specified in abstract[6][7]

Note: The chemical shifts can be significantly influenced by the paramagnetic nature of certain metal centers.[13]

2.3 Infrared Spectroscopy

Infrared (IR) spectroscopy is useful for identifying specific functional groups within the complex. For example, in metal carbonyl this compound complexes, the C-O stretching frequency can provide information about the electronic properties of the silyl ligand. In iron silyl complexes containing a dinitrogen ligand, the N-N stretching frequency is a characteristic feature.[10]

Complexν(N-N) (cm-1)Reference
(MesCCC)Fe(SiHPh2)(Py)(N2)2070[10]

Reactivity of this compound Ligands and their Complexes

The reactivity of metal this compound complexes is diverse and forms the basis for their application in catalysis.

3.1 Insertion Reactions

A common reaction pathway for metal this compound complexes is the insertion of unsaturated substrates, such as CO, alkenes, and alkynes, into the metal-silicon bond.[8][15] For example, yttrium methanediide this compound complexes have been shown to undergo 1,2-migratory insertion of substrates like benzophenone (B1666685) and azobenzene (B91143) into the Y-Si bond.[7][8]

3.2 Role in Catalysis

Metal silyl complexes are key intermediates in various catalytic processes, most notably hydrosilylation reactions.[2] More recently, iron silyl complexes have been demonstrated to be effective precatalysts for olefin hydrogenation.[10] The nature of the silyl ligand has been shown to significantly influence the catalytic performance.[10] The catalytic cycle often involves the activation of H2 to form an η2-silane iron hydride intermediate.[10]

Catalytic_Cycle_Olefin_Hydrogenation Precatalyst Fe-Si Complex H2_Activation H2 Activation Precatalyst->H2_Activation Active_Catalyst Fe-H (Silane loss) H2_Activation->Active_Catalyst Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination Fe_Olefin Fe-Olefin Complex Olefin_Coordination->Fe_Olefin Migratory_Insertion Migratory Insertion Fe_Olefin->Migratory_Insertion Fe_Alkyl Fe-Alkyl Complex Migratory_Insertion->Fe_Alkyl Reductive_Elimination Reductive Elimination Fe_Alkyl->Reductive_Elimination Reductive_Elimination->Precatalyst Regeneration Alkane_Product Alkane Product Reductive_Elimination->Alkane_Product

Experimental Protocols

4.1 General Synthesis of a Yttrium Methanediide this compound Complex via Salt Metathesis [6][7]

This protocol is a generalized representation based on reported syntheses.

  • Preparation of the this compound Reagent: In an inert atmosphere glovebox, the corresponding silane (B1218182) is reacted with an alkali metal reagent (e.g., NaH, K) in an appropriate solvent (e.g., toluene, THF) to generate the alkali metal this compound. The reaction is typically stirred at room temperature until completion.

  • Synthesis of the Yttrium Complex: The yttrium methanediide iodide precursor, [Y(BIPM)(I)(THF)2], is dissolved in toluene.

  • Reaction: The freshly prepared alkali metal this compound solution is added dropwise to the solution of the yttrium precursor at room temperature.

  • Workup: The reaction mixture is stirred for a specified period (e.g., 12-24 hours). The resulting suspension is filtered to remove the alkali metal iodide byproduct. The filtrate is concentrated under vacuum, and the product is crystallized, often by cooling a concentrated solution or by vapor diffusion of an anti-solvent (e.g., pentane).

  • Characterization: The isolated product is characterized by multinuclear NMR spectroscopy (1H, 13C, 29Si, 31P), ATR-IR spectroscopy, and single-crystal X-ray diffraction.

Experimental_Workflow_Salt_Metathesis Start Start Prepare_this compound Prepare Alkali Metal this compound (M'SiR3) Start->Prepare_this compound Prepare_Y_Precursor Prepare Solution of Yttrium Precursor Start->Prepare_Y_Precursor React Combine Reagents and Stir Prepare_this compound->React Prepare_Y_Precursor->React Filter Filter to Remove Salt Byproduct React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Crystallize Product Concentrate->Crystallize Characterize Characterize Product (NMR, IR, X-ray) Crystallize->Characterize End End Characterize->End

4.2 Synthesis of an Iron Silyl Complex via Silane Activation [10]

This protocol is a generalized representation based on reported syntheses.

  • Preparation of the Iron Precursor: The iron precursor complex is dissolved in a suitable solvent (e.g., benzene-d6 (B120219) for in-situ monitoring) in a J. Young NMR tube or a Schlenk flask under an inert atmosphere.

  • Addition of Silane: The desired silane (e.g., Ph2SiH2) is added to the solution of the iron precursor.

  • Reaction: The reaction mixture is allowed to react at room temperature. The progress of the reaction can be monitored by 1H NMR spectroscopy.

  • Isolation: Upon completion, the solvent is removed under vacuum. The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials and byproducts. The product is then dried under vacuum.

  • Characterization: The final product is characterized by multinuclear NMR spectroscopy (1H, 13C, 29Si), ATR-IR spectroscopy, and single-crystal X-ray diffraction.

Future Outlook

The coordination chemistry of this compound ligands continues to be a vibrant area of research. The development of new this compound ligands with tailored electronic and steric properties will undoubtedly lead to the discovery of novel metal complexes with unprecedented reactivity. The application of these complexes in catalysis, particularly in areas such as small molecule activation and sustainable chemical synthesis, holds significant promise.[5][16][17] Furthermore, the unique properties of metal this compound complexes may be harnessed in the development of new materials with interesting electronic and optical properties.

References

Silanides as Precursors in Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanides, anionic silicon compounds, are emerging as highly versatile and reactive precursors in the field of materials science. Their unique electronic properties and susceptibility to controlled chemical transformations make them ideal building blocks for a diverse array of advanced materials, including semiconductor nanoparticles, specialized thin films, and functional polymers. This technical guide provides a comprehensive overview of the synthesis and application of silanides as precursors, with a focus on detailed experimental protocols, quantitative data analysis, and the underlying chemical pathways. While direct applications of silanides in drug development are not prominent, this guide also explores the closely related use of organosilane precursors in the functionalization of silica-based nanomaterials for drug delivery systems, a field of significant interest to drug development professionals.

Core Concepts: The Chemistry of Silanides

Silanides are characterized by a trivalent silicon atom with a lone pair of electrons, rendering them potent nucleophiles and reducing agents. Their reactivity is highly dependent on the counterion (typically an alkali metal), the substituents on the silicon atom, and the reaction solvent. The general synthesis of alkali metal silanides often involves the deprotonation of a hydrosilane or the reductive cleavage of a Si-Si or Si-halogen bond. A key example is the synthesis of lithium tris(trimethylsilyl)silanide from tetrakis(trimethylsilyl)silane.[1]

Applications in Materials Synthesis

Nanoparticle Synthesis

Silanides are instrumental in the bottom-up synthesis of various nanoparticles, most notably metal silicides and silicon quantum dots.

Transition metal silicides are crucial materials in electronics and catalysis. The use of this compound precursors offers a solution-phase route to these materials at lower temperatures compared to traditional high-temperature methods, enabling the formation of colloidal nanoparticles with controlled size and composition.[2] For instance, palladium, copper, and nickel nanoparticles can be converted to their respective silicides by reaction with a silane (B1218182) precursor in a high-boiling point solvent.[2]

Table 1: Synthesis of Metal Silicide Nanoparticles

Metal PrecursorSilicon PrecursorProductParticle Size (nm)Reference
Palladium NanoparticlesMonophenylsilanePd₂Si15 - 45[3]
Copper NanoparticlesMonophenylsilaneCu₃SiNot specified[2]
Nickel NanoparticlesMonophenylsilaneNi₂SiNot specified[2]
Iron PentacarbonylPhenylsilaneFeSiNot specified[4]
Tantalum ChlorideNot specified (e-beam evaporation)TaSi₂/Si (Janus)150 ± 13[5]

Silicon quantum dots are of great interest for applications in bioimaging, optoelectronics, and photovoltaics due to their biocompatibility and size-tunable photoluminescence.[6] A common synthetic route involves the reaction of magnesium silicide (Mg₂Si), a solid-state this compound equivalent, with an acid or an ammonium (B1175870) salt.[7] This method provides a scalable approach to producing SiQDs with high quantum yields.[7]

Table 2: Properties of Silicon Quantum Dots from this compound Precursors

Silicon PrecursorSynthesis MethodParticle Size (nm)Photoluminescence Quantum Yield (PLQY)Emission Wavelength (nm)Reference
Magnesium Silicide / NH₄ClSolution-phase reaction3 - 4>60%495 - 520[7][8]
Triethoxysilane (TES)Annealing and etching4 - 5>50%~850[9]
(3-aminopropyl)trimethoxysilaneHydrothermalNot specified21%Not specified[10]
Laser Ablation of Si waferLaser Generation1.4 - 4.223.6 - 55.8%Not specified[11]
Organosilicates (e.g., APTES)Hydrothermal decompositionNot specified65 - 85%Not specified[11]
Thin Film Deposition

This compound-related precursors, particularly aminosilanes, are widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to grow high-quality thin films for the semiconductor industry.[12] These precursors offer advantages such as lower deposition temperatures and improved film properties compared to traditional silicon sources like silane (SiH₄) or chlorosilanes.

Silicon nitride is a critical dielectric material in microelectronics. Aminosilane (B1250345) precursors, such as bis(tert-butylamino)silane (BTBAS), are employed in plasma-enhanced CVD (PECVD) to deposit SiNₓ films with excellent properties.[13]

Table 3: Properties of Silicon-Containing Thin Films from Silane/Aminosilane Precursors

PrecursorDeposition MethodFilm TypeGrowth Rate/CycleFilm Density (g/cm³)Refractive IndexReference
Bis(tert-butylamino)silane (BTBAS)PEALDSiNₓ-2.8-[13]
Bis(ethyl-methyl-amino)silane (BEMAS)ALDSiO₂~1.0 Å/cycle (250-350°C)2.146-[14]
Bis(trimethylsilyl)phenylaminePECVDSiCN--1.53 - 1.78[15]
Dichlorosilane (SiH₂Cl₂)ALDSiNₓHigher than SiCl₄--[11]
Polymer Synthesis

Silanides can act as initiators in the anionic polymerization of certain monomers. More commonly, related silyl (B83357) compounds are used in the synthesis of polysilanes, which are polymers with a silicon backbone. These materials have unique electronic and optical properties and are investigated as ceramic precursors and photoresists. The Wurtz-type reductive coupling of dichlorosilanes is a primary method for synthesizing polysilanes.[16]

Table 4: Molecular Weight and Polydispersity of Polysilanes from Wurtz-Type Coupling

MonomerInitiator/ConditionsMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Reference
DichloromethylphenylsilaneSodium in refluxing toluene (B28343)VariesVariesOften bimodal[17]
DichloromethylphenylsilaneSodium in THF at ambient temp.VariesVariesNarrower than refluxing toluene[17]
(ClMe₂Si)₂SiMeClSodium in toluene at elevated temp.Not specifiedNot specifiedNot specified[17]

Experimental Protocols

Synthesis of Tris(trimethylsilyl)silane

This procedure describes the synthesis of tris(trimethylsilyl)silane, a precursor that can be readily converted to its lithium salt (a this compound).

Materials:

Procedure:

  • A four-necked flask equipped with a condenser, mechanical stirrer, dropping funnel, and low-temperature thermometer is charged with lithium powder and anhydrous THF.

  • The flask is cooled to approximately -60°C.

  • A mixture of chlorotrimethylsilane and tetrachlorosilane in anhydrous THF is added dropwise, maintaining the temperature below -30°C.

  • After the addition is complete, the mixture is stirred for 30 minutes with cooling, then allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, a methyllithium-lithium bromide complex in ether is added over 3 hours with vigorous stirring.

  • The reaction mixture is stirred for an additional 16 hours at room temperature.

  • The reaction is quenched by careful addition to ice-cold 2 N hydrochloric acid.

  • The aqueous phase is extracted multiple times with pentane.

  • The combined organic phases are washed, dried, and the solvent is removed.

  • The product is purified by distillation under reduced pressure.

Caution: The solid residue from the reaction may be pyrophoric.

Synthesis of Silicon Quantum Dots from Magnesium Silicide

Materials:

  • Magnesium silicide (Mg₂Si)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

Procedure:

  • Magnesium silicide and ammonium chloride are mixed in a reaction vessel.

  • The reaction can be carried out with or without stirring, and for varying durations (e.g., 1 to 3 days) to control the size of the quantum dots.[7]

  • The resulting silicon quantum dots are dispersed in a suitable solvent like DMF for characterization.

Chemical Vapor Deposition of Silicon Nitride from an Aminosilane Precursor

This is a general procedure for plasma-enhanced chemical vapor deposition (PECVD).

Apparatus:

  • PECVD reactor

  • Substrate (e.g., silicon wafer)

  • Aminosilane precursor (e.g., bis(tertiarybutylamino)silane)

  • Ammonia (NH₃) or other nitrogen source gas (N₂, Ar, Xe, He)

Procedure:

  • The substrate is placed in the PECVD reaction chamber.

  • The chamber is evacuated to a base pressure.

  • The substrate is heated to the desired deposition temperature (e.g., < 500°C).

  • The aminosilane precursor vapor and the nitrogen source gas are introduced into the chamber.

  • A plasma is generated to facilitate the reaction between the precursors, leading to the deposition of a silicon nitride film on the substrate.

  • The deposition time is controlled to achieve the desired film thickness.

Silanides and Drug Development: A Note on Organosilane Precursors

While silanides themselves are not directly employed as therapeutic agents, the broader class of organosilane precursors plays a crucial role in the development of drug delivery systems. Specifically, organosilanes are used to functionalize the surface of silica (B1680970) nanoparticles.[18][19] This surface modification can enhance biocompatibility, control drug release kinetics, and enable targeted delivery to specific cells or tissues.[20][21] For instance, aminosilanes can introduce amine groups onto the silica surface, which can then be used to conjugate targeting ligands or stimuli-responsive polymers.[22]

Visualizations of Key Processes

Synthesis_of_Tris_trimethylsilyl_silane Synthesis of Tris(trimethylsilyl)silane A SiCl4 + 3 Me3SiCl C (Me3Si)3SiH A->C + B 6 Li in THF B->C D 6 LiCl C->D +

Caption: Reaction scheme for the synthesis of tris(trimethylsilyl)silane.

SiQD_Synthesis Synthesis of Silicon Quantum Dots A Mg2Si C Si Quantum Dots A->C + B NH4Cl B->C D Byproducts (MgCl2, NH3, H2) C->D + CVD_Process Chemical Vapor Deposition (CVD) Workflow A Precursor Vapor Introduction (e.g., Aminosilane) B Transport to Substrate A->B C Adsorption on Substrate B->C D Surface Reaction (Plasma or Thermal) C->D E Film Growth D->E F Desorption of Byproducts D->F G Transport of Byproducts Away F->G Wurtz_Coupling Wurtz-Type Coupling for Polysilane Synthesis A n R2SiCl2 C -(R2Si)n- (Polysilane) A->C + B 2n Na B->C D 2n NaCl C->D +

References

The Silanide Anion in the Gas Phase: A Technical Guide to its Chemistry and Energetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The silanide anion (SiH₃⁻), the silicon analog of the methyl anion, is a fundamental species in silicon chemistry. Its gas-phase behavior, free from solvent effects, provides a clear window into its intrinsic reactivity and thermochemical properties. Understanding these fundamental characteristics is crucial for applications ranging from semiconductor manufacturing, where silane (B1218182) (SiH₄) plasmas are ubiquitous, to the rational design of silicon-containing compounds in various fields, including materials science and potentially drug development. This technical guide provides an in-depth exploration of the gas-phase chemistry of the this compound anion, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental processes.

Core Thermochemical and Structural Properties

The stability and structure of the this compound anion have been extensively characterized through a combination of experimental and theoretical methods. These data form the foundation for understanding its chemical behavior.

Table 1: Thermochemical Properties of the this compound Anion and Related Species
PropertySpeciesValueUnits
Enthalpy of Formation (ΔfH° at 298.15 K)SiH₃⁻ (g)63.7 ± 1.4kJ/mol
Proton Affinity (PA)SiH₃⁻~1554kJ/mol
Electron Affinity (EA)SiH₃•1.406 ± 0.014eV
Gas-Phase Acidity (ΔG°acid)SiH₄~1520kJ/mol
Si-H Bond Dissociation Energy (DH°)H₃Si-H90.3 ± 2.4kcal/mol

Note: Values are compiled from various sources and represent the most recent and reliable data available.

Table 2: Structural Parameters of the this compound Anion
ParameterValue
Si-H Bond Length1.52 Å
H-Si-H Bond Angle94.5°
Molecular GeometryPyramidal (C₃v symmetry)

The pyramidal geometry of the this compound anion is a key feature, with a significant inversion barrier of approximately 9000 cm⁻¹.[1][2]

Gas-Phase Reactivity of the this compound Anion

In the absence of solvent, the this compound anion exhibits a rich and diverse reactivity profile, primarily acting as a potent nucleophile and base. Its reactions have been extensively studied using techniques such as flowing afterglow mass spectrometry and selected ion flow tube (SIFT) mass spectrometry.

Nucleophilic Reactions

The this compound anion readily participates in nucleophilic substitution and addition reactions with a variety of electrophilic substrates.

Reaction with Carbonyl Sulfide (COS) and Carbon Disulfide (CS₂):

Flowing afterglow studies have shown that SiH₃⁻ reacts with COS and CS₂ to form silicon-sulfur bonds.[2] The primary reaction channels involve the formation of H₃SiS⁻.

Reaction with Deuterated Water (D₂O):

The this compound anion undergoes rapid hydrogen-deuterium exchange with D₂O in the gas phase.[3][4][5][6] This reaction is a testament to the lability of the protons on the this compound anion and its strong basicity. The exchange proceeds until all three hydrogen atoms are replaced by deuterium.

Table 3: Selected Gas-Phase Reaction Rate Constants for the this compound Anion
ReactantProductsRate Constant (cm³/molecule·s)Technique
COSH₃SiS⁻ + CO~1 x 10⁻⁹Flowing Afterglow
CS₂H₃SiS⁻ + CS~1 x 10⁻⁹Flowing Afterglow
D₂OSiH₂D⁻ + HDO, etc.FastFlowing Afterglow

Note: Rate constants are approximate and intended to illustrate the high reactivity of the this compound anion.

Experimental Protocols

The study of the gas-phase chemistry of the this compound anion relies on sophisticated experimental techniques that allow for the generation, isolation, and reaction of this transient species in a controlled environment.

Flowing Afterglow Mass Spectrometry

This technique is a workhorse for studying ion-molecule reactions at thermal energies.

Methodology:

  • Ion Generation: The this compound anion is typically generated in a flowing helium buffer gas (at ~0.5 Torr) through the dissociative electron attachment to silane (SiH₄) or by the reaction of a strong base (e.g., OH⁻ or NH₂⁻) with silane.

  • Thermalization: The newly formed anions undergo numerous collisions with the helium buffer gas, ensuring they are thermalized to the ambient temperature of the flow tube (typically 300 K).

  • Reaction: A neutral reactant gas is introduced into the flow tube downstream from the ion source. The this compound anions react with the neutral molecules over a well-defined reaction length.

  • Detection: A portion of the gas mixture is sampled through an orifice into a quadrupole mass spectrometer, where the parent and product ions are mass-analyzed and detected.

  • Kinetics: By varying the flow rate of the neutral reactant or the reaction distance and monitoring the decay of the this compound anion signal, the reaction rate constant can be determined.

Flowing_Afterglow_Workflow cluster_source Ion Source Region cluster_flowtube Flow Tube (Helium Buffer Gas) cluster_detection Detection System ion_source Electron Filament or Upstream Reaction thermalization Thermalization of SiH3- ion_source->thermalization Generation of SiH3- silane_inlet Silane (SiH4) Inlet silane_inlet->ion_source Precursor Gas reactant_inlet Neutral Reactant Inlet reaction_zone Ion-Molecule Reaction thermalization->reaction_zone reactant_inlet->reaction_zone sampling_orifice Sampling Orifice reaction_zone->sampling_orifice Reaction Products mass_spec Quadrupole Mass Spectrometer sampling_orifice->mass_spec detector Ion Detector mass_spec->detector

Workflow for a Flowing Afterglow Mass Spectrometry Experiment.
Anion Photoelectron Spectroscopy

This technique provides valuable information about the electron affinity of the corresponding neutral radical and the vibrational frequencies of both the anion and the neutral species.

Methodology:

  • Anion Generation and Mass Selection: A beam of this compound anions is generated, often in a pulsed discharge source, and then mass-selected using a time-of-flight mass spectrometer.[7]

  • Photodetachment: The mass-selected anions are intersected by a fixed-frequency laser beam. If the photon energy is greater than the electron binding energy, an electron is detached.

  • Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using a variety of techniques, such as a magnetic bottle or velocity-map imaging spectrometer.

  • Spectrum Generation: The electron binding energy is calculated by subtracting the measured electron kinetic energy from the photon energy. A spectrum of electron signal versus binding energy is then generated.

Logical Relationships and Reaction Pathways

While complex signaling pathways are not characteristic of the gas-phase chemistry of the this compound anion, the fundamental reaction of proton abstraction can be visualized.

Proton_Abstraction_Reaction reactants SiH₃⁻ + HA transition_state [H₃Si---H---A]⁻‡ reactants->transition_state Proton Abstraction products SiH₄ + A⁻ transition_state->products Bond Formation/Cleavage

Generalized Proton Abstraction by the this compound Anion.

This diagram illustrates the fundamental process of the this compound anion acting as a Brønsted-Lowry base, abstracting a proton (H⁺) from a generic acid (HA) to form silane (SiH₄) and the conjugate base of the acid (A⁻). The transition state represents the fleeting intermediate where the proton is shared between the this compound and the acid.

Conclusion

The gas-phase chemistry of the this compound anion provides a rich landscape of fundamental reactivity and thermochemical properties. The data and experimental methodologies outlined in this guide offer a comprehensive overview for researchers interested in silicon chemistry, ion-molecule reactions, and the intrinsic properties of reactive intermediates. Further exploration in this area will continue to refine our understanding of this important species and its role in a variety of chemical processes.

References

The Dawn of the Silyl Anion: A Historical Overview of Silanide Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of silanide chemistry, which centers on the highly reactive silyl (B83357) anion (R₃Si⁻), represents a pivotal chapter in the broader narrative of organometallic and synthetic chemistry. These powerful nucleophiles have become indispensable tools for the formation of silicon-carbon and silicon-element bonds, finding applications in areas from organic synthesis to materials science. This in-depth guide provides a historical overview of the key discoveries, pioneering scientists, and foundational experimental protocols that have shaped our understanding and utilization of these remarkable compounds.

The Pioneering Era: Early Explorations in Organosilicon Chemistry

While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific isolation and characterization of a silyl anion, or this compound, would have to wait for nearly another century. The early 20th century was dominated by the extensive work of Frederick Kipping, who laid much of the groundwork for organosilicon chemistry. However, it was the post-war era, with the burgeoning field of organometallic chemistry, that set the stage for the discovery of silanides.

The Breakthrough: The First Silyl-Alkali Metal Compounds

The 1950s marked the true beginning of this compound chemistry, with the independent discovery of silyl-potassium and silyl-lithium compounds. These discoveries were not isolated events but were built upon the growing understanding of organoalkali reagents.

The First Silylpotassium Compounds (1952)

In 1952, a seminal paper by Robert A. Benkeser, Herbert Landesman, and Donald J. Foster at Purdue University described the formation of arylsilylpotassium compounds.[1] This work is widely considered to be the first report of a well-characterized silyl anion. They demonstrated that triphenylsilylpotassium (Ph₃SiK) could be prepared by the cleavage of hexaphenyldisilane (B72473) with sodium-potassium alloy.

Experimental Protocol: Synthesis of Triphenylsilylpotassium (Benkeser, Landesman, Foster, 1952)

  • Reactants: Hexaphenyldisilane, Sodium-Potassium Alloy (NaK).

  • Solvent: Diethyl ether.

  • Procedure: A solution of hexaphenyldisilane in diethyl ether was treated with a liquid sodium-potassium alloy. The reaction mixture was stirred, leading to the cleavage of the silicon-silicon bond and the formation of a colored solution of triphenylsilylpotassium. The presence of the silyl anion was confirmed by derivatization reactions, such as carboxylation with carbon dioxide to yield triphenylsilanecarboxylic acid.

The Advent of Silyllithium Reagents (1958)

Six years later, the landscape of this compound chemistry was further expanded by the work of Henry Gilman and G. D. Lichtenwalter at Iowa State College. In a landmark 1958 paper published in the Journal of the American Chemical Society, they detailed the preparation of triphenylsilyllithium (Ph₃SiLi). Gilman, a towering figure in organometallic chemistry, and his group developed a more convenient method for the generation of silyl anions using lithium metal.

Experimental Protocol: Synthesis of Triphenylsilyllithium (Gilman and Lichtenwalter, 1958)

  • Reactants: Triphenylchlorosilane, Lithium metal.

  • Solvent: Tetrahydrofuran (B95107) (THF).

  • Procedure: Triphenylchlorosilane was reacted with an excess of lithium metal in anhydrous tetrahydrofuran under an inert atmosphere. The reaction proceeds through the initial formation of hexaphenyldisilane, which is then cleaved by the excess lithium to yield two equivalents of triphenylsilyllithium. The formation of the silyllithium reagent was indicated by the appearance of a characteristic deep color. Its formation was confirmed by subsequent reactions with various electrophiles.

Quantitative Data from Early Discoveries

The early characterization of these highly reactive species was challenging. Yields were often not reported for the this compound itself but were inferred from the yield of a stable derivative formed after quenching the reaction mixture with an electrophile.

This compound CompoundYear of DiscoveryPrecursorReagentSolventInferred Yield (from derivative)Reference
Triphenylsilylpotassium1952HexaphenyldisilaneNaK alloyDiethyl etherNot explicitly stated in the initial report[1]
Triphenylsilyllithium1958TriphenylchlorosilaneLithium metalTHFHigh (based on derivatization reactions)

Mechanistic Understanding and Synthetic Pathways

The discovery of silanides also brought forth an understanding of their formation mechanisms. The two primary pathways established in these early studies remain fundamental to the synthesis of silyl anions today.

Reductive Cleavage of Disilanes

The method employed by Benkeser and coworkers for silylpotassium compounds demonstrated the feasibility of cleaving a silicon-silicon bond with a highly reactive metal. This approach is particularly useful for the synthesis of symmetrically substituted silanides.

Reductive cleavage of a disilane (B73854) to form a silyl anion.

Reductive Metalation of Halosilanes

The Gilman procedure for preparing silyllithium reagents from chlorosilanes highlighted a two-step process. This method became widely adopted due to the ready availability of various chlorosilanes.

Reductive_Metalation cluster_step1 Step 1: Wurtz-type Coupling cluster_step2 Step 2: Disilane Cleavage Halosilane 2 R₃Si-Cl (Triphenylchlorosilane) Disilane R₃Si-SiR₃ (Hexaphenyldisilane) Halosilane->Disilane Lithium1 2 Li Lithium1->Disilane LiCl 2 LiCl Disilane2 R₃Si-SiR₃ Disilane->Disilane2 Intermediate Silyllithium 2 R₃SiLi (Triphenylsilyllithium) Disilane2->Silyllithium Lithium2 2 Li Lithium2->Silyllithium

Two-step synthesis of silyllithium from a chlorosilane.

The Legacy and Future of this compound Chemistry

The foundational discoveries of the 1950s opened the floodgates for the exploration of this compound chemistry. In the subsequent decades, a vast array of silyl anions with different substituents and counterions have been synthesized and their reactivity has been extensively studied. The development of activating agents and new solvent systems has further refined the preparation of these reagents. Today, silanides are integral to the synthesis of complex organic molecules, polymers, and advanced materials. The historical journey of their discovery serves as a testament to the curiosity-driven research that continues to push the boundaries of chemical synthesis.

References

Silanide nomenclature and classification.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Silanide Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of silanides, a class of silicon-containing anions. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of these reactive intermediates. This document details the systematic naming conventions for silanides, their classification based on structure and bonding, and includes relevant quantitative data, experimental protocols, and a visualization of a key reaction mechanism.

Nomenclature of Silanides

The nomenclature of silanides follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC) for silicon hydrides, known as silanes[1][2][3].

A This compound is a chemical compound that features an anionic silicon(IV) center[4][5][6]. The parent ion, SiH₃⁻, is referred to as This compound , trihydridothis compound , or silyl hydride [4][7]. When the hydrogen atoms are substituted with other groups, the names of the substituents precede the term "this compound". For instance, the anion ( (CH₃)₃Si )₃Si⁻ is named tris(trimethylsilyl)this compound , also known as hypersilyl[4].

The systematic nomenclature for the parent silicon hydrides is analogous to that of alkanes, with the root "sil" followed by a suffix indicating the number of silicon atoms (e.g., monosilane for SiH₄, disilane (B73854) for Si₂H₆, trisilane for Si₃H₈)[1][2].

Heterogeneous silicon hydrides containing elements other than silicon and hydrogen also have specific nomenclature[3]:

  • Siloxanes : Compounds with Si-O-Si linkages.

  • Silazanes : Compounds with Si-N-Si linkages.

  • Silathianes : Compounds with Si-S-Si linkages.

  • Silaselenanes : Compounds with Si-Se-Si linkages.

  • Silatelluranes : Compounds with Si-Te-Si linkages.

Classification of Silanides

Silanides are broadly classified based on their structure and the nature of the cation they are associated with. They are considered important building blocks in silicon chemistry due to their nucleophilic character[8][9].

Based on Substitution:

  • Unsubstituted Silanides: The simplest form is the parent this compound anion, SiH₃⁻.

  • Substituted Silanides: These have one or more hydrogen atoms replaced by other functional groups. Common examples include:

    • Alkyl- or Aryl-substituted silanides: Such as triphenylthis compound.

    • Silyl-substituted silanides (Oligosilylanions): Anions of higher silanes, for example, the dithis compound (B1233480) anion (Si₂H₅⁻). Tris(silyl)silanides are a notable subclass[8][10].

Based on the Counterion:

  • Alkali Metal Silanides: These are salts containing an alkali metal cation (e.g., Li⁺, Na⁺, K⁺) and a this compound anion. The properties and reactivity of these compounds can be influenced by the nature of the alkali metal.

  • Alkaline Earth Metal Silanides: These involve cations from Group 2 elements, such as magnesium[10].

  • Transition Metal and Rare-Earth Metal Silanides: Complexes where a this compound anion is coordinated to a transition metal or a rare-earth metal. Zwitterionic divalent rare-earth metal silanides have also been synthesized[11][12].

Quantitative Data

The following table summarizes key physical properties of the parent this compound ion (SiH₃⁻) and the dithis compound radical anion (Si₂H₅⁻).

PropertyValueCompoundReference
Ionic Radius 2.26 ÅSiH₃⁻[4]
Si-H Bond Length 1.52 ÅSiH₃⁻[4]
H-Si-H Bond Angle 92.2°SiH₃⁻[4]
Si-H Stretching Force Constant 1.9 to 2.05 N cm⁻¹SiH₃⁻[4]
Molecular Weight 31.109 g·mol⁻¹SiH₃⁻[4][7]
Enthalpy of Formation (ΔHform) 224.5 kJ/mol (at 298.15 K)Si₂H₅⁻[13]
Gibbs Free Energy of Formation (ΔGform) 247.2 kJ/mol (at 298.15 K)Si₂H₅⁻[13]
Standard Entropy (S⁰) 288.08 J/mol·K (at 298.15 K)Si₂H₅⁻[13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of silanides are crucial for reproducible research. Below are examples of experimental protocols cited in the literature.

Synthesis of a Lithium Tris(silyl)this compound

This protocol describes the synthesis of a lithium tris(silyl)this compound from neopentasilane[10].

Materials:

  • Neopentasilane (Si(SiH₃)₄)

  • Methyllithium (MeLi) in diethyl ether (Et₂O) (1.6 M solution)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 1.0 g of Si(SiH₃)₄ (6.6 mmol) in 15 mL of Et₂O in a reaction vessel under an inert atmosphere.

  • Cool the solution to -30°C.

  • Slowly add 4.1 mL of a 1.6 M Et₂O solution of MeLi (6.6 mmol) to the cooled solution.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • The resulting solution of the lithium this compound can be used directly for further reactions.

Synthesis of a Potassium Cyclohexathis compound

This protocol details the formation of a potassium this compound from a cyclohexasilane derivative[14].

Materials:

  • Cyclohexasilane derivative (e.g., 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylcyclohexasilane)

  • Potassium tert-butoxide (KOᵗBu)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve 0.47 g (0.8 mmol) of the cyclohexasilane and 0.95 g (0.85 mmol) of KOᵗBu in 20 mL of DME.

  • Stir the mixture for 2 hours at room temperature.

  • Monitor the reaction by ²⁹Si NMR spectroscopy to confirm the quantitative formation of the this compound.

Characterization of Silanides

The characterization of silanides often requires specialized techniques due to their sensitivity to air and moisture[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for identifying the formation and purity of silanides[14].

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive structural information for crystalline this compound salts[8].

  • Mass Spectrometry: Techniques like liquid injection field desorption ionization mass spectrometry can be used to analyze anionic silicon species[9].

  • Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the Si-H and Si-Si bonds.

Visualization of a Reaction Pathway

The following diagram illustrates the Sila-Peterson reaction mechanism, which involves the formation of a this compound intermediate[14]. This reaction is a silicon analogue of the Peterson olefination and is a useful method for forming silicon-carbon double bonds (silenes).

Sila_Peterson_Reaction cluster_start Reactants cluster_intermediate Intermediates cluster_product Products polysilyllithium Polysilyllithium (R₃SiLi) alpha_hydroxypolysilane α-Hydroxypolysilane [R₃Si-CR'₂-O⁻Li⁺] polysilyllithium->alpha_hydroxypolysilane Addition ketone Ketone (R'₂C=O) ketone->alpha_hydroxypolysilane silanide_intermediate This compound Intermediate alpha_hydroxypolysilane->silanide_intermediate Rearrangement silene Silene (R₂Si=CR'₂) silanide_intermediate->silene 1,2-Elimination silanolate Silanolate (R''₂SiO⁻Li⁺) silanide_intermediate->silanolate

Caption: Sila-Peterson reaction pathway involving a this compound intermediate.

This guide has provided a foundational understanding of this compound nomenclature, classification, and key experimental considerations. The provided data and reaction visualization serve as a starting point for researchers interested in exploring the rich chemistry of these silicon-based anions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Potassium Tris(trimethylsilyl)silanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tris(trimethylsilyl)silanide, KSi(SiMe)3, is a highly reactive and sterically demanding organosilicon reagent. As a source of the tris(trimethylsilyl)silyl anion, it serves as a potent nucleophile and a valuable precursor in the synthesis of a wide range of silicon-containing compounds, including polysilanes, silyl-substituted transition metal complexes, and other complex organosilicon architectures. Its utility in organic synthesis and materials science makes a reliable and well-documented synthetic protocol essential for researchers in these fields. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of potassium tris(trimethylsilyl)this compound.

Data Presentation

A summary of the key quantitative data related to the synthesis of potassium tris(trimethylsilyl)this compound and its precursor is presented in the table below. This information is compiled from various sources and provides a basis for the expected outcomes of the synthesis.

ParameterValueSource
Precursor: Tris(trimethylsilyl)silane (B43935)
Molecular FormulaC9H28Si4[1]
Molar Mass248.66 g/mol [1]
Boiling Point82-84 °C at 12 Torr[1]
Density0.806 g/cm3[1]
Product: Potassium Tris(trimethylsilyl)this compound
Molecular FormulaC9H27KSi4[2]
Molar Mass286.75 g/mol [2]
YieldNot explicitly reported for this specific synthesis in the provided search results.
1H NMR (ppm)Not explicitly reported in the provided search results.
29Si NMR (ppm)Not explicitly reported in the provided search results.

Experimental Protocols

The following protocols detail the synthesis of the precursor, tris(trimethylsilyl)silane, and the subsequent synthesis of potassium tris(trimethylsilyl)this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, as organometallic reagents are highly sensitive to air and moisture.

Protocol 1: Synthesis of Tris(trimethylsilyl)silane ((Me3Si)3SiH)

This protocol is based on the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) with lithium metal.[1]

Materials:

Equipment:

  • Schlenk flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere manifold (Schlenk line) or glovebox

Procedure:

  • Under an inert atmosphere, place freshly cut lithium metal into a Schlenk flask containing anhydrous THF.

  • Cool the stirred suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a mixture of trimethylsilyl chloride and trichlorosilane in a 3:1 molar ratio, dissolved in anhydrous THF, via a dropping funnel. Maintain the temperature below -60 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • To quench any remaining lithium metal, carefully add a proton source. A common method involves the subsequent hydrolysis step.

  • Slowly pour the reaction mixture into a flask containing a cold (0 °C) aqueous solution of 2 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure tris(trimethylsilyl)silane.

Protocol 2: Synthesis of Potassium Tris(trimethylsilyl)this compound (KSi(SiMe3)3)

This protocol describes the deprotonation of tris(trimethylsilyl)silane using potassium tert-butoxide.[3][4]

Materials:

  • Tris(trimethylsilyl)silane ((Me3Si)3SiH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., benzene, toluene)

  • 18-crown-6 (B118740) (optional, to enhance solubility and reactivity)[5][6]

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere manifold (Schlenk line) or glovebox

Procedure:

  • Under an inert atmosphere, dissolve tris(trimethylsilyl)silane in anhydrous THF in a Schlenk flask.

  • In a separate Schlenk flask, prepare a solution or suspension of an equimolar amount of potassium tert-butoxide in anhydrous THF. If using, dissolve 18-crown-6 in this mixture.

  • Slowly add the potassium tert-butoxide solution/suspension to the stirred solution of tris(trimethylsilyl)silane at room temperature.

  • The reaction is typically accompanied by the evolution of tert-butanol, which can be monitored. The reaction mixture may also change color.

  • Allow the reaction to stir at room temperature for several hours to ensure complete deprotonation. The progress of the reaction can be monitored by NMR spectroscopy by taking aliquots under inert conditions.

  • The resulting solution of potassium tris(trimethylsilyl)this compound can be used directly for subsequent reactions.

  • If isolation of the solid product is required, the solvent can be removed under vacuum. The resulting solid should be stored and handled under a strict inert atmosphere.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis of potassium tris(trimethylsilyl)this compound.

Synthesis_Workflow cluster_precursor Protocol 1: Synthesis of Tris(trimethylsilyl)silane cluster_product Protocol 2: Synthesis of Potassium Tris(trimethylsilyl)this compound start_precursor Reactants: - Trimethylsilyl chloride - Trichlorosilane - Lithium metal reaction_precursor Reaction in THF start_precursor->reaction_precursor 1. Add reagents at low temp workup_precursor Aqueous Workup & Extraction reaction_precursor->workup_precursor 2. Warm to RT, then quench purification_precursor Distillation workup_precursor->purification_precursor 3. Dry and concentrate product_precursor Tris(trimethylsilyl)silane ((Me3Si)3SiH) purification_precursor->product_precursor 4. Purify start_product Reactants: - Tris(trimethylsilyl)silane - Potassium tert-butoxide product_precursor->start_product Use as starting material reaction_product Deprotonation in THF start_product->reaction_product 1. Mix at RT product Potassium Tris(trimethylsilyl)this compound (KSi(SiMe3)3) reaction_product->product 2. Stir to completion

Caption: Workflow for the synthesis of potassium tris(trimethylsilyl)this compound.

Signaling_Pathway cluster_reaction Deprotonation Reaction TTMSS (Me3Si)3Si-H (Tris(trimethylsilyl)silane) TransitionState [Transition State] TTMSS->TransitionState KOtBu K+ -OtBu (Potassium tert-butoxide) KOtBu->TransitionState Product_ion [(Me3Si)3Si]- K+ (Potassium tris(trimethylsilyl)this compound) TransitionState->Product_ion Byproduct HOtBu (tert-Butanol) TransitionState->Byproduct

Caption: Reaction pathway for the synthesis of potassium tris(trimethylsilyl)this compound.

References

The Versatility of Lithium Silanides in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lithium silanides have emerged as powerful and versatile reagents in organic synthesis, enabling the formation of carbon-silicon bonds and facilitating the construction of complex molecular architectures. Their high nucleophilicity allows for efficient reactions with a wide range of electrophiles, making them invaluable tools for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the applications of lithium silanides, complete with experimental protocols and quantitative data to guide synthetic strategies.

Introduction to Lithium Silanides

Lithium silanides, often referred to as silyllithium reagents, are organometallic compounds characterized by a nucleophilic silicon atom bearing a negative charge, counterbalanced by a lithium cation.[1][2] These reagents are typically generated in situ and are highly reactive towards various electrophiles.[1] The introduction of a silyl (B83357) group can serve multiple purposes in a synthetic route, such as acting as a masked hydroxyl group or influencing the stereochemical outcome of a reaction.[1]

Preparation of Lithium Silanides

The synthesis of lithium silanides can be achieved through several methods, with the most common being the reductive cleavage of a silicon-halogen or silicon-silicon bond.[2]

From Chlorosilanes

A widely used method involves the reaction of a chlorosilane with an excess of lithium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).[1][2] The reaction often proceeds through the formation of a disilane (B73854) intermediate, which is subsequently cleaved by lithium to yield the desired silyllithium reagent.[1]

Experimental Protocol: Synthesis of Lithium Dimethyl(phenyl)silanide [1]

  • Apparatus Setup: A flame-dried, two-necked Schlenk flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum is used.

  • Reagents: Charge the flask with lithium wire (214 mmol), cut into small segments.

  • Reaction Initiation: Add chlorodimethylphenylsilane (B1200534) (107 mmol) via syringe at ambient temperature with stirring.

  • Reaction Time: The reaction mixture is stirred for an extended period (e.g., 59 hours) to ensure complete formation of the lithium this compound.

  • Note: The resulting solution of lithium dimethyl(phenyl)this compound is typically used immediately in subsequent reactions.

From Disilanes

Applications in Organic Synthesis

Lithium silanides are potent nucleophiles that react with a variety of electrophilic partners.[2]

Nucleophilic Substitution Reactions

Lithium silanides readily participate in nucleophilic substitution reactions with alkyl halides and triflates to form tetraorganosilanes.[3] These reactions proceed under mild conditions and, importantly, without the need for a transition metal catalyst.[3]

Table 1: Reaction of Lithium Silanides with Alkyl Halides and Triflates [3]

ElectrophileLithium this compoundProductYield (%)
1-Chlorooctane (B87089)PhMe₂SiLi1-(Dimethyl(phenyl)silyl)octane85
2-ChlorooctanePhMe₂SiLi2-(Dimethyl(phenyl)silyl)octane78
1-BromoadamantanePhMe₂SiLi1-(Dimethyl(phenyl)silyl)adamantane65
1-Octyl triflatePhMe₂SiLi1-(Dimethyl(phenyl)silyl)octane92

Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 1-(Dimethyl(phenyl)silyl)octane [3]

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium dimethyl(phenyl)this compound in THF as described in section 2.1.

  • Reaction Setup: Cool the solution of the lithium this compound to -78 °C.

  • Addition of Electrophile: Slowly add a solution of 1-chlorooctane in THF to the cooled this compound solution.

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactions with Carbonyl Compounds

Triorganosilyllithium reagents react smoothly with carbonyl compounds, such as ketones and aldehydes, to afford α-hydroxy-substituted silanes.[2] This reaction is analogous to the addition of Grignard reagents to carbonyls.

Asymmetric Synthesis

Lithium silanides have been employed in asymmetric synthesis to generate enantioenriched propargylsilanes and allenylsilanes.[4] One strategy involves the deprotonation of an internal alkyne with a strong organolithium base in the presence of a chiral ligand, followed by trapping the resulting nucleophile with an electrophilic silicon source.[4]

Table 2: Asymmetric Synthesis of Allenylsilanes [4]

SubstrateChiral LigandElectrophilic SilaneYield (%)Enantiomeric Ratio (er)
(Z)-1-Alken-1-yl N,N-diisopropylcarbamate(-)-SparteineMe₃SiCl7099:1

Data represents a specific example from the literature and may not be broadly applicable.

Logical Workflow for Asymmetric Allenylsilane Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Product Formation alkyne Internal Alkyne deprotonation Deprotonation alkyne->deprotonation base Organolithium Base (e.g., n-BuLi) base->deprotonation ligand Chiral Ligand (e.g., (-)-sparteine) ligand->deprotonation chelate Configurationally Stable Lithium Chelate deprotonation->chelate trapping Trapping with Electrophilic Silane chelate->trapping product Enantioenriched Allenylsilane trapping->product

Caption: Workflow for asymmetric allenylsilane synthesis.

C-H Functionalization

While direct C-H activation by lithium silanides is not the primary application, silicon tethers, which can be installed using silyl lithium reagents, are instrumental in directing C-H functionalization reactions.[5] These tethers bring a catalytic system into proximity with a specific C-H bond, enabling its selective functionalization.[5]

Diagram of Silicon-Tethered C-H Functionalization Strategy

G cluster_installation Tether Installation cluster_functionalization C-H Functionalization cluster_removal Tether Removal/Modification aryl_halide Aryl Halide organolithium Organolithium Formation aryl_halide->organolithium silyl_reagent Quenching with Electrophilic Silane organolithium->silyl_reagent tethered_substrate Silicon-Tethered Substrate silyl_reagent->tethered_substrate functionalization Directed C-H Functionalization tethered_substrate->functionalization catalyst Transition Metal Catalyst catalyst->functionalization functionalized_product Functionalized Product functionalization->functionalized_product removal Tether Cleavage or Further Reaction functionalized_product->removal final_product Final Product removal->final_product

Caption: General workflow for silicon-tethered C-H functionalization.

Conclusion

Lithium silanides are highly valuable reagents in the toolkit of synthetic organic chemists. Their straightforward preparation and high nucleophilicity enable a broad range of transformations, from simple nucleophilic substitutions to complex asymmetric syntheses. The ability to introduce a versatile silyl group facilitates the construction of intricate molecular structures relevant to various fields, including materials science and drug discovery. The protocols and data presented herein provide a practical guide for the effective utilization of these powerful synthetic tools.

References

Protocol for Sila-Peterson Olefination: Synthesis of Silenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sila-Peterson olefination is a powerful synthetic method for the preparation of silenes, which are compounds containing a silicon-carbon double bond. This reaction is a modification of the well-established Peterson olefination and involves the reaction of a polysilyl anion with a ketone or aldehyde. The key step is the 1,2-elimination of a silanolate from the intermediate α-hydroxypolysilane.[1][2] The choice of the polysilyl anion and the carbonyl compound, as well as the reaction conditions, can influence the stability and reactivity of the resulting silene.[2]

This application note provides a detailed protocol for the Sila-Peterson olefination reaction, focusing on the generation of both cyclic and acyclic polysilyl lithium reagents and their subsequent reaction with ketones to generate transient or persistent silenes.

Reaction Mechanism and Principles

The Sila-Peterson olefination proceeds through the initial nucleophilic addition of a polysilyl anion to the carbonyl group of a ketone or aldehyde. This addition forms an α-hydroxypolysilane intermediate. This intermediate is typically unstable and undergoes a spontaneous 1,2-elimination of a lithium silanolate to furnish the desired silene.[1][2]

The general mechanism is outlined below:

Sila_Peterson_Mechanism Polysilyl_Anion R3Si-Si(R'2)-Li+ Adduct [R3Si-Si(R'2)-C(R''2)-O-Li+] α-hydroxypolysilane intermediate Polysilyl_Anion->Adduct Nucleophilic Addition Carbonyl R''2C=O Carbonyl->Adduct Silene R'2Si=C(R''2) Silene Adduct->Silene 1,2-Elimination Byproduct R3Si-OLi Lithium Silanolate Adduct->Byproduct

Caption: General mechanism of the Sila-Peterson olefination.

The outcome of the reaction is highly dependent on the nature of the ketone used.[2] With certain ketones, such as 2-adamantanone (B1666556), moderately stable silenes can be formed.[2] In other cases, the resulting silenes are transient and may undergo subsequent reactions such as dimerization.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of a cyclic and an acyclic polysilyl lithium reagent, followed by their application in the Sila-Peterson olefination.

Preparation of a Cyclic Polysilyl Lithium Reagent

This protocol describes the synthesis of 1,4,4-tris(trimethylsilyl)-1-lithiooctamethylcyclohexasilane.[2]

Materials:

  • 1,4,4-tris(trimethylsilyl)octamethylcyclohexasilane

  • Methyllithium (MeLi) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the 1,4,4-tris(trimethylsilyl)octamethylcyclohexasilane in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of MeLi in THF to the stirred solution.

  • Allow the reaction to proceed for the specified time, during which the formation of the lithium silanide occurs in almost quantitative conversion.[2]

  • The resulting solution of the cyclic polysilyl lithium reagent is used directly in the subsequent Sila-Peterson reaction.

Preparation of an Acyclic Polysilyl Lithium Reagent: Tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi)

Tris(trimethylsilyl)silyllithium is a stable crystalline reagent and can be prepared and isolated.[4]

Materials:

Procedure:

  • Under an inert atmosphere, dissolve tris(trimethylsilyl)silane in anhydrous diethyl ether or THF in a Schlenk flask.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of MeLi solution.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • The solvent can be removed in vacuo to yield the crystalline tris(trimethylsilyl)silyllithium, which can be stored under an inert atmosphere.

Sila-Peterson Olefination Protocol: Synthesis of a Stable Silene

This protocol details the reaction of a cyclic polysilyl lithium reagent with 2-adamantanone to generate a moderately stable silene.[2]

Materials:

  • Solution of 1,4,4-tris(trimethylsilyl)-1-lithiooctamethylcyclohexasilane in THF (from section 3.1)

  • 2-Adamantanone

  • Anhydrous Toluene

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a separate Schlenk flask under an inert atmosphere, dissolve 2-adamantanone in anhydrous toluene.

  • Cool the ketone solution to -70 °C using a low-temperature bath.

  • Slowly add the pre-prepared solution of the cyclic polysilyl lithium reagent dropwise to the stirred ketone solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The formation of the silene is often indicated by a color change (e.g., to orange).[2]

  • The resulting silene can be characterized in situ by NMR spectroscopy or trapped by reacting with a suitable agent.

Trapping of the Silene

The generated silenes can be trapped with various reagents to confirm their formation and to synthesize functionalized polysilanes.

Example: Trapping with Water/Triethylamine (B128534): [5]

  • Cool the solution containing the silene to a low temperature (e.g., -70 °C).

  • Add a solution of water and triethylamine in an appropriate solvent.

  • Allow the mixture to warm to room temperature.

  • The trapped product can be purified by standard techniques such as column chromatography.

Data Presentation

The following table summarizes the quantitative data for representative Sila-Peterson olefination reactions.

Polysilyl AnionCarbonyl CompoundProduct TypeTrapping AgentYield (%)Reference
Cyclic this compound (from section 3.1)2-AdamantanoneModerately Stable SileneH₂O/Et₃N45[5]
Tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi)AdamantanoneUnstable Silene (dimerizes)--[3]
Tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi)Benzophenone1,1-Disilylalkene--[2]

Yields for the reactions with tris(trimethylsilyl)silyllithium were not explicitly found in the provided search results.

Mandatory Visualizations

Experimental Workflow for Sila-Peterson Olefination

The following diagram illustrates the general experimental workflow for the Sila-Peterson olefination.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Sila-Peterson Reaction cluster_workup Workup & Analysis prep_silyl Prepare Polysilyl Lithium Reagent reaction React Polysilyl Anion with Carbonyl at Low Temp. prep_silyl->reaction prep_carbonyl Prepare Ketone/ Aldehyde Solution prep_carbonyl->reaction trapping In situ Trapping (optional) reaction->trapping analysis Spectroscopic Analysis (e.g., NMR) reaction->analysis purification Purification (e.g., Chromatography) trapping->purification analysis->purification

Caption: Experimental workflow for the Sila-Peterson olefination.

Logical Relationship of Reaction Components and Products

This diagram illustrates the logical relationship between the reactants, intermediates, and potential products of the Sila-Peterson reaction.

logical_relationship polysilyl Polysilyl Anion intermediate α-Hydroxypolysilane Intermediate polysilyl->intermediate carbonyl Ketone/ Aldehyde carbonyl->intermediate silene Silene intermediate->silene Elimination disilylalkene 1,1-Disilylalkene (with Aromatic Ketones) intermediate->disilylalkene Rearrangement/ Elimination stable_silene Stable Silene (e.g., with Adamantanone) silene->stable_silene can lead to dimer Dimerization Product silene->dimer can lead to trapped_product Trapped Product silene->trapped_product can be trapped as

Caption: Logical relationships in the Sila-Peterson reaction.

References

Application Notes and Protocols: Silanides as Reducing Agents in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, the quest for selective and efficient reducing agents is perpetual. While traditional metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are staples in the laboratory, their reactivity profile can sometimes be unforgiving, leading to undesired side reactions. Silicon-based reducing agents have emerged as a powerful and versatile alternative, offering a spectrum of reactivity that can be finely tuned to achieve specific chemical transformations. This document provides a detailed overview of the application of two classes of silicon-based reductants: hydrosilanes and the less conventional but intriguing silanides (silyl anions).

While hydrosilanes (R₃SiH) are the workhorses of silicon-based reductions, acting primarily as hydride donors, silanides (R₃Si⁻ M⁺) offer a distinct mode of action, often involving single-electron transfer (SET) processes. Understanding the unique characteristics of each class is crucial for their effective application in complex molecule synthesis, a cornerstone of drug development and materials science.

I. Hydrosilanes: The Versatile Hydride Donors

Hydrosilanes are the most common type of silicon-based reducing agents. Their reactivity stems from the polarized Si-H bond, where silicon is more electropositive than hydrogen, rendering the hydrogen hydridic. The reducing power of hydrosilanes can be modulated by the substituents on the silicon atom and is often enhanced by the use of activators such as Brønsted or Lewis acids, or transition metal catalysts.

A. Reduction of Carbonyl Compounds

Hydrosilanes are highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The choice of silane (B1218182) and catalyst dictates the selectivity and reaction conditions.

Table 1: Reduction of Aldehydes and Ketones with Hydrosilanes

SubstrateHydrosilaneCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Acetophenone (B1666503)Triethylsilane (Et₃SiH)Boron trifluoride etherate (BF₃·OEt₂)DichloromethaneRT0.595[1]
4-tert-ButylcyclohexanoneDiphenylsilane (B1312307) (Ph₂SiH₂)[Rh(cod)Cl]₂ / (S)-BINAPTHF01298 (99% ee)[2]
BenzaldehydePolymethylhydrosiloxane (PMHS)Tetrabutylammonium fluoride (B91410) (TBAF)THFRT192[3]
CyclohexanoneTriethoxysilane ((EtO)₃SiH)Titanium(IV) isopropoxideneat100285[3]

Experimental Protocol 1: Reduction of Acetophenone to 1-Phenylethanol using Triethylsilane and BF₃·OEt₂

Materials:

  • Acetophenone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • To a stirred solution of acetophenone (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add triethylsilane (1.2 mmol) via syringe.

  • Slowly add boron trifluoride etherate (1.1 mmol) dropwise via a dropping funnel over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield 1-phenylethanol.

Logical Workflow for Hydrosilane Reduction of a Ketone

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Ketone Dissolve ketone in anhydrous DCM Start->Dissolve Ketone Add Silane Add triethylsilane Dissolve Ketone->Add Silane Cool Cool to 0 °C Add Silane->Cool Add Catalyst Add BF3·OEt2 dropwise Cool->Add Catalyst Stir Stir at RT (monitor by TLC) Add Catalyst->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry & Concentrate Dry and concentrate Extract->Dry & Concentrate Purify Purify by chromatography Dry & Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the reduction of a ketone using triethylsilane.

B. Reduction of Esters and Lactones

The reduction of esters and lactones to alcohols or diols can also be achieved with hydrosilanes, typically requiring more forcing conditions or specific catalysts compared to the reduction of aldehydes and ketones.

Table 2: Reduction of Esters and Lactones with Hydrosilanes

SubstrateHydrosilaneCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl benzoate (B1203000)Diphenylsilane (Ph₂SiH₂)[Rh(PPh₃)₃Cl]Toluene (B28343)802491[3]
Ethyl caproatePolymethylhydrosiloxane (PMHS)Titanium(IV) isopropoxideneat100388[3]
γ-ButyrolactonePolymethylhydrosiloxane (PMHS)Titanium(IV) isopropoxideneat100485 (as diol)[3]

Experimental Protocol 2: Reduction of Methyl Benzoate to Benzyl (B1604629) Alcohol using Diphenylsilane and a Rhodium Catalyst

Materials:

  • Methyl benzoate

  • Diphenylsilane (Ph₂SiH₂)

  • Wilkinson's catalyst ([Rh(PPh₃)₃Cl])

  • Toluene, anhydrous

  • 1 M HCl solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl benzoate (1.0 mmol) and Wilkinson's catalyst (0.02 mmol) in anhydrous toluene (5 mL).

  • Add diphenylsilane (2.0 mmol) to the solution via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, carefully add 1 M HCl solution (5 mL) to quench the reaction and hydrolyze the resulting silyl (B83357) ether.

  • Stir the mixture vigorously for 1 hour.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate) to obtain benzyl alcohol.

II. Silanides: Emerging Reductants via Single-Electron Transfer

Silanides, or silyl anions (R₃Si⁻ M⁺), are powerful nucleophiles and bases. Their role as direct reducing agents is less conventional than that of hydrosilanes. However, they can act as potent single-electron donors to suitable organic substrates, initiating radical-based transformations that result in a net reduction.

A. Silyl Anion-Initiated Hydroboration of Carbonyls

A notable application of silanides as reducing agents is in the initiation of the hydroboration of aldehydes and ketones. In this process, the silyl anion activates a borane (B79455) source, which then reduces the carbonyl compound.

Table 3: Silyl Anion-Initiated Hydroboration of Aldehydes and Ketones

SubstrateSilyl AnionBorane SourceSolventTemp. (°C)Time (h)Yield (%)Reference
AcetophenoneKSi(SiMe₃)₃Pinacolborane (HBpin)TolueneRT1>99[4][5]
4-ChloroacetophenoneKSi(SiMe₃)₃Pinacolborane (HBpin)TolueneRT1>99[5]
BenzaldehydeKSi(SiMe₃)₃Pinacolborane (HBpin)TolueneRT1>99[5]
CyclohexanoneKSi(SiMe₃)₃Pinacolborane (HBpin)TolueneRT1>99[5]

Experimental Protocol 3: Silyl Anion-Initiated Hydroboration of Acetophenone

Materials:

  • Acetophenone

  • Potassium tris(trimethylsilyl)silanide (KSi(SiMe₃)₃)

  • Pinacolborane (HBpin)

  • Toluene, anhydrous

  • 1,3,5-Trimethoxybenzene (B48636) (internal standard)

  • NMR tube, standard glassware for inert atmosphere chemistry

Procedure:

  • In a nitrogen-filled glovebox, add acetophenone (0.625 mmol), pinacolborane (0.625 mmol), and 1,3,5-trimethoxybenzene (internal standard) to a vial.

  • Add anhydrous toluene (40 µL).

  • Prepare a stock solution of KSi(SiMe₃)₃ (0.5 mol%) in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Seal the vial and stir at room temperature for 1 hour.

  • The reaction can be monitored directly by ¹H NMR spectroscopy by taking an aliquot and dissolving it in an appropriate deuterated solvent. The yield is determined by comparing the integration of the product peaks to the internal standard.

Proposed Mechanism of Silyl Anion-Initiated Hydroboration

G SilylAnion K⁺ ⁻Si(SiMe₃)₃ Activation Activation SilylAnion->Activation HBpin HBpin HBpin->Activation Borohydride Reactive Borohydride Intermediate Activation->Borohydride Silylborane (Me₃Si)₃Si-Bpin Activation->Silylborane Reduction Reduction Borohydride->Reduction Ketone R₂C=O Ketone->Reduction Alkoxyborane R₂CH-O-Bpin Reduction->Alkoxyborane

Caption: Proposed mechanism for the silyl anion-initiated hydroboration of a ketone.

B. Silanides as Single-Electron Donors

The low oxidation potential of some silyl anions allows them to act as single-electron donors to organic substrates with suitable reduction potentials. This generates a radical anion from the substrate and a silyl radical. The subsequent reactions of the radical anion can lead to overall reductive transformations. While this is an area of active research, specific, high-yielding protocols for the reduction of common functional groups are still emerging.

III. Conclusion

Silicon-based reducing agents offer a broad and tunable reactivity profile for a wide range of chemical transformations. Hydrosilanes are well-established, versatile reagents for the reduction of numerous functional groups, with a wealth of literature to guide their application. Silanides, while primarily recognized for their nucleophilicity, are gaining attention for their potential as reducing agents through single-electron transfer mechanisms, opening new avenues for selective reductions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the capabilities and mechanisms of both hydrosilanes and silanides is invaluable for the design of efficient and selective synthetic routes.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for Catalytic Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrosilylation is a cornerstone of organosilicon chemistry, enabling the efficient formation of silicon-carbon bonds through the addition of a hydrosilane (R₃Si-H) across an unsaturated bond, such as an alkene or alkyne. This atom-economical reaction is pivotal in the synthesis of a wide array of organosilicon compounds utilized in materials science, organic synthesis, and pharmaceutical development. While a variety of transition metals can catalyze this transformation, platinum-based catalysts like Karstedt's and Speier's catalysts have historically been favored for their high activity.[1][2] However, the high cost and environmental concerns associated with precious metals have spurred the development of catalysts based on more earth-abundant elements like nickel, cobalt, and iron.[3][4][5]

This document provides detailed application notes and experimental protocols for several key catalytic hydrosilylation systems, focusing on catalyst preparation, reaction setup, and product analysis. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

Mechanistic Overview: The Chalk-Harrod Mechanism

The most widely accepted mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism.[2][6] It involves the following key steps:

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent metal center, forming a metal-hydrido-silyl intermediate.

  • Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal complex.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond.

  • Reductive Elimination: The final product is released through reductive elimination of the C-Si bond, regenerating the active catalyst.[2]

A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the M-Si bond instead of the M-H bond.[6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for various catalytic hydrosilylation reactions, allowing for easy comparison of different systems.

Table 1: Nickel-Catalyzed Hydrosilylation of 1-Octene (B94956)
Catalyst PrecursorLigandSilane (B1218182)Catalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Selectivity (anti-Markovnikov)Reference
Ni(2-ethylhexanoate)₂iPrDI(EtO)₃SiH1.023->99>98%[1][7]
Ni(2-ethylhexanoate)₂iPrDIHSiMe(OSiMe₃)₂1.023->99>98%[8]
[(iPrDI)NiH]₂-(EtO)₃SiH0.5236>99>98%[1]
(1-Me-indenyl)Ni(PPh₃)Cl + NaBPh₄PPh₃PhSiH₃-RT550-80-[9]

iPrDI = ((ArN=C(Me))₂ Ar = 2,6-iPr₂-C₆H₃)

Table 2: Cobalt-Catalyzed Hydrosilylation of Alkenes
Catalyst PrecursorLigandAlkeneSilaneCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)SelectivityReference
CoCl₂OIPStyrenePhSiH₃---82 (avg)Markovnikov, >98% ee[3]
Co(II) saltsTerpyridine derivativesOlefins------[10]
Co(AmIm)(η⁶-C₆H₆)AmIm1-HexenePh₂SiH₂0.5RT---[11]
β-diketiminate-cobalt(I)-areneβ-diketiminate1-HexenePhSiH₃1.0RT4-Linear[4]

OIP = Oxazoline-Imidazoline-Pyridine ligand; AmIm = amino imidazolin-2-imine

Table 3: Ruthenium-Catalyzed Hydrosilylation of Alkynes
Catalyst PrecursorAlkyneSilaneCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (α:β)StereoselectivityReference
[CpRu(MeCN)₃]PF₆1-OctynePhMe₂SiH1.0CH₂Cl₂RT<19592:8trans-addition[12]
[CpRu(MeCN)₃]PF₆PhenylacetyleneEt₃SiH1.0CH₂Cl₂RT<19490:10trans-addition[12]
Cl₂(PCy₃)₂Ru=CHPh1-OctyneEt₃SiH1.0neat-->95-Z-isomer (trans)[13]
[Cp*Ru(MeCN)₃]PF₆4-Heptyn-3-oneBenzyldimethylsilane0.5Acetone0---trans-addition[12]
Table 4: Platinum-Catalyzed Hydrosilylation
Catalyst PrecursorAlkene/AlkyneSilaneCatalyst LoadingTemp. (°C)Time (h)Yield (%)Reference
Karstedt's CatalystVarious OlefinsHSiCl₃125 ppm604>95[14]
H₂PtCl₆ (Speier's)TetradeceneHSiCl₃---85[15]
Pt/TiO₂Dec-5-yneEt₃SiH0.25 mol%70<1High[15]
Pt(CH₂SiMe₂CH₂CH=CH₂)₂Allyl glycidyl (B131873) etherMD'M5 ppm504100[16]

MD'M = 1,1,1,3,5,5,5-heptamethyltrisiloxane

Experimental Protocols

Protocol 1: In-situ Nickel-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane (B36694)

This protocol describes the in-situ generation of the active nickel catalyst from air-stable precursors.[8]

Materials:

  • Nickel(II) 2-ethylhexanoate (B8288628) (Ni(2-EH)₂)

  • α-Diimine ligand (((ArN=C(Me))₂ Ar = 2,6-iPr₂-C₆H₃) (iPrDI)

  • 1-Octene

  • Triethoxysilane ((EtO)₃SiH)

  • Anhydrous toluene (B28343) (optional, for solution-phase reactions)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • In a nitrogen-filled glovebox or using Schlenk techniques, add Ni(2-EH)₂ (1 mol%) and the iPrDI ligand (1 mol%) to a clean, dry reaction vessel.

  • If using a solvent, add anhydrous toluene.

  • Add 1-octene (1.0 equivalent) to the vessel.

  • Add triethoxysilane (1.0-1.2 equivalents) to the mixture. The reaction is often conducted neat (without solvent).[8]

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy until completion.

  • Upon completion, the product can be purified by distillation or chromatography if necessary. For many applications, the product mixture may be used directly.

Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne

This protocol provides a general procedure for the hydrosilylation of terminal alkynes using a cationic ruthenium catalyst to afford α-vinylsilanes.[12]

Materials:

  • [Cp*Ru(MeCN)₃]PF₆ catalyst

  • Terminal alkyne (e.g., 1-octyne)

  • Silane (e.g., phenyldimethylsilane)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Argon or nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the terminal alkyne (1.0 equivalent) and the silane (1.2 equivalents).

  • Dissolve the substrates in anhydrous CH₂Cl₂ to a concentration of 0.5 M with respect to the alkyne.

  • Cool the solution to 0 °C in an ice bath.

  • Add the [Cp*Ru(MeCN)₃]PF₆ catalyst (1.0 mol%) as a solid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC/GC-MS indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the vinylsilane product.

Visualizations

Catalytic Cycle of Hydrosilylation

Chalk_Harrod_Mechanism M Catalyst (e.g., M(0)) A Oxidative Addition Intermediate (H-M-SiR₃) M->A + R₃SiH B Alkene Coordination Complex A->B + Alkene (R'CH=CH₂) C Migratory Insertion Product (R'CH₂CH₂-M-SiR₃) B->C Insertion into M-H C->M Reductive Elimination - R'CH₂CH₂SiR₃

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

Experimental Workflow for a Typical Hydrosilylation Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Prepare Reaction Vessel (Dry, Inert Atmosphere) add_reagents 2. Add Catalyst, Substrate, and Silane prep_vessel->add_reagents run_reaction 3. Stir at Defined Temperature and Time add_reagents->run_reaction monitor 4. Monitor Progress (TLC, GC-MS, NMR) run_reaction->monitor monitor->run_reaction continue quench 5. Quench Reaction (if necessary) monitor->quench complete purify 6. Purify Product (Distillation/Chromatography) quench->purify analyze 7. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for a catalytic hydrosilylation experiment.

References

Application Notes and Protocols for 29Si NMR Spectroscopy in Silanide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanides, or silyl (B83357) anions, are highly reactive intermediates and reagents with significant applications in organic synthesis and materials science. Their utility stems from their strong nucleophilicity and ability to form silicon-element bonds. The characterization of these transient or stable species is crucial for understanding their structure, bonding, and reactivity. Among the various analytical techniques, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for probing the electronic environment of the silicon center in silanides. This document provides detailed application notes and experimental protocols for the effective use of 29Si NMR in the characterization of these important silicon compounds.

Principles of 29Si NMR for Silanide Characterization

29Si, with a natural abundance of 4.7%, is an NMR-active nucleus with a spin of I = 1/2. This allows for the acquisition of sharp NMR signals, providing valuable structural information. The chemical shift (δ) of the 29Si nucleus is highly sensitive to its electronic environment, making it an excellent probe for studying the nature of the silicon center in silanides.

Key information that can be obtained from 29Si NMR of silanides includes:

  • Chemical Shift (δ): The 29Si chemical shift is a primary indicator of the electron density at the silicon nucleus. In silanides, the silicon atom bears a formal negative charge, leading to a significant shielding effect and consequently, upfield chemical shifts compared to their neutral silane (B1218182) precursors. The chemical shift is influenced by the nature of the substituents on the silicon atom, the counterion, and the solvent.

  • Coupling Constants (J): Scalar coupling between 29Si and other NMR-active nuclei (e.g., 1H, 13C, 31P) provides information about the connectivity of atoms. For instance, the one-bond coupling constant (¹J(Si-H)) can be observed in hydrosilanides.

  • Relaxation Times (T1): The spin-lattice relaxation time (T1) of the 29Si nucleus can be long, which has implications for the experimental setup. Factors such as molecular size, shape, and the presence of paramagnetic species can influence T1 values.

Data Presentation: 29Si NMR Data for Representative Silanides

The following tables summarize typical 29Si NMR chemical shifts for a range of this compound compounds. This data is intended to serve as a reference for researchers in the field.

Table 1: 29Si NMR Chemical Shifts of Selected Alkali Metal Silanides

This compound CompoundCounterionSolvent29Si Chemical Shift (δ, ppm)Reference
Triphenylthis compoundLiTHF-8.5[1]
Triphenylthis compoundNaTHF-9.2[1]
Triphenylthis compoundKTHF-10.1[1]
Tris(trimethylsilyl)this compoundLiTHF-185.5[2]
Tris(trimethylsilyl)this compoundNaTHF-184.2[2]
Tris(trimethylsilyl)this compoundKTHF-183.0[2]
Tri-tert-butylthis compoundMgTHF-87.2[2]
Tri-tert-butylthis compoundCaTHF-63.5[2]
Tri-tert-butylthis compoundYbTHF137.5[2]

Table 2: Influence of Substituents on 29Si NMR Chemical Shifts of Silanides

This compound CompoundSolvent29Si Chemical Shift (δ, ppm)
Methyldiphenylthis compound (Li+)THF-19.6
Dimethylphenylthis compound (Li+)THF-34.2
Trimethylthis compound (Li+)HMPA/Benzene-42.0

Note: The chemical shifts can be influenced by the solvent and the nature of the ion pairing (contact ion pair vs. solvent-separated ion pair). The data presented here are representative values.

Experimental Protocols

Due to the air and moisture sensitivity of most silanides, stringent anaerobic and anhydrous techniques are mandatory for successful 29Si NMR characterization.

Protocol 1: Sample Preparation for Air-Sensitive Silanides

Materials:

  • Schlenk flask or glovebox

  • Anhydrous, deuterated NMR solvent (e.g., THF-d8, Benzene-d6, Toluene-d8)

  • NMR tube with a J. Young valve or a flame-sealable NMR tube

  • Syringes and cannulas for liquid transfer

  • Internal standard (optional, e.g., tetramethylsilane (B1202638) - TMS, use with caution due to potential reactivity)

Procedure:

  • Drying of Glassware: Thoroughly dry all glassware, including the NMR tube, in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere using either a Schlenk line or a glovebox.

  • Solvent Preparation: Use freshly distilled and degassed anhydrous deuterated solvents. The solvent should be stored over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).

  • Sample Dissolution:

    • In a glovebox: Weigh the this compound salt directly into a vial and dissolve it in the desired volume of deuterated solvent.

    • Using a Schlenk line: Place the this compound salt in a Schlenk flask under an inert atmosphere. Add the deuterated solvent via a cannula or a gas-tight syringe.

  • Transfer to NMR Tube:

    • In a glovebox: Transfer the solution into the J. Young valve NMR tube and securely close the valve.

    • Using a Schlenk line: Transfer the solution to the NMR tube via a cannula. If using a flame-sealable tube, cool the tube in liquid nitrogen (with caution) and flame-seal it under vacuum.

  • Internal Standard: If an internal standard is required, it should be added to the solvent before dissolution of the sample. Note that TMS can react with some highly reactive silanides. An external standard in a sealed capillary can be an alternative.

Protocol 2: 29Si NMR Data Acquisition

Instrumentation:

  • High-resolution NMR spectrometer equipped with a broadband probe.

Acquisition Parameters:

  • Nucleus: 29Si

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is often sufficient. For enhanced sensitivity, especially for samples with protons on or near the silicon atom, polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed.

  • Proton Decoupling: Use broadband proton decoupling (e.g., 'cpd' or 'waltz16') to simplify the spectrum and improve the signal-to-noise ratio. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): The T1 relaxation time of 29Si can be long (tens to hundreds of seconds). To ensure full relaxation and obtain quantitative data, the relaxation delay should be at least 5 times the longest T1 value.

    • T1 Measurement: It is recommended to perform a T1 measurement (e.g., using an inversion-recovery pulse sequence) to determine the appropriate relaxation delay.

    • Use of Relaxation Agents: To shorten the T1 and reduce the experimental time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added (typically at a concentration of 1-10 mM). However, it is crucial to ensure that the relaxation agent does not react with the this compound. A control experiment is recommended.

  • Acquisition Time (aq): Typically set to 1-2 seconds.

  • Number of Scans (ns): Due to the low natural abundance and often low concentration of silanides, a large number of scans (from hundreds to thousands) may be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of at least 300 ppm is recommended to cover the typical chemical shift range of silanides and other silicon species.

  • Referencing: The 29Si chemical shifts should be referenced to an external standard of 0 ppm for TMS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq 29Si NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_output Characterization Output prep1 Dry Glassware prep2 Prepare Anhydrous Deuterated Solvent prep1->prep2 prep3 Dissolve this compound Sample prep2->prep3 prep4 Transfer to NMR Tube (J. Young or Flame-sealed) prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Set Acquisition Parameters (Pulse Program, Decoupling, Relaxation Delay) acq1->acq2 acq3 Acquire Data (Accumulate Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (to TMS) proc2->proc3 proc4 Analyze Chemical Shifts, Couplings, and Integration proc3->proc4 out1 Structural Elucidation proc4->out1 out2 Purity Assessment proc4->out2 out3 Reactivity Insights proc4->out3

Caption: Experimental workflow for 29Si NMR characterization of silanides.

signaling_pathway cluster_params 29Si NMR Parameters cluster_info Structural and Electronic Information param1 Chemical Shift (δ) info1 Electron Density at Si param1->info1 Shielding/Deshielding info2 Nature of Substituents param1->info2 info3 Counterion Effects (Ion Pairing) param1->info3 param2 Coupling Constants (J) info4 Connectivity (Si-H, Si-C bonds) param2->info4 param3 Relaxation Time (T1) info5 Molecular Dynamics and Size param3->info5 param4 Linewidth param4->info5 info6 Aggregation State param4->info6

Caption: Relationship between 29Si NMR parameters and this compound structural information.

References

Application Notes and Protocols for X-ray Crystallography of Silanide-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of silanide-metal complexes, with a focus on their structural elucidation by single-crystal X-ray diffraction. Detailed protocols for the synthesis of a representative yttrium-silanide complex and for the subsequent crystallographic analysis of air-sensitive crystals are provided.

Introduction to this compound-Metal Complexes

This compound-metal complexes are organometallic compounds featuring a direct bond between a metal and a negatively charged silicon atom (a this compound anion).[1] This class of compounds has garnered significant interest due to their unique structural and electronic properties, which lead to applications in catalysis, particularly in processes like hydrosilylation.[1] The nature of the metal-silicon bond can range from predominantly ionic to more covalent, influencing the reactivity and stability of the complex.[2][3] Given their often high sensitivity to air and moisture, the synthesis and handling of these complexes require specialized anaerobic and anhydrous techniques.[1]

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in these complexes.[4] It provides precise data on bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding their chemical behavior and for the rational design of new catalysts and materials.[4]

Applications in Catalysis and Drug Development

The primary application of this compound-metal complexes lies in catalysis. They are key intermediates in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the formation of C-Si bonds.[5] The design and synthesis of new this compound-metal complexes with tailored electronic and steric properties can lead to more efficient and selective catalysts.[6]

While direct applications of this compound-metal complexes as therapeutic agents are still an emerging area, their relevance to drug development can be considered from several perspectives:

  • Catalysis in Pharmaceutical Synthesis: Transition metal complexes are pivotal in the synthesis of many pharmaceutical compounds.[7] this compound-metal complexes, through their role in reactions like hydrosilylation, can be instrumental in the stereoselective synthesis of complex organic molecules that form the backbone of new drugs.[5]

  • Bioisosteric Replacement: The replacement of a carbon atom with a silicon atom, known as bioisosterism, is a strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[8][9][10] The study of this compound-metal complexes provides fundamental insights into the nature of metal-silicon bonds, which can inform the design of novel silicon-containing metallodrugs.

  • Novel Therapeutic Platforms: Metal complexes themselves are a promising class of therapeutic agents, with applications ranging from anticancer drugs (e.g., cisplatin) to antimicrobial agents.[7][11] The unique geometries and electronic properties of this compound-metal complexes could be exploited to design new metallodrugs with novel mechanisms of action.

Data Presentation: Crystallographic Parameters of Selected this compound-Metal Complexes

The following tables summarize key crystallographic data for a selection of yttrium, lanthanide, and iron this compound complexes, allowing for a comparative analysis of their structural features.

Table 1: Yttrium-Silicon Bond Lengths and Angles in Selected Yttrium-Silanide Complexes

ComplexY-Si Bond Length (Å)Si-Y-C Bond Angle (°)Reference
[Y(BIPM)(SitBu₂Me)(THF)]3.015(2)108.30(16)[2][3][12][13]
[Y(BIPM)(SitBu₃)(THF)]3.064(2)106.88(15)[2][3][12][13]
[Y(BIPM){Si(SiMe₃)₃}(THF)]3.072(1)110.13(12)[2][3][12][13]

BIPM = {C(PPh₂NSiMe₃)₂}

Table 2: Lanthanide-Silicon Bond Lengths in Selected Lanthanide-Silanide Complexes

ComplexMetalLn-Si Bond Length (Å)Reference
[La(Cp)₃(SiPh₃)]⁻La3.1733(4) - 3.1897(10)[14]
[Ce(Cp)₃(SiPh₃)]⁻Ce3.1415(6) - 3.1705(9)[14]

Cp = Cyclopentadienyl

Table 3: Iron-Silicon Bond Lengths in Selected Iron-Silanide Complexes

ComplexFe-Si Bond Length (Å)Reference
[(MesCCC)Fe(SiH₂Ph)(Py)(N₂)]2.339(1)[6]
[(MesCCC)Fe(SiMe₂Ph)(Py)(N₂)]2.368(1)[6]
[(MesCCC)Fe--INVALID-LINK--(N₂)]2.355(1)[6]

MesCCC = Mesityl-substituted bis(carbene) pincer ligand, Py = Pyridine

Experimental Protocols

Protocol 1: Synthesis of a Representative Yttrium-Silanide Complex

This protocol describes the synthesis of [Y(BIPM)(SitBu₂Me)(THF)] via a salt metathesis reaction, a common method for preparing such complexes.[2][3][12][13] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the reagents and products are highly sensitive to air and moisture.

Materials:

  • [Y(BIPM)(I)(THF)₂] (yttrium methanediide iodide precursor)

  • NaSitBu₂Me (sodium di-tert-butyl(methyl)this compound)

  • Anhydrous toluene (B28343)

  • Anhydrous pentane (B18724)

  • Schlenk flasks and other appropriate glassware

  • Cannula for liquid transfers

  • Magnetic stirrer and stir bars

Procedure:

  • In a glovebox, add [Y(BIPM)(I)(THF)₂] (1.0 eq) and NaSitBu₂Me (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask to dissolve the reagents.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of NaI.

  • After stirring for the appropriate time (typically several hours to overnight), remove the solvent under reduced pressure.

  • Extract the solid residue with anhydrous pentane to separate the product from the insoluble NaI salt.

  • Filter the pentane solution to remove the salt.

  • Concentrate the filtrate under reduced pressure and cool to a low temperature (e.g., -30 °C) to induce crystallization of the product.

  • Isolate the crystals by decanting the supernatant and dry them under vacuum.

Protocol 2: Single-Crystal X-ray Diffraction of an Air-Sensitive this compound-Metal Complex

This protocol outlines the key steps for obtaining a high-quality crystal structure of an air-sensitive compound like a this compound-metal complex.

1. Crystal Selection and Mounting:

  • In a glovebox, select a suitable single crystal from the synthesized batch under a microscope. Ideal crystals should have well-defined faces and be free of cracks or other defects.

  • Coat the selected crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent decomposition upon exposure to the atmosphere.

  • Mount the oil-coated crystal onto a cryoloop.

  • Quickly transfer the mounted crystal from the glovebox to the goniometer head of the diffractometer, which is maintained under a stream of cold nitrogen gas (typically around 100 K). The low temperature minimizes atomic thermal motion, leading to better quality diffraction data.[4]

2. Data Collection:

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Based on the crystal system, select an appropriate data collection strategy to ensure complete and redundant data are collected. This typically involves a series of rotations and oscillations of the crystal in the X-ray beam.

  • Commonly, a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is used.[4]

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

  • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Determine the space group of the crystal from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the initial structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

  • Assess the quality of the final refined structure using metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Analysis & Application synthesis Synthesis of this compound-Metal Complex purification Purification synthesis->purification e.g., Filtration crystallization Crystallization purification->crystallization e.g., Slow Evaporation mounting Crystal Mounting (Inert Atmosphere) crystallization->mounting data_collection Data Collection (Cryo-temperature) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement structural_analysis Structural Analysis (Bond Lengths, Angles) refinement->structural_analysis application Catalysis / Drug Design structural_analysis->application

Caption: Experimental workflow for X-ray crystallography of this compound-metal complexes.

synthesis_routes cluster_precursors Precursors cluster_methods Synthetic Methods metal_halide Metal Halide (M-X) salt_metathesis Salt Metathesis metal_halide->salt_metathesis silanide_reagent This compound Reagent (R₃Si⁻) silanide_reagent->salt_metathesis low_valent_metal Low-Valent Metal Complex (M⁰) oxidative_addition Oxidative Addition low_valent_metal->oxidative_addition hydrosilane Hydrosilane (R₃Si-H) hydrosilane->oxidative_addition product This compound-Metal Complex (M-SiR₃) salt_metathesis->product oxidative_addition->product

Caption: Common synthetic routes to this compound-metal complexes.

References

Application Notes and Protocols for the Synthesis of Polysilanes Using Silanide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic routes to polysilanes, with a focus on the utility of silanide reagents and related reactive species. Detailed experimental protocols for key synthetic methods are provided, along with comparative data to aid in the selection of the most appropriate method for a given application.

Introduction to Polysilanes

Polysilanes are a unique class of inorganic polymers with a backbone consisting of catenated silicon atoms.[1] They exhibit remarkable electronic and optical properties, such as σ-electron delocalization, which makes them promising materials for applications in electronics, optoelectronics, and ceramics.[2][3] The properties of polysilanes can be tuned by varying the organic substituents on the silicon backbone. This document outlines three major synthetic methodologies for accessing a range of polysilane structures: Wurtz-type coupling, catalytic dehydrocoupling, and anionic ring-opening polymerization (AROP).

Synthetic Methodologies

A variety of methods have been developed for the synthesis of polysilanes, each with its own advantages and limitations. The choice of method often depends on the desired polymer structure, molecular weight, and the functional groups on the monomer.

Wurtz-Type Coupling

The Wurtz-type coupling of dichlorosilanes with alkali metals is the most traditional and widely used method for the synthesis of high molecular weight linear polysilanes.[1][4] The reaction is typically carried out at elevated temperatures in an inert solvent using a dispersion of an alkali metal, most commonly sodium.

Reaction Scheme:

n R¹R²SiCl₂ + 2n Na → [-R¹R²Si-]n + 2n NaCl

Key Characteristics:

  • Advantages: Capable of producing high molecular weight polymers.[4]

  • Disadvantages: Harsh reaction conditions limit the tolerance of certain functional groups on the substituents.[3] The reaction often results in a bimodal or polymodal molecular weight distribution and yields can be moderate, typically ranging from a few percent to around 50%.[1][5]

Experimental Protocols

Protocol 1: Synthesis of Poly(methylphenylsilylene) via Wurtz-Type Coupling

This protocol describes the synthesis of poly(methylphenylsilylene) (PMPS) from dichloromethylphenylsilane (B109416) using sodium metal in toluene (B28343).

Materials:

Procedure:

  • Under an inert atmosphere of argon or nitrogen, prepare a dispersion of sodium metal in anhydrous toluene. This can be achieved by heating the sodium in toluene above its melting point with vigorous stirring, followed by cooling to room temperature.

  • Slowly add freshly distilled dichloromethylphenylsilane to the sodium dispersion in toluene at a controlled rate. The reaction is exothermic, and the temperature should be maintained, for example, at 65°C.[6]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours to ensure complete reaction.

  • Quench the reaction by the slow addition of isopropanol to destroy any remaining sodium metal.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any soluble oligomers and salts.

  • Dry the polymer under vacuum to obtain poly(methylphenylsilylene).

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm its structure.

Catalytic Dehydrocoupling

Catalytic dehydrocoupling of hydrosilanes offers a milder alternative to the Wurtz-type coupling for the formation of Si-Si bonds.[3] This method typically employs transition metal catalysts, with zirconocene (B1252598) complexes being among the most effective.[2] The reaction proceeds with the elimination of hydrogen gas.

Reaction Scheme:

n RSiH₃ --(catalyst)--> H-[-RSiH-]n-H + (n-1) H₂

Key Characteristics:

  • Advantages: Milder reaction conditions compared to Wurtz coupling, allowing for better functional group tolerance. The reaction can offer some degree of stereocontrol over the polymer microstructure.[3]

  • Disadvantages: Achieving high molecular weight polymers can be challenging, and the reaction is often limited to primary and secondary silanes.[7]

Protocol 2: Zirconocene-Catalyzed Dehydrocoupling of Phenylsilane (B129415)

This protocol details the synthesis of poly(phenylsilane) via dehydrocoupling of phenylsilane using a zirconocene dichloride catalyst activated with n-butyllithium.

Materials:

  • Phenylsilane (freshly distilled)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cp₂ZrCl₂ in anhydrous toluene.

  • Cool the solution to -78°C and add n-butyllithium dropwise. The molar ratio of Cp₂ZrCl₂ to n-BuLi is typically 1:2.

  • Stir the mixture at -78°C for a period (e.g., 1 hour) and then allow it to warm to 0°C and stir for an additional period (e.g., 30 minutes) to generate the active catalyst.

  • Slowly add freshly distilled phenylsilane to the catalyst solution at 0°C. Vigorous evolution of hydrogen gas will be observed.

  • After the gas evolution subsides, allow the reaction mixture to warm to room temperature or a slightly elevated temperature (e.g., 30°C) and stir for an extended period (e.g., several hours to days) to achieve high molecular weight polymer.

  • Terminate the reaction by the addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of strained cyclosilanes is a powerful method for the synthesis of well-defined polysilanes with controlled molecular weights and narrow molecular weight distributions.[8] This method often utilizes silyl (B83357) alkali metal reagents (silanides) as initiators. Strained cyclic monomers, such as cyclotrisilanes, are particularly reactive in this process.

Reaction Scheme (Initiation and Propagation):

R₃Si⁻K⁺ + (R'₂Si)₃ → R₃Si-(R'₂Si)₃⁻K⁺ R₃Si-(R'₂Si)₃⁻K⁺ + n (R'₂Si)₃ → R₃Si-[- (R'₂Si)₃ -]n-(R'₂Si)₃⁻K⁺

Key Characteristics:

  • Advantages: Allows for the synthesis of polysilanes with controlled molecular weights and narrow polydispersity indices (PDI).[8] It is a "living" polymerization technique, enabling the synthesis of block copolymers.

  • Disadvantages: Requires the synthesis of strained cyclic monomers and highly reactive initiators, which necessitates stringent anhydrous and anaerobic reaction conditions.

Protocol 3: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisilane (D₃) using a this compound Initiator

This protocol provides a representative procedure for the AROP of hexamethylcyclotrisilane (D₃) initiated by a potassium silanolate, which acts as a this compound-type initiator. The initiator can be generated in situ from the reaction of a silyl amide with a silanol (B1196071).

Materials:

  • Hexamethylcyclotrisilane (D₃) (purified by sublimation)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • A silanol initiator (e.g., trimethylsilanol)

  • Tetrahydrofuran (THF) (anhydrous, freshly distilled from sodium/benzophenone)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a strict inert atmosphere, in a flame-dried glassware, dissolve the purified hexamethylcyclotrisilane (D₃) in anhydrous THF.

  • In a separate flask, prepare the potassium silanolate initiator by reacting potassium bis(trimethylsilyl)amide (KHMDS) with a stoichiometric amount of a silanol (e.g., trimethylsilanol) in THF.

  • Introduce the freshly prepared potassium silanolate initiator solution to the D₃ solution at a controlled temperature (e.g., 0°C to room temperature).

  • Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by techniques such as GPC or NMR by taking aliquots from the reaction mixture.

  • Terminate the polymerization by adding a quenching agent, such as methanol or a chlorosilane.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the different polysilane synthesis methods.

Table 1: Comparison of Polysilane Synthesis Methods

Synthesis MethodMonomerCatalyst/InitiatorSolventTemp. (°C)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Wurtz-Type Coupling DichloromethylphenylsilaneSodiumToluene6532-3510,000-50,000>2[6]
Di-n-hexyldichlorosilaneSodiumToluene11040-6050,000-200,0001.5-3.0-
Dehydrocoupling PhenylsilaneCp₂ZrCl₂/n-BuLiToluene30>90up to 12,0001.5-2.5[2]
p-TolylsilaneCp₂ZrCl₂/n-BuLiToluene25High5,000-15,0001.8-2.2-
Anionic ROP Hexamethylcyclotrisilanet-BuLiTHF0>9510,000-100,000<1.2[5]
HexamethylcyclotrisilaneK-silanolateTHF25HighControlled<1.2[4]

Note: The data presented are representative values from the literature and can vary depending on the specific reaction conditions and substituents on the silicon monomers.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows for the discussed polysilane synthesis methods.

Wurtz_Coupling_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination R2SiCl2 Dichlorosilane (R₂SiCl₂) Radical_Anion Radical Anion [R₂SiCl₂]⁻• R2SiCl2->Radical_Anion + e⁻ (from Na) Na Sodium (Na) Silyl_Radical Silyl Radical (R₂SiCl•) Radical_Anion->Silyl_Radical - Cl⁻ Silyl_Radical_Prop Silyl Radical (R₂SiCl•) Silyl_Radical->Silyl_Radical_Prop Dimerization Dimerization Silyl_Radical_Prop->Dimerization Disilane Disilane (Cl-SiR₂-SiR₂-Cl) Dimerization->Disilane Further_Reaction Further Reaction with Na Disilane->Further_Reaction Growing_Chain Growing Polysilane Chain Cl-[-SiR₂-]n-Cl Further_Reaction->Growing_Chain Chain Growth Growing_Chain_Term Growing Polysilane Chain Growing_Chain->Growing_Chain_Term Quenching Quenching (e.g., with Alcohol) Growing_Chain_Term->Quenching Final_Polymer Polysilane [-SiR₂-]n Quenching->Final_Polymer

Caption: Mechanism of Wurtz-Type Coupling for Polysilane Synthesis.

Dehydrocoupling_Workflow Start Start Catalyst_Prep Catalyst Preparation (e.g., Cp₂ZrCl₂ + n-BuLi) Start->Catalyst_Prep Monomer_Add Addition of Hydrosilane Monomer (RSiH₃) Catalyst_Prep->Monomer_Add Reaction Dehydrocoupling Reaction (H₂ evolution) Monomer_Add->Reaction Termination Termination (e.g., with Methanol) Reaction->Termination Precipitation Polymer Precipitation (in non-solvent) Termination->Precipitation Isolation Isolation and Drying Precipitation->Isolation End Polysilane Product Isolation->End

Caption: Experimental Workflow for Catalytic Dehydrocoupling.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound Initiator (R₃Si⁻K⁺) Ring_Opening Ring Opening Initiator->Ring_Opening Monomer Cyclotrisilane ((R'₂)Si)₃ Monomer->Ring_Opening Active_Center Active Chain End (R₃Si-(R'₂Si)₃⁻K⁺) Ring_Opening->Active_Center Active_Center_Prop Active Chain End Active_Center->Active_Center_Prop Chain_Growth Chain Growth Active_Center_Prop->Chain_Growth Monomer_Prop Cyclotrisilane Monomer_Prop->Chain_Growth Longer_Chain Longer Active Chain Chain_Growth->Longer_Chain Longer_Chain_Term Living Polymer Chain Longer_Chain->Longer_Chain_Term Quenching_Agent Quenching Agent (e.g., MeOH) Longer_Chain_Term->Quenching_Agent Final_Polymer End-capped Polysilane Quenching_Agent->Final_Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP).

References

Application Notes and Protocols for the Use of Silanes in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of silanes in key semiconductor manufacturing processes. It is intended to guide researchers and professionals in understanding and implementing silane-based surface modification and thin-film deposition techniques.

Application Note 1: Surface Modification of Silicon Wafers using Self-Assembled Monolayers (SAMs) of Organosilanes

Introduction

Organosilanes are extensively used to form self-assembled monolayers (SAMs) on silicon wafers, enabling precise control over surface properties.[1] This surface modification is critical for a variety of applications, from improving adhesion for subsequent layers in microfabrication to creating biocompatible surfaces for biosensors and cell culture platforms. The silane (B1218182) molecules, possessing a reactive headgroup and a functional tail, covalently bond to the hydroxylated silicon surface, creating a dense and ordered molecular layer.[2]

Key Applications
  • Lithography: Silanes, such as hexamethyldisilazane (B44280) (HMDS), are crucial as adhesion promoters for photoresists.[3][4] A hydrophobic surface created by silanization prevents the delamination of the photoresist during development and etching.[3] Anti-sticking layers of hydrophobic silanes are also applied to stamps used in nanoimprint lithography to ensure clean pattern transfer.

  • Biosensors and Microarrays: Modified surfaces can control the attachment of biomolecules. For instance, hydrophobic surfaces can enhance the sensitivity of certain detection methods, while specific functional groups on the silane can be used for the covalent immobilization of capture probes like DNA or antibodies.

  • Cell Culture and Tissue Engineering: The wettability of a surface, controlled by silanization, dictates cell adhesion and proliferation. Patterning hydrophobic and hydrophilic regions allows for guided cell growth.

Quantitative Data: Surface Properties of Silanized Wafers

The effectiveness of the silanization process is often quantified by measuring the water contact angle, which indicates the hydrophobicity of the surface. The density of the deposited silane molecules can also be characterized.

Silane Type/TreatmentSubstrateKey ParameterValueReference
UntreatedSiO₂Water Contact Angle22.7°[5]
(3-aminopropyl)triethoxysilane (APTES) coatedSiO₂Water Contact Angle93.6°[5]
Unmodified Polydimethylsiloxane (PDMS)PDMSWater Contact Angle122°[6]
Hexamethyldisilazane (HMDS) film on PDMSPDMSWater Contact Angleup to 170°[6]
Amine or Benzamide terminated trialkylsilanesOxidized SiliconAreic Density2-4 molecules/nm²[7][8]

Application Note 2: Silane Precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

Introduction

Silanes are vital precursors in ALD and CVD processes for the deposition of high-quality silicon-based dielectric films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ).[9] These films are fundamental components of semiconductor devices, serving as insulators, passivation layers, and etch masks.[6] ALD, in particular, allows for the deposition of ultrathin, conformal films with atomic-level precision, which is essential for modern, highly integrated circuits.[9]

Key Applications
  • Gate Dielectrics: High-purity silicon oxide films with excellent electrical properties are used as the gate insulator in transistors.

  • Spacers and Liners: Conformal silicon nitride films are used to define spacers on the sidewalls of gate electrodes in advanced transistor architectures.

  • Passivation and Encapsulation: Both silicon oxide and nitride films provide a protective barrier against moisture and contaminants, enhancing the reliability and lifespan of semiconductor devices.[6]

Quantitative Data: Properties of ALD and CVD Silicon-Based Films

The choice of silane precursor and deposition conditions significantly impacts the properties of the resulting films.

Table 2.1: Silicon Oxide (SiO₂) Film Properties

Silane PrecursorCo-reactantDeposition MethodDeposition RateDielectric ConstantLeakage Current DensityBreakdown FieldReference
Bis(ethyl-methyl-amino)silane (BEMAS)OzoneALDNot specified9Not specifiedNot specified[10]
Si₂Cl₆OzoneALD~0.32 nm/cycle~4Not specifiedNot specified[10]
Tris(tert-pentoxy)silanol (TPS)TMA (catalyst)ALD35 nm/cycle4.15 - 6.142.5 x 10⁻¹¹ A @ 8 MV/cm> 11 MV/cm[11]
Di-isopropylaminosilaneOxygen PlasmaPEALDNot specifiedNot specified4.8 x 10⁻⁹ A/cm² @ 1 MV/cm10.5 MV/cm[12]

Table 2.2: Silicon Nitride (SiNₓ) Film Properties

Silane PrecursorCo-reactantDeposition MethodDeposition RateFilm DensityWet Etch Rate (in dilute HF)N/Si Atomic RatioReference
Bis(tert-butylamino)silane (BTBAS)N₂ PlasmaPEALDNot specified2.8 g/cm³0.2 nm/minNot specified[13]
Tris(dimethylamino)silane (TDMAS)N₂/H₂ PlasmaPEALDNot specified2.4 g/cm³3 nm/minNot specified[13]
Silane (SiH₄)AmmoniaPECVD0.32 nm/sNot specifiedNot specifiedNot specified[14]
Trichlorosilane (TCS)AmmoniaLPCVDNot specifiedNot specifiedNot specified~1.30-1.33[15]

Experimental Protocols

Protocol 1: Surface Hydrophobization of Silicon Wafers via Vapor-Phase Silanization

This protocol describes the procedure for creating a hydrophobic surface on a silicon wafer using vapor-phase deposition of an organosilane.

1. Materials and Reagents:

  • Silicon wafers

  • Tridecafluorotetrahydrooctyltrichlorosilane (F₁₃-TCS) or similar fluorinated silane

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Nitrogen gas (high purity)

  • Vacuum desiccator

  • Heated vacuum oven or hotplate

2. Wafer Cleaning and Hydroxylation:

  • Place the silicon wafers in a suitable carrier.

  • Immerse the wafers in a freshly prepared Piranha solution for 10-15 minutes to remove organic residues and create a hydroxylated surface.

  • Carefully remove the wafers and rinse them extensively with DI water.

  • Rinse with isopropanol.

  • Dry the wafers under a stream of nitrogen gas.

3. Vapor-Phase Silanization:

  • Place the cleaned and dried wafers inside a vacuum desiccator along with a small, open vial containing a few drops of the F₁₃-TCS.

  • Evacuate the desiccator to create a low-pressure environment, which facilitates the vaporization of the silane.

  • Leave the wafers in the silane vapor for 2-4 hours at room temperature.

  • Vent the desiccator and remove the wafers.

  • Rinse the wafers with isopropanol to remove any physisorbed silane molecules.

  • Dry the wafers again with nitrogen gas.

  • Cure the wafers by baking them at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

4. Characterization:

  • Measure the water contact angle to confirm the hydrophobicity of the surface. A successful coating should result in a high contact angle.

G cluster_cleaning Wafer Cleaning & Hydroxylation cluster_silanization Vapor-Phase Silanization Piranha Piranha Etch DI_Rinse DI Water Rinse Piranha->DI_Rinse IPA_Rinse IPA Rinse DI_Rinse->IPA_Rinse N2_Dry1 N2 Dry IPA_Rinse->N2_Dry1 Vapor_Dep Vapor Deposition N2_Dry1->Vapor_Dep IPA_Rinse2 IPA Rinse Vapor_Dep->IPA_Rinse2 N2_Dry2 N2 Dry IPA_Rinse2->N2_Dry2 Cure Curing @ 120°C N2_Dry2->Cure G cluster_0 PEALD Cycle Step1 Step 1: BDEAS Precursor Pulse Step2 Step 2: Ar/N₂ Purge Step1->Step2 Step3 Step 3: N₂ Plasma Pulse Step2->Step3 Step4 Step 4: Ar/N₂ Purge Step3->Step4 Repeat Repeat N Cycles Step4->Repeat Repeat->Step1 G cluster_surface Silicon Wafer Surface cluster_silane Silane in Solution/Vapor SiOH Hydroxylated Surface (Si-OH groups) SAM Self-Assembled Monolayer (Si-O-Si-R) SiOH->SAM Silane Organosilane (R-Si-X₃) Hydrolyzed Hydrolyzed Silane (R-Si-(OH)₃) Silane->Hydrolyzed Hydrolysis Hydrolyzed->SAM Condensation Water Trace Water Water->Hydrolyzed

References

Application Notes and Protocols: Synthesis of Functionalized Silyl Ligands for Lanthanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized silyl (B83357) and silylamide ligands and their subsequent complexation with lanthanide metals. The methodologies described herein are foundational for developing novel lanthanide-based catalysts and reagents.

Introduction

Lanthanide complexes bearing silyl and silylamide ligands have emerged as a significant class of compounds with applications ranging from catalysis to materials science. The steric and electronic properties of the silyl ligands can be finely tuned to control the coordination environment and reactivity of the lanthanide center. Bulky silyl groups engender low coordination numbers, leading to coordinatively unsaturated complexes with unique reactivity.[1] Furthermore, the incorporation of donor functionalities into the silyl ligand framework can enhance stability and influence catalytic performance by suppressing unwanted solvent coordination.[2][3]

This guide details the synthesis of two important classes of functionalized silyl ligands and their corresponding lanthanide complexes: a bulky, non-coordinating tris(trimethylsilyl)silyl ligand and a chelating silylamide ligand.

I. Synthesis of Lanthanide(II) Complexes with a Bulky Tris(trimethylsilyl)silyl Ligand

This protocol describes the synthesis of homoleptic lanthanide(II) complexes bearing the bulky tris(trimethylsilyl)silyl ligand, leading to the formation of ({Me3Si}3Si)2Ln·(THF)3 (Ln = Yb, Eu, Sm). The large steric footprint of the Si(SiMe3)3 ligand is crucial in stabilizing the low-valent lanthanide center.

Data Summary
CompoundLanthanide (Ln)Yield (%)29Si NMR (δ, ppm)
4a YbHigh-144.8
4b EuHighN/A
4c SmHigh-121.1 (Siq)

Note: Yields are reported as "high" based on qualitative descriptions in the literature; specific percentages can vary. NMR data is for the silyl ligand environment and indicates a silanide character.

Experimental Protocol: Synthesis of (tris(trimethylsilyl)silyl)potassium (3)

This is the precursor silyl anion required for complexation.

  • Reagents and Setup:

  • Procedure:

    • In a glovebox, charge a Schlenk flask with tris(trimethylsilyl)silane (1.0 eq) and potassium hydride (1.1 eq).

    • Add freshly distilled THF and stir the suspension at room temperature.

    • The reaction progress can be monitored by the cessation of hydrogen evolution.

    • The resulting solution of (tris(trimethylsilyl)silyl)potassium in THF is used directly in the next step.

Experimental Protocol: Synthesis of ({Me₃Si}₃Si)₂Ln·(THF)₃ (4a-c)
  • Reagents and Setup:

    • (tris(trimethylsilyl)silyl)potassium (3) solution in THF

    • Anhydrous Lanthanide(II) iodide (LnI₂) (Ln = Yb, Eu, Sm)

    • Dry, oxygen-free toluene (B28343)

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • In a glovebox, dissolve the appropriate LnI₂ (1.0 eq) in THF in a Schlenk flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the THF solution of (tris(trimethylsilyl)silyl)potassium (2.0 eq) to the cooled LnI₂ solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Remove the THF in vacuo.

    • Extract the residue with toluene and filter to remove potassium iodide (KI).

    • Concentrate the toluene filtrate and cool to -35 °C to induce crystallization.

    • Isolate the crystalline product by filtration and dry under vacuum.

Synthetic Workflow

Caption: Synthetic scheme for lanthanide(II) tris(trimethylsilyl)silyl complexes.

II. Synthesis of Lanthanide(III) Complexes with a Bulky Silylamide Ligand

This section details the synthesis of homoleptic lanthanide(III) complexes using a superbulky silylamide ligand, −N(SiMe₂Buᵗ)₂, which enforces a trigonal planar geometry around the metal center.[1]

Data Summary
CompoundLanthanide (Ln)Yield (%)Key Structural Feature
[La{N(SiMe₂Buᵗ)₂}₃] LaHighTrigonal planar
[Ce{N(SiMe₂Buᵗ)₂}₃] CeHighTrigonal planar
Experimental Protocol: Synthesis of HN(SiMe₂Buᵗ)₂
  • Reagents and Setup:

    • Li[NHSiMe₂Buᵗ]

    • ClSiMe₂Buᵗ

    • Dry, oxygen-free diethyl ether

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • Dissolve Li[NHSiMe₂Buᵗ] (1.0 eq) in diethyl ether.

    • Slowly add ClSiMe₂Buᵗ (1.0 eq) to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Filter the mixture to remove LiCl.

    • Remove the solvent from the filtrate under reduced pressure to yield the silylamine as an oil, which can be purified by distillation.

Experimental Protocol: Synthesis of K[N(SiMe₂Buᵗ)₂]
  • Reagents and Setup:

    • HN(SiMe₂Buᵗ)₂

    • Potassium hydride (KH)

    • Dry, oxygen-free toluene

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • Dissolve HN(SiMe₂Buᵗ)₂ (1.0 eq) in toluene.

    • Carefully add KH (1.1 eq) in portions to the solution.

    • Stir the mixture at room temperature until hydrogen evolution ceases.

    • The resulting potassium silylamide can be isolated by removing the solvent or used as a solution.

Experimental Protocol: Synthesis of [Ln{N(SiMe₂Buᵗ)₂}₃]
  • Reagents and Setup:

    • K[N(SiMe₂Buᵗ)₂]

    • Anhydrous Lanthanide(III) iodide (LnI₃) (Ln = La, Ce)

    • Dry, oxygen-free toluene

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • Suspend LnI₃ (1.0 eq) in toluene.

    • Add a toluene solution of K[N(SiMe₂Buᵗ)₂] (3.0 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Filter the mixture to remove KI.

    • Remove the solvent from the filtrate under vacuum to yield the crude product.

    • Purify the complex by recrystallization from a minimal amount of hot hexane.

Synthetic Pathway and Logic

Caption: Stepwise synthesis of trigonal planar lanthanide(III) silylamide complexes.

III. Synthesis of Lanthanide(II) Complexes with a Chelating Disiloxane (B77578) Ligand

This protocol illustrates the use of a functionalized silyl ligand containing an oxygen atom in the backbone to provide an intramolecular coordination site, thereby reducing the coordination of external solvent molecules.[1]

Data Summary
CompoundLanthanide (Ln)Key Feature
9 YbIntramolecular O-coordination
10 SmIntramolecular O-coordination
Experimental Protocol: Synthesis of α,ω-dithis compound [K(Me₃Si)₂SiSiMe₂]₂O (8)
  • Reagents and Setup:

    • Disiloxane [(Me₃Si)₃SiSiMe₂]₂O (7)

    • Potassium tert-butoxide (t-BuOK)

    • Dry, oxygen-free diethyl ether

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • Dissolve the disiloxane (7) (1.0 eq) in diethyl ether.

    • Add potassium tert-butoxide (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2 hours.

    • The resulting solution of the dithis compound (B1233480) (8) is used directly in the subsequent step.

Experimental Protocol: Synthesis of Chelated Lanthanide(II) Complexes (9 and 10)
  • Reagents and Setup:

    • Solution of dithis compound (8) in diethyl ether

    • Anhydrous Lanthanide(II) iodide THF complex (LnI₂·2THF) (Ln = Yb, Sm)

    • Dry, oxygen-free diethyl ether

    • Schlenk flask and standard Schlenk line techniques

  • Procedure:

    • In a separate flask, dissolve LnI₂·2THF (1.0 eq) in diethyl ether.

    • Slowly add the solution of the dithis compound (8) (1.0 eq) to the LnI₂ solution at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Remove the solvent in vacuo.

    • Extract the residue with pentane (B18724) and filter to remove KI.

    • Concentrate the pentane solution and cool to -35 °C to obtain crystalline product.

Reaction Pathway

G start_ligand [(Me3Si)3SiSiMe2]2O (7) reagent_kobut 2 t-BuOK / Et2O start_ligand->reagent_kobut product_dianion [K(Me3Si)2SiSiMe2]2O (8) reagent_kobut->product_dianion Disiloxane Cleavage product_final Chelated Ln(II) Complex (9, 10) product_dianion->product_final Complexation start_ln LnI2·2THF (Ln = Yb, Sm) start_ln->product_final

Caption: Synthesis of lanthanide(II) complexes with a chelating disiloxane ligand.

References

Application Notes and Protocols: Silanide-Mediated C-Si Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, with wide-ranging applications in medicinal chemistry, materials science, and synthetic organic chemistry. Organosilanes are valued for their unique physicochemical properties and as versatile synthetic intermediates. Among the various methods for constructing C-Si bonds, those mediated by silanides (silyl anions) offer a direct and powerful approach for the nucleophilic introduction of a silyl (B83357) group.

Silanides are highly reactive species that readily engage with a variety of electrophiles to form new C-Si bonds. This document provides detailed application notes and experimental protocols for key silanide-mediated C-Si bond formation reactions, including nucleophilic substitution with organic halides and the ring-opening of epoxides.

Generation of Silanides (Silyl Anions)

The successful application of this compound-mediated reactions hinges on the effective generation of the silyl anion. These highly reactive nucleophiles are typically prepared in situ from organosilicon precursors. Common methods include the reductive cleavage of disilanes or halosilanes with alkali metals, or transmetallation reactions.

A frequently employed silyl anion is phenyldimethylsilyllithium (PhMe₂SiLi), which can be prepared from chlorodimethylphenylsilane (B1200534) and lithium metal. The formation of the silyl anion is often indicated by a characteristic color change in the reaction mixture.[1]

Experimental Protocol: Preparation of Phenyldimethylsilyllithium[2]

Materials:

  • Chlorodimethylphenylsilane (PhMe₂SiCl)

  • Lithium metal (coarsely cut)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or a two-necked round-bottom flask, flame-dried

  • Magnetic stirrer

  • Syringes and needles

Procedure:

  • Under an inert atmosphere, add coarsely cut lithium metal (2.1 equivalents) to a flame-dried flask.

  • Add anhydrous THF to the flask to cover the lithium metal and cool the mixture to 0 °C using an ice bath.

  • Add chlorodimethylphenylsilane (1.0 equivalent) dropwise to the stirred suspension of lithium in THF.

  • Stir the reaction mixture at 0 °C for 4 to 12 hours. The formation of a dark red or brown solution indicates the presence of the silyllithium reagent.

  • Upon completion, the solution of PhMe₂SiLi can be carefully cannulated to another flask to separate it from excess lithium and lithium chloride byproduct. The reagent is now ready for immediate use.

The following diagram illustrates the workflow for the preparation of phenyldimethylsilyllithium.

G cluster_prep Preparation of Phenyldimethylsilyllithium start Start reagents Charge flask with Li metal and anhydrous THF start->reagents cool Cool to 0 °C reagents->cool add_silane Add PhMe₂SiCl dropwise cool->add_silane react Stir at 0 °C (4-12 h) add_silane->react formation Formation of dark red/brown solution react->formation cannulate Cannulate PhMe₂SiLi solution formation->cannulate ready Silyl anion ready for use cannulate->ready end End ready->end

Caption: Workflow for the preparation of phenyldimethylsilyllithium.

Nucleophilic Substitution with Organic Halides

A primary application of silyl anions is in nucleophilic substitution reactions with organic halides to form C(sp³)-Si and C(sp²)-Si bonds. This reaction is a direct method for the synthesis of a wide range of organosilanes. The reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides.

Quantitative Data

The reaction of silyl lithium reagents with unactivated alkyl chlorides and triflates provides tetraorganosilanes in good to very good yields without the need for a transition metal catalyst.[2][3]

EntrySilyl AnionAlkyl Halide/TriflateProductYield (%)[2][3]
1PhMe₂SiLi1-ChlorooctanePhMe₂Si(CH₂)₇CH₃85
2PhMe₂SiLi1-Chloro-4-phenylbutanePhMe₂Si(CH₂)₄Ph82
3PhMe₂SiLiCyclohexyl chloridePhMe₂Si-c-C₆H₁₁75
4PhMe₂SiLi1-Octyl triflatePhMe₂Si(CH₂)₇CH₃92
5Ph₃SiLi1-ChlorooctanePh₃Si(CH₂)₇CH₃78
6(TMS)₃SiLi1-Chlorooctane(TMS)₃Si(CH₂)₇CH₃65
Experimental Protocol: Silylation of 1-Bromooctane (B94149) with (Dimethylphenylsilyl)lithium[5]

Materials:

  • (Dimethylphenylsilyl)lithium solution in THF (1.1 equivalents)

  • 1-Bromooctane (1.0 equivalent)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Schlenk flask, flame-dried

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, charge a flame-dried Schlenk flask with a solution of (dimethylphenylsilyl)lithium (1.1 equivalents) in THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1-bromooctane (1.0 equivalent) dropwise to the stirred silyllithium solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired organosilane.

The following diagram illustrates the general mechanism of this SN2 reaction.

G cluster_mech Mechanism: Nucleophilic Substitution PhMe₂Si⁻Li⁺ PhMe₂Si⁻Li⁺ R-X R-X PhMe₂Si⁻Li⁺->R-X Sₙ2 attack transition_state [PhMe₂Si---R---X]⁻Li⁺ R-X->transition_state PhMe₂Si-R PhMe₂Si-R transition_state->PhMe₂Si-R LiX LiX transition_state->LiX

Caption: General SN2 mechanism for C-Si bond formation.

Ring-Opening of Epoxides

Silyl anions are effective nucleophiles for the ring-opening of epoxides, providing a route to valuable β-hydroxysilanes.[1] The reaction proceeds via an SN2 mechanism, with the silyl anion attacking one of the electrophilic carbons of the epoxide ring. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom.[4]

Quantitative Data

The regioselective ring-opening of various epoxides with silyl anions can be achieved in good yields. The following table provides representative examples.

EntrySilyl AnionEpoxideProductYield (%)
1PhMe₂SiLiStyrene oxidePhMe₂SiCH(Ph)CH₂OH88
2PhMe₂SiLiCyclohexene (B86901) oxidetrans-2-(PhMe₂Si)cyclohexan-1-ol91
3PhMe₂SiLi1,2-Epoxyoctane1-(PhMe₂Si)octan-2-ol85
4Ph₃SiLiPropylene oxide1-(Ph₃Si)propan-2-ol82
5PhMe₂SiLiIsobutylene oxide1-(PhMe₂Si)-2-methylpropan-2-ol75

Yields are approximate and compiled from various sources for illustrative purposes.

Experimental Protocol: Ring-Opening of Cyclohexene Oxide with Phenyldimethylsilyllithium[7]

Materials:

  • Phenyldimethylsilyllithium solution in THF (prepared as previously described)

  • Cyclohexene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert atmosphere (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool a solution of cyclohexene oxide in anhydrous THF to -78 °C.

  • Slowly add the pre-prepared solution of phenyldimethylsilyllithium to the cooled epoxide solution.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and purification by flash column chromatography to isolate the β-hydroxysilane product.

The following diagram illustrates the experimental workflow for this reaction.

G cluster_workflow Workflow: Epoxide Ring-Opening start Start prep_epoxide Prepare solution of cyclohexene oxide in THF start->prep_epoxide cool_epoxide Cool to -78 °C prep_epoxide->cool_epoxide add_this compound Add PhMe₂SiLi solution cool_epoxide->add_this compound react Stir at -78 °C add_this compound->react quench Quench with aq. NH₄Cl react->quench workup Aqueous workup and purification quench->workup product Isolate β-hydroxysilane workup->product end End product->end

Caption: Experimental workflow for epoxide ring-opening.

Conclusion

This compound-mediated C-Si bond formation reactions are a robust and versatile tool in organic synthesis. The protocols and data presented herein provide a foundation for researchers to effectively utilize these powerful transformations. The direct nucleophilic introduction of a silyl group via silyl anions enables the efficient synthesis of a diverse array of organosilanes, which are valuable in the development of new pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly the exclusion of air and moisture, is crucial for the successful generation and reaction of these highly reactive intermediates.

References

Application of Silanides in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of silanides, primarily in the form of silanolates, as initiators in polymer synthesis. The focus is on the anionic ring-opening polymerization (AROP) of cyclosiloxanes, a cornerstone technique for the synthesis of well-defined polysiloxanes. Additionally, the application of silanides in the context of vinyl monomer polymerization is discussed.

Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

Anionic ring-opening polymerization of cyclosiloxanes is a powerful method for producing linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique is initiated by strong nucleophiles, including alkali metal silanolates, which are key examples of silanide initiators.

The most commonly used monomers for this process are hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). D₃ is highly strained and thus polymerizes much faster, allowing for kinetically controlled reactions that minimize side reactions like chain scrambling ("backbiting"). D₄ is less strained and its polymerization is often carried out under equilibrium conditions.

Mechanism of Anionic ROP

The polymerization is initiated by the nucleophilic attack of a silanolate anion on a silicon atom of the cyclosiloxane monomer. This opens the ring and regenerates a silanolate active center at the end of the growing polymer chain. Propagation proceeds by the sequential addition of monomer units to this active center.

Diagram: Logical Workflow for AROP of Cyclosiloxanes

AROP_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis & Purification Monomer_Prep Monomer Purification (e.g., D₃ or D₄) Initiation Initiation: Initiator + Monomer Monomer_Prep->Initiation Solvent_Prep Solvent Purification (e.g., THF) Solvent_Prep->Initiation Initiator_Prep Initiator Preparation (e.g., BuLi, KOH) Initiator_Prep->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Active Silanolate Chain End Termination Termination: (Quenching) Propagation->Termination Monomer Depletion Precipitation Polymer Precipitation & Purification Termination->Precipitation Characterization Characterization: GPC, NMR Precipitation->Characterization Anionic_Vinyl_Polymerization Initiator Initiator (e.g., Bu⁻ Li⁺) Monomer1 Styrene Monomer Initiator->Monomer1 Initiation Active_Chain1 Active Chain (Carbanion) Monomer2 Styrene Monomer Active_Chain1->Monomer2 Propagation Active_Chain2 Propagating Chain Terminator Terminating Agent (e.g., CH₃OH) Active_Chain2->Terminator Termination Dead_Polymer Dead Polymer

Troubleshooting & Optimization

Silanide Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of silanide solutions. Below you will find a troubleshooting guide for common issues, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Q1: My this compound solution degrades rapidly when I try to remove the solvent. What is happening and how can I prevent this?

A: This is a common issue. Many silanides, such as lithium tris(silyl)this compound, are unstable upon complete removal of the reaction solvent and can degrade into uncharacterized polysilanes.[1] Instead of removing the solvent completely, it is recommended to precipitate the pure this compound product from the reaction solution at low temperatures (e.g., -30°C). This allows for the isolation of the product as a solid, which is often more stable for storage.[1]

Q2: I am using a silane (B1218182) solution for surface treatment of carbon steel, but its effectiveness is decreasing with repeated use. What could be the cause?

A: The decrease in performance of a silane solution used for surface treatment is typically due to two main factors:

  • Contaminant Accumulation: The primary cause is the accumulation of contaminant ions from the substrate, especially Fe³⁺ ions. These ions can catalyze the condensation of Si-OH (silanol) groups within the solution, leading to the formation of oligomers and reducing the availability of active silane molecules.[2]

  • Silane Consumption: With each treatment cycle, silane is consumed from the solution, lowering its concentration and, consequently, its effectiveness.[2]

To resolve this, it is crucial to monitor the concentration of contaminant ions and the silane itself. The solution may need to be replenished with fresh silane or replaced entirely when ion concentrations become too high.

Q3: During the synthesis of a potassium this compound using KOtBu, I observed gas evolution. What is this gas and is it a cause for concern?

A: The use of potassium tert-butoxide (KOtBu) for preparing potassium silanides can lead to the formation of a silylether byproduct. This silylether can undergo a rearrangement that results in the evolution of silane gas (SiH₄).[1] While this indicates a side reaction is occurring, the resulting this compound solution can often still be used for further derivatizations. However, for applications requiring high purity, this side reaction is a critical consideration. The solution should be handled in a well-ventilated fume hood due to the pyrophoric nature of silane gas.

Q4: The morphology of the silane films prepared from my aged solution is inhomogeneous. Why is this occurring?

A: An inhomogeneous silane film is a direct consequence of an aged, unstable solution.[2] As the silane solution ages, especially in the presence of contaminants, the silanol (B1196071) groups undergo self-condensation to form larger polysiloxane oligomers. When this aged solution is applied to a surface, these larger, less-reactive species deposit unevenly, resulting in a film with poor morphology and reduced performance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound solutions?

A: The stability of this compound solutions is influenced by several key factors:

  • Counter-ion: The choice of the alkali metal counter-ion (e.g., Li, K, Rb, Cs) can significantly affect stability.[1]

  • Ligands: The presence of chelating ligands, such as tetramethylethylenediamine (TMEDA), can stabilize the this compound by coordinating to the metal cation.[1]

  • Solvent: The type of solvent and its ability to solvate the ions can impact stability. Silanides are often unstable upon solvent removal.[1]

  • Temperature: Lower temperatures generally enhance stability. Solutions can often be stored for extended periods at temperatures of -70°C.[1]

  • Contaminants: For aqueous or alcoholic silane solutions used in surface treatments, the presence of metal ions (like Fe³⁺) can drastically reduce stability by promoting condensation.[2]

Q2: How do different counter-ions and ligands affect this compound stability?

A: The stability of a this compound is closely tied to its counter-ion and the coordination environment.

  • Lithium vs. Heavier Alkali Metals: While lithium silanides can be isolated, attempts to prepare the corresponding rubidium (Rb) and cesium (Cs) silanides often lead to degradation.[1]

  • Chelating Ligands: The addition of a chelating ligand like TMEDA to a lithium this compound solution can lead to a more stable, isolable adduct.[1]

  • Transmetalation: In some cases, transmetalation from a lithium this compound to a magnesium derivative has been shown to be beneficial for stability.[1]

Q3: What are the common decomposition pathways for silanes and silanides?

A: Silanes and silanides can decompose through several pathways:

  • Thermal Decomposition: Simple silanes can decompose at elevated temperatures by eliminating hydrogen gas to form silylenes (e.g., SiH₄ → SiH₂ + H₂). The barrier heights for these reactions depend on the substituents on the silicon atom.[3]

  • Condensation: In solutions containing silanols (hydrolyzed silanes), a common degradation pathway is condensation, where two Si-OH groups react to form a stable Si-O-Si (siloxane) bond and water. This process is often catalyzed by contaminants like metal ions.[2]

  • Redistribution/Rearrangement: this compound solutions can undergo complex rearrangements and redistribution reactions, especially upon removal of the solvent, leading to the formation of various polysilanes.[1]

Q4: What are the best practices for storing this compound solutions?

A: Based on reported stability studies, the following storage practices are recommended:

  • Low Temperature: For prolonged storage (days), solutions should be kept at low temperatures, such as in a -70°C freezer.[1]

  • Inert Atmosphere: Silanides are highly reactive with air and moisture. All handling and storage must be done under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Avoid Solvent Removal: Whenever possible, avoid complete removal of the solvent. If the solid must be isolated, precipitation at low temperature is preferred over evaporation.[1]

  • As a Solid: If a stable, pure solid can be isolated (e.g., as a TMEDA adduct), it can be stored for an extended time under an inert atmosphere.[1]

Q5: What analytical methods can be used to monitor the stability of a this compound solution?

A: Several analytical techniques are suitable for monitoring the stability and composition of this compound and silane solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for characterizing the chemical environment of silicon atoms.[4][5][6] Changes in chemical shifts or the appearance of new signals can indicate degradation or the formation of new species. ¹H NMR can also be used to observe signals from Si-H groups.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for monitoring the hydrolysis of alkoxysilanes and their subsequent condensation. The disappearance of Si-O-R bands and the appearance of Si-OH and Si-O-Si bands can be tracked over time.[2][7][8]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active silane from its degradation products or oligomers.[9]

  • Photometry: For specific applications, colorimetric methods like silicon molybdenum blue photometry can be used to determine the total concentration of silicon in solution, allowing for the tracking of silane consumption.[2]

Data Presentation

Table 1: Influence of Contaminant Ions on Silane Solution Performance

This table illustrates the conceptual impact of Fe³⁺ ion accumulation on the performance of a silane solution used for surface treatment, as described in the literature.[2]

Fe³⁺ Concentration (ppm)Silane Solution AgeObserved Film QualityConceptual Corrosion Resistance
< 1FreshHomogeneous, uniform filmExcellent
5Moderately AgedMinor inhomogeneitiesGood
20AgedInhomogeneous, patchy filmPoor
50Heavily AgedPoor film formation, visible precipitatesVery Poor

Table 2: Qualitative Stability of Tris(silyl)silanides with Different Counter-Ions

This table summarizes the observed stability of tris(silyl)silanides based on the chosen counter-ion and stabilizing ligands.

Compound/SystemStabilizing AgentStateObserved StabilityReference
(H₃Si)₃SiLiNoneIn THF SolutionStable in solution, degrades on solvent removal[1]
(H₃Si)₃SiLiTMEDAIsolated SolidCan be isolated and stored as a solid[1]
(H₃Si)₃SiKNoneIn THF SolutionFormation observed, but redox side-reactions occur[1]
(H₃Si)₃SiRb / (H₃Si)₃SiCsNoneIn THF SolutionFormation observed, but degrades on solvent removal[1]
[(H₃Si)₃Si]₂MgNoneIn THF SolutionFormed via transmetalation; reported to be beneficial for stability[1]

Experimental Protocols & Visualizations

Protocol 1: Monitoring Silane Hydrolysis and Condensation using FTIR

This protocol provides a general method for observing the stability of an alkoxysilane solution in an aqueous medium.

  • Solution Preparation: Prepare an aqueous solution of the alkoxysilane (e.g., an aminopropylsilane) at the desired concentration and pH.

  • FTIR Setup: Use an FTIR spectrometer equipped with an appropriate cell for liquid analysis (e.g., an internal reflectance cell).

  • Initial Spectrum: Record an initial spectrum of the solution immediately after preparation (Time = 0).

  • Time-Lapse Measurement: Record spectra at regular intervals over the desired experimental timeframe (e.g., every 30 minutes for 24 hours).

  • Data Analysis: Monitor the spectra for key changes:

    • Hydrolysis: A decrease in the intensity of Si-O-R bands (e.g., ~959 cm⁻¹ for Si-O-Et) and an increase in the ethanol (B145695) band (e.g., ~882 cm⁻¹).[7]

    • Condensation: An increase in the intensity of the broad Si-O-Si asymmetric stretching band (~1146 cm⁻¹).[7]

  • Interpretation: The rates of these changes provide a direct measure of the solution's stability under the tested conditions. Faster formation of Si-O-Si bonds indicates lower stability.

Silane_Degradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation (Degradation) Alkoxysilane R-Si(OR')₃ (Alkoxysilane) Silanetriol R-Si(OH)₃ (Silanetriol) Alkoxysilane->Silanetriol + 3 H₂O - 3 R'OH Silanetriol2 R-Si(OH)₃ Siloxane -(O)Si(R)-O-Si(R)(O)- (Polysiloxane Network) Silanetriol2->Siloxane + other Si(OH)₃ - H₂O

Diagram 1: General pathway for silane solution degradation via hydrolysis and condensation.

Protocol 2: Synthesis and Stabilization of Lithium Tris(silyl)this compound with TMEDA

This protocol is based on the synthesis described for stabilizing a highly reactive this compound.[1]

  • Reaction Setup: In a glovebox, add a solution of the parent hydrosilane (e.g., tris(silyl)silane, (H₃Si)₃SiH) in a dry, aprotic solvent (e.g., THF) to a reaction flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to a low temperature (e.g., -78°C). Slowly add one equivalent of a strong base, such as n-butyllithium (nBuLi), to deprotonate the hydrosilane and form the lithium this compound, (H₃Si)₃SiLi.

  • Stabilization: Add one equivalent of tetramethylethylenediamine (TMEDA) to the reaction mixture. Allow the solution to stir while slowly warming to room temperature.

  • Isolation: Cool the resulting solution to -30°C. The TMEDA adduct, [(H₃Si)₃SiLi(TMEDA)], should precipitate as a pure solid.

  • Purification: Decant the supernatant liquid. Wash the solid precipitate with a small amount of cold solvent and dry under vacuum.

  • Storage: Store the isolated white solid under a dry, inert atmosphere.

Silanide_Stabilization_Workflow Start Start: Unstable this compound Solution (e.g., R₃SiLi in THF) Check_Ligand Is a chelating ligand present? Start->Check_Ligand Add_Ligand Add Ligand (e.g., TMEDA) Check_Ligand->Add_Ligand No Check_Metal Is the counter-ion optimal? Check_Ligand->Check_Metal Yes Add_Ligand->Check_Metal Transmetalate Consider Transmetalation (e.g., to Mg derivative) Check_Metal->Transmetalate No Check_Temp Is storage long-term? Check_Metal->Check_Temp Yes Transmetalate->Check_Temp Low_Temp Store at low temp (e.g., -70°C) Check_Temp->Low_Temp Yes Stable_Product End: Improved Stability Check_Temp->Stable_Product No Low_Temp->Stable_Product

Diagram 2: Decision workflow for improving the stability of a reactive this compound solution.

References

Technical Support Center: Overcoming Low Yields in Silanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize silanide synthesis reactions. Silanides (silyl anions) are highly reactive and indispensable reagents for forming silicon-carbon and silicon-element bonds. However, their synthesis can be challenging, often resulting in low yields. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

A1: The most critical factors are the complete exclusion of moisture and oxygen, the quality and reactivity of the alkali metal (typically lithium), the choice of solvent, and the reaction temperature. Silanides are extremely sensitive and will react readily with water, alcohols, or oxygen, leading to significantly lower yields.[1]

Q2: Which solvent should I use for my this compound synthesis?

A2: The choice of solvent is crucial as it affects the solubility of intermediates and the stability of the final this compound. Tetrahydrofuran (B95107) (THF) is commonly used as it can solvate the lithium cation, promoting the reaction. However, some silyl (B83357) anions can deprotonate THF over time. Non-polar solvents like hexane (B92381) or pentane (B18724) can also be used, particularly for the synthesis of alkyl-substituted silyllithiums, but the reaction rates might be slower. The solubility of the resulting this compound can also be a factor; for instance, some silyl sodium compounds have unusually high solubility in non-coordinating solvents like hexane.[2]

Q3: My reaction mixture is not developing the characteristic color associated with this compound formation. What could be the problem?

A3: The lack of color change (often to a deep red, brown, or green) typically indicates that the reaction has not initiated. This could be due to several reasons:

  • Inactive alkali metal: The surface of the lithium metal may be coated with oxides or hydroxides. Using freshly cut lithium or a lithium dispersion with high sodium content can improve reactivity.

  • Presence of moisture: Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous.

  • Low-quality starting materials: Impurities in the chlorosilane or disilane (B73854) can inhibit the reaction.

Q4: I am observing a significant amount of side products. What are the common side reactions and how can I minimize them?

A4: Common side reactions include the formation of disilanes and siloxanes.[3]

  • Disilane formation: This occurs when the initially formed silyl anion reacts with the starting chlorosilane. This can be minimized by using an excess of the alkali metal and ensuring a slow addition of the chlorosilane to maintain a low concentration of the electrophile.

  • Siloxane formation: This is typically due to the reaction of the this compound with trace amounts of oxygen or water. To prevent this, it is imperative to maintain strictly anhydrous and anaerobic conditions throughout the experiment.

Troubleshooting Guide for Low this compound Yields

This troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Problem/Observation Potential Cause Recommended Solution
No reaction or very slow reaction initiation. 1. Inactive lithium metal surface (oxide layer).2. Insufficiently dried glassware or solvents.3. Low reaction temperature for initiation.1. Use fresh lithium, cut into small pieces to expose a fresh surface, or use a lithium dispersion.2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.3. While the reaction is often run at low temperatures, initiation may require room temperature.
Low yield of the desired this compound. 1. Reaction with trace moisture or oxygen.2. Incomplete reaction.3. Side reactions consuming starting materials.1. Purge the system thoroughly with an inert gas (Argon or Nitrogen).2. Increase the reaction time or sonicate the reaction mixture to enhance contact with the lithium surface.3. Add the chlorosilane slowly to the lithium dispersion to minimize Wurtz-type coupling.
Formation of a white precipitate (siloxane). Presence of oxygen in the reaction setup.Degas the solvent and ensure a positive pressure of a high-purity inert gas is maintained throughout the reaction.
Yields are inconsistent between batches. 1. Variation in the quality of lithium or other reagents.2. Differences in the efficiency of moisture and oxygen exclusion.1. Use reagents from the same batch where possible and titrate organolithium precursors if used.2. Standardize the drying and inerting procedures for all experiments.

Data Presentation: Impact of Reaction Conditions on Yield

While exact yields can be substrate-dependent, the following table summarizes the general effects of key parameters on this compound synthesis.

Parameter Condition Effect on Yield Rationale
Solvent THFGenerally good yieldsSolvates the lithium ion, promoting the reaction. Can be deprotonated by some reactive silanides.
Hexane/PentaneModerate to good yieldsReduces side reactions with the solvent but may lead to slower reaction rates and solubility issues.[2]
Temperature Low Temperature (-78 °C to 0 °C)Generally higher yieldsMinimizes side reactions and decomposition of the this compound.
Room TemperatureVariable yieldsCan be necessary for reaction initiation but may increase the rate of side reactions.
Alkali Metal LithiumCommonly used, good yieldsReadily available and effective for many this compound preparations.
Sodium/PotassiumCan provide excellent yieldsMay offer different reactivity and solubility profiles.[4]

Experimental Protocols

Protocol 1: Synthesis of Trimethylsilyllithium from Hexamethyldisilane (B74624)

This protocol describes the synthesis of trimethylsilyllithium by the reductive cleavage of hexamethyldisilane with lithium metal.

Materials:

  • Hexamethyldisilane

  • Lithium metal (wire or powder)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under a positive pressure of argon.

  • Add small, freshly cut pieces of lithium metal to the flask.

  • Add anhydrous THF to the flask via a cannula or syringe.

  • To the stirred suspension, add hexamethyldisilane dropwise at room temperature.

  • The reaction mixture will typically turn a deep reddish-brown color, indicating the formation of the silyllithium reagent.

  • Stir the reaction for several hours to ensure complete conversion. The resulting solution of trimethylsilyllithium can be used directly for subsequent reactions.

Protocol 2: Synthesis of Triphenylsilyllithium from Triphenylchlorosilane

This protocol details the in-situ formation of hexaphenyldisilane (B72473) followed by its reductive cleavage.

Materials:

  • Triphenylchlorosilane

  • Lithium metal (fine wire or sand)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Assemble a flame-dried apparatus consisting of a three-necked flask, a mechanical stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere.

  • Place finely cut lithium wire or lithium sand into the reaction flask.

  • Add anhydrous THF to the flask.

  • Dissolve triphenylchlorosilane in anhydrous THF and add it to the dropping funnel.

  • Add the triphenylchlorosilane solution dropwise to the vigorously stirred lithium suspension in THF at room temperature. An exothermic reaction should be observed.

  • After the addition is complete, the reaction mixture is typically stirred for several hours or overnight. The formation of triphenylsilyllithium is indicated by a dark reddish-brown or dark green solution.

  • The resulting solution can be filtered through glass wool under an inert atmosphere to remove excess lithium and lithium chloride before use.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships in this compound synthesis and troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low or No Yield Observed check_conditions Verify Anhydrous & Inert Conditions start->check_conditions reagent_quality Assess Reagent Quality (Li, Halosilane, Solvent) check_conditions->reagent_quality Conditions OK solution_drying Action: Re-dry glassware/solvents. Improve inert gas purge. check_conditions->solution_drying Moisture/O2 Suspected reaction_params Optimize Reaction Parameters (Temp, Time, Stirring) reagent_quality->reaction_params Reagents OK solution_reagents Action: Use fresh Li. Purify halosilane/solvent. reagent_quality->solution_reagents Impurities Suspected analysis Analyze for Side Products (e.g., Disilanes, Siloxanes) reaction_params->analysis Parameters OK solution_params Action: Adjust temperature. Increase reaction time. Improve stirring. reaction_params->solution_params Suboptimal Parameters solution_side_products Action: Slow addition of precursor. Ensure strict O2 exclusion. analysis->solution_side_products Side Products Detected success Improved Yield solution_drying->success solution_reagents->success solution_params->success solution_side_products->success Silanide_Synthesis_Factors Key Factors Influencing this compound Synthesis cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_outcomes Potential Outcomes Silanide_Yield This compound Yield Side_Reactions Side Reactions (Disilanes, Siloxanes) Silanide_Yield->Side_Reactions competes with Temperature Temperature Temperature->Silanide_Yield Solvent Solvent Choice (THF, Hexane) Solvent->Silanide_Yield Time Reaction Time Time->Silanide_Yield Alkali_Metal Alkali Metal Activity (Li, Na, K) Alkali_Metal->Silanide_Yield Precursor Silane Precursor Purity (R3SiCl, R3Si-SiR3) Precursor->Silanide_Yield Atmosphere Inert Atmosphere (Anhydrous, O2-free) Atmosphere->Silanide_Yield

References

Technical Support Center: Silanide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silanide chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the generation and use of silyl (B83357) anions (silanides).

Issue 1: Low or No Formation of Silyllithium Reagent

Question: I am attempting to synthesize phenyldimethylsilyllithium (PhMe₂SiLi) from chlorodimethylphenylsilane (B1200534) and lithium metal, but the characteristic deep color is not forming, or titration reveals a very low concentration. What are the possible causes?

Answer: The successful formation of silyllithium reagents is highly sensitive to the quality of reagents and reaction conditions. Several factors can inhibit the reaction.[1][2]

Troubleshooting Steps:

  • Lithium Quality: The surface of lithium metal is often coated with oxides and hydroxides that can quench the reaction.[1][2]

    • Recommendation: Use fresh, clean lithium wire or granules. If the metal appears dull, it can be cleaned by rinsing with an anhydrous solvent like hexane (B92381) or by cutting it under an inert atmosphere to expose a fresh surface immediately before use.[1]

  • Chlorosilane Purity: Impurities in the starting chlorosilane can consume the lithium or the silyl anion as it forms.

    • Recommendation: Use freshly distilled chlorodimethylphenylsilane.[1]

  • Solvent Purity: The solvent must be rigorously dry and deoxygenated. Trace amounts of water will protonate the silyl anion, and oxygen will lead to oxidation.

    • Recommendation: Use freshly distilled tetrahydrofuran (B95107) (THF) from a potent drying agent like a sodium/benzophenone ketyl. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere before use.[1][2]

  • Wurtz-Type Coupling as a Side Reaction: The formation of silyllithium from a chlorosilane is not a direct displacement. It proceeds through the initial rapid formation of a disilane (B73854) (e.g., 1,1,2,2-tetramethyl-1,2-diphenyldisilane), which is then cleaved by excess lithium.[2][3][4] If the cleavage is incomplete, the yield of the silyl anion will be low.

    • Recommendation: Allow for sufficient reaction time (e.g., >48 hours) at a controlled temperature (-20 °C to 0 °C) to ensure the complete cleavage of the intermediate disilane.[1][2] Efficient stirring is also crucial to maintain contact between the lithium metal and the dissolved disilane.[2]

low_yield_formation cluster_corrective Corrective Actions start Low or No Silyllithium Formation check_li Check Lithium Quality (Fresh, Clean Surface?) start->check_li check_silane Check Chlorosilane Purity (Freshly Distilled?) check_li->check_silane Good clean_li Use fresh or clean Li metal check_li->clean_li Poor check_solvent Check Solvent Purity (Anhydrous, O₂-free?) check_silane->check_solvent Good distill_silane Distill chlorosilane check_silane->distill_silane Poor check_conditions Review Reaction Conditions (Time, Temp, Stirring) check_solvent->check_conditions Good dry_solvent Dry and de-gas solvent check_solvent->dry_solvent Poor success Successful Silyllithium Formation check_conditions->success Correct adjust_conditions Increase reaction time and ensure efficient stirring check_conditions->adjust_conditions Incorrect clean_li->check_silane distill_silane->check_solvent dry_solvent->check_conditions adjust_conditions->success

Caption: Troubleshooting guide for silyllithium formation issues.

Issue 2: Low Yield in Reactions with Electrophiles

Question: My silyllithium reagent formed successfully, but the subsequent reaction with an electrophile (e.g., alkyl halide, epoxide, enone) is giving a low yield of the desired product. What are the common side reactions?

Answer: Low yields in these reactions often stem from the high basicity and reactivity of the silyl anion, leading to several potential side reactions.

Troubleshooting Steps:

  • Protonation: Silyl anions are strong bases and will be quenched by any adventitious proton sources.

    • Cause: Traces of water in the solvent or on glassware, or acidic protons on the electrophile substrate.

    • Prevention: Ensure all reagents and solvents are strictly anhydrous. If the substrate contains acidic functional groups (e.g., alcohols, amines), they must be protected prior to the reaction.[1]

  • Reaction with Solvent (THF): At temperatures above -78 °C, silyllithium and other organolithium reagents can deprotonate THF, consuming the reagent and leading to decomposition products.[1][5]

    • Prevention: Maintain a low reaction temperature (e.g., -78 °C) throughout the addition and reaction time.[1] For reactions requiring higher temperatures, consider alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown improved stability with some organolithium reagents.[1]

  • Thermal Decomposition: Silyl anions have limited thermal stability and can decompose if left at room temperature for extended periods.[1]

    • Prevention: Use the silyllithium solution immediately after preparation. If storage is unavoidable, keep the solution at a low temperature (e.g., -20 °C) and re-titrate before use.[1]

  • Oxidation: Silyl anions react rapidly with atmospheric oxygen.

    • Prevention: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire process, including reagent transfers and the reaction itself.

The following table provides illustrative data on how different parameters can affect the yield of a generic silylation reaction.

ParameterCondition A (Suboptimal)Yield ACondition B (Optimized)Yield BRationale
Moisture Solvent not rigorously dried~20%Freshly distilled solvent from Na/benzophenone>90%Prevents protonation of the silyl anion.[1][2]
Temperature Reaction allowed to warm to 0 °C~45%Maintained at -78 °C>90%Minimizes solvent deprotonation and other side reactions.[1]
Reagent Age Silyl anion solution stored at RT for 6h~30%Freshly prepared silyl anion solution used immediately>90%Avoids thermal decomposition of the reactive anion.[1]
Atmosphere Reaction performed under N₂ with some air exposure~50%Reaction performed under a positive pressure of high-purity Argon>90%Prevents oxidation of the silyl anion.

Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction scale.

Issue 3: Unexpected Rearrangement Product

Question: I reacted my silyl anion with a carbonyl compound (aldehyde or ketone) and obtained a silyl ether instead of the expected α-silyl alcohol. What happened?

Answer: This is a classic example of the Brook rearrangement , an intramolecular migration of a silyl group from carbon to an adjacent oxygen atom.[6][7][8]

brook_rearrangement start α-Silyl Alkoxide Intermediate ts Pentacoordinate Silicon Transition State start->ts [1,2]-Migration product Silyloxy Carbanion ts->product Si-C Cleavage product->ts Retro-Brook Rearrangement final_product Silyl Ether (After Protonation) product->final_product + H⁺

Caption: The mechanism of the[1][2]-anionic Brook rearrangement.

Explanation:

  • Alkoxide Formation: The initial nucleophilic addition of the silyl anion to the carbonyl group forms an α-silyl alkoxide intermediate.

  • Migration: The negatively charged oxygen attacks the adjacent silicon atom, forming a pentacoordinate silicon transition state.[8]

  • Carbanion Formation: The silicon-carbon bond cleaves, transferring the negative charge to the carbon and forming a more stable silyl ether bond. This step is thermodynamically driven by the high strength of the Si-O bond (~110 kcal/mol) compared to the Si-C bond (~80 kcal/mol).[8]

  • Protonation: The resulting carbanion is then protonated during aqueous workup (or by any available proton source) to give the final silyl ether product.

How to Control/Prevent this Side Reaction:

  • Temperature: The Brook rearrangement is often facile even at low temperatures. However, in some cases, keeping the temperature as low as possible can help favor the kinetic alcohol product.

  • Counterion: The nature of the counterion (e.g., Li⁺, K⁺) can influence the equilibrium between the alkoxide and the silyloxy carbanion.[6]

  • Trapping the Alkoxide: If the desired product is the α-silyl alcohol, the intermediate alkoxide must be quenched at low temperature with a proton source before it has time to rearrange. This can be challenging due to the rapid nature of the rearrangement.

Experimental Protocols

The following are detailed methodologies for key experiments, with an emphasis on minimizing common side reactions.

Protocol 1: Preparation of Phenyldimethylsilyllithium (PhMe₂SiLi)

This protocol is adapted from established procedures and focuses on minimizing hydrolysis and Wurtz-type coupling byproducts.[1][2][3]

Materials:

  • Chlorodimethylphenylsilane (freshly distilled)

  • Lithium wire (1% sodium content recommended), cleaned of oxide layer

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Addition: To the flask, add the freshly cut lithium wire (2.2 equivalents). Add anhydrous THF via cannula to cover the lithium.

  • Silane Addition: With vigorous stirring, add the distilled chlorodimethylphenylsilane (1.0 equivalent) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, continue stirring. The initial rapid reaction forms 1,1,2,2-tetramethyl-1,2-diphenyldisilane. The subsequent cleavage is slower.

  • Completion: For complete conversion to the silyllithium, store the sealed flask in a freezer at -20 °C for at least 48-60 hours.[1] The solution should develop a characteristic deep reddish-brown or purple color.

  • Titration: Before use, allow the excess lithium to settle and determine the molarity of the PhMe₂SiLi solution using a double titration method.

silyl_lithium_synthesis reactants PhMe₂SiCl + Li Metal (in anhydrous THF) disilane Wurtz Coupling Intermediate (PhMe₂Si-SiMe₂Ph) reactants->disilane Fast Wurtz Coupling disiloxane Side Product: Disiloxane (from Li₂O on surface) reactants->disiloxane Reaction with Li₂O/LiOH silanol Side Product: Silanol (from H₂O) reactants->silanol Reaction with trace H₂O silyllithium Desired Product (PhMe₂SiLi) disilane->silyllithium Slow Cleavage (excess Li) silyllithium->silanol Protonation by trace H₂O

Caption: Synthesis of PhMe₂SiLi showing the desired pathway and common side reactions.

Protocol 2: Silylation of an Alkyl Halide

This protocol details the reaction of PhMe₂SiLi with a primary alkyl bromide, focusing on preventing protonation and solvent-related side reactions.

Materials:

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask equipped with a magnetic stir bar and a thermometer, dissolve 1-bromooctane (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to pre-cool the electrophile solution before adding the silyl anion.

  • Addition: Slowly add the PhMe₂SiLi solution (1.1 equivalents) dropwise via syringe to the stirred solution of 1-bromooctane. Maintain the internal temperature below -70 °C throughout the addition to prevent side reactions with THF.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. A typical reaction time is 1-3 hours.

  • Quenching: While the solution is still at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the deep color of the silyl anion disappears.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Conjugate Addition via a Silylcuprate

Silyl anions themselves tend to perform 1,2-additions to α,β-unsaturated carbonyls. To achieve 1,4-conjugate addition, a silylcuprate is typically formed in situ. This protocol details the formation and reaction of a silylcuprate with cyclohexenone.

Materials:

  • Freshly prepared and titrated solution of PhMe₂SiLi in THF

  • Copper(I) cyanide (CuCN), dried under vacuum

  • Cyclohexenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride / ammonium hydroxide (B78521) solution

Procedure:

  • Cuprate Preparation: To a flame-dried, inert-atmosphere flask containing CuCN (0.5 equivalents), add anhydrous THF. Cool the resulting slurry to -78 °C.

  • Silyl Anion Addition: Slowly add the PhMe₂SiLi solution (1.0 equivalent) to the stirred CuCN slurry. The mixture will typically change color as the silylcuprate (PhMe₂Si)₂CuLi or a related species forms. After addition, allow the mixture to warm briefly to 0 °C then re-cool to -78 °C.

  • Enone Addition: In a separate flask, dissolve cyclohexenone (1.0 equivalent) in anhydrous THF and cool to -78 °C. Transfer the enone solution via cannula to the freshly prepared silylcuprate solution.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at low temperature by pouring it into a vigorously stirred solution of saturated aqueous ammonium chloride, typically containing some ammonium hydroxide to help break up copper complexes.

  • Workup and Purification: Perform a standard aqueous workup with extraction into an organic solvent. After drying and concentration, purify the β-silyl ketone by flash chromatography.

References

Technical Support Center: Preventing Oligomerization of Silanide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with silanide reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing the unwanted oligomerization of these highly reactive species.

Frequently Asked Questions (FAQs)

Q1: What are this compound reagents and why is their oligomerization a concern?

This compound reagents are powerful nucleophiles characterized by a negatively charged silicon atom, typically represented as R₃Si⁻M⁺, where M is an alkali metal counter-ion. Their high reactivity makes them valuable in organic synthesis for the formation of silicon-carbon and silicon-element bonds. However, this reactivity also makes them prone to oligomerization, a process where multiple this compound units react with each other to form larger silicon-containing chains or rings (polysilanes). This side reaction consumes the desired monomeric reagent, leading to reduced yields, purification challenges, and potentially altered reaction pathways.

Q2: What are the primary causes of this compound reagent oligomerization?

The oligomerization of this compound reagents is primarily driven by their inherent instability, which can be exacerbated by several factors:

  • Reaction with Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF), while necessary for solubilizing the reagents, can undergo cleavage initiated by the highly nucleophilic this compound, leading to decomposition and oligomerization.[1][2]

  • Presence of Impurities: Trace amounts of water, oxygen, or other electrophilic impurities can initiate decomposition pathways that result in the formation of siloxanes and polysilanes.

  • Counter-ion Effects: The nature of the alkali metal counter-ion (e.g., Li⁺, Na⁺, K⁺) significantly influences the aggregation state and stability of the this compound in solution. Lithium silanides, for instance, are known to be particularly prone to aggregation and subsequent decomposition.[3][4]

  • Temperature: Elevated temperatures can accelerate decomposition and oligomerization reactions. Many this compound reagents require low temperatures for storage and handling to maintain their integrity.

  • Solvent Removal: The removal of coordinating solvents can lead to the aggregation and eventual decomposition of the this compound, often resulting in the formation of insoluble polysilanes.[5]

Q3: How can I detect if my this compound reagent has oligomerized?

Several analytical techniques can be employed to assess the purity and monomeric state of your this compound reagent:

  • ²⁹Si NMR Spectroscopy: This is a powerful tool for characterizing silicon-containing compounds.[6][7][8][9] Monomeric silanides will exhibit characteristic chemical shifts, while the presence of oligomers or polysilanes will give rise to additional, often broader, signals in different regions of the spectrum.

  • ¹H NMR Spectroscopy: While less direct than ²⁹Si NMR, proton NMR can provide clues about the reagent's integrity. The appearance of complex, broad signals in the silyl (B83357) proton region may indicate the formation of various oligomeric species.

  • Visual Inspection: The formation of insoluble precipitates or a change in the color of the solution can be a visual indicator of reagent decomposition and oligomerization.

Troubleshooting Guides

Issue 1: Low yield or failed reaction, suspecting this compound reagent decomposition.
Possible Cause Troubleshooting Step Rationale
Reagent instabilityPrepare the this compound reagent in situ and use it immediately.Minimizes the time for decomposition and oligomerization to occur.
Improper solventUse freshly distilled and rigorously dried solvents. Ethereal solvents should be stored over a suitable drying agent and distilled immediately before use.Removes trace water and peroxides that can initiate decomposition.
Reactive counter-ionConsider transmetalation to a more stable this compound. For example, converting a lithium this compound to a magnesium or zinc derivative can enhance stability.[5]Divalent cations can form more stable, less reactive this compound species.
Elevated temperatureMaintain low temperatures (e.g., -78 °C to 0 °C) throughout the synthesis, storage, and reaction of the this compound reagent.Reduces the rate of decomposition and oligomerization reactions.
Issue 2: Formation of insoluble precipitates in the this compound solution.
Possible Cause Troubleshooting Step Rationale
Oligomerization/DecompositionFilter the solution under an inert atmosphere to remove the insoluble material. However, this indicates significant reagent degradation. It is often better to prepare a fresh batch.The precipitates are likely polysilanes, which are unreactive for the desired transformation.
Solvent effectsAdd a chelating agent such as tetramethylethylenediamine (TMEDA) to the solution.[5]Chelating agents can break up aggregates and stabilize the monomeric form of the this compound, improving solubility and stability.
Concentration effectsPrepare and use the this compound reagent at a lower concentration.Dilution can disfavor intermolecular reactions that lead to oligomerization.

Experimental Protocols

Protocol 1: Synthesis of Monomeric Tris(trimethylsilyl)this compound Lithium ((Me₃Si)₃SiLi)

This protocol is adapted from literature procedures and emphasizes techniques to minimize oligomerization.[3][4]

Materials:

  • Tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous hexanes, freshly distilled from sodium/benzophenone

  • Schlenk line and oven-dried glassware

Procedure:

  • Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen. All glassware must be rigorously dried in an oven (e.g., 120 °C overnight) and cooled under vacuum.

  • Reaction Setup: In the Schlenk flask, dissolve tris(trimethylsilyl)silane in anhydrous THF at 0 °C.

  • Addition of MeLi: Slowly add a stoichiometric amount of MeLi solution to the stirred silane (B1218182) solution at 0 °C. The reaction is typically accompanied by the evolution of methane (B114726) gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the lithium this compound can be monitored by ²⁹Si NMR spectroscopy if desired.

  • Use: The resulting solution of (Me₃Si)₃SiLi should be used immediately for subsequent reactions. Avoid storing the solution, especially at room temperature or for prolonged periods, as this can lead to decomposition.

Handling and Storage of Air-Sensitive this compound Reagents

The following are general best practices for handling highly reactive and air-sensitive this compound reagents to prevent decomposition and ensure user safety.[10][11][12][13]

  • Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Dry Glassware: All glassware must be scrupulously dried to remove any adsorbed moisture. Oven-drying and cooling under vacuum or an inert gas stream is essential.[13]

  • Syringe and Cannula Techniques: Use dry, gas-tight syringes or cannulas for transferring solutions of this compound reagents.[10][12] Needles should be purged with inert gas before use.

  • Low Temperatures: Whenever possible, handle and store this compound solutions at low temperatures (e.g., in a dry ice/acetone bath or a freezer) to minimize decomposition.

  • Solvent Choice: Use anhydrous, non-protic solvents. Ethereal solvents are common but their purity is critical.[1][2]

  • Avoid Solvent Removal: If possible, use the this compound reagent as a solution. Removing the solvent often leads to the formation of unstable, solvent-free aggregates that can readily decompose.[5]

Data Presentation

Table 1: Influence of Counter-ion and Ligand on the Stability of Tris(silyl)silanides

This compound DerivativeCounter-ion/LigandStabilityObservationsReference
(H₃Si)₃SiLiLi⁺Unstable in solutionDecomposes upon removal of solvent to form polysilanes.[5]
((H₃Si)₃Si)₂MgMg²⁺More stable than Li⁺ saltCan be isolated, but in low yield.[5]
(H₃Si)₃Si-ZnCl(TMEDA)Zn²⁺ with TMEDAIsolable solidStable as a solid with coordinating solvent molecules.[5]
(Me₃Si)₃SiKK⁺Stable with crown etherCan be isolated as a crystalline solid with a crown ether.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_handling Handling & Use prep_glass Oven-dry glassware dissolve Dissolve silane in solvent at 0 °C prep_glass->dissolve prep_solvent Distill anhydrous solvent prep_solvent->dissolve add_meli Add MeLi solution dissolve->add_meli stir Stir at 0 °C for 1-2h add_meli->stir use_immediately Use immediately stir->use_immediately transfer Transfer via syringe/cannula use_immediately->transfer low_temp Maintain low temperature

Caption: Workflow for the synthesis and handling of monomeric this compound reagents.

troubleshooting_logic start Low Reaction Yield q1 Observe precipitates? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No oligomerization Probable Oligomerization a1_yes->oligomerization reagent_instability Potential Reagent Instability a1_no->reagent_instability solution1 Prepare fresh reagent oligomerization->solution1 solution2 Use chelating agent (e.g., TMEDA) oligomerization->solution2 solution3 Use lower concentration oligomerization->solution3 solution4 Use immediately after preparation reagent_instability->solution4 solution5 Ensure rigorous anhydrous conditions reagent_instability->solution5 solution6 Maintain low temperature reagent_instability->solution6

Caption: Troubleshooting logic for low-yielding reactions involving this compound reagents.

References

Technical Support Center: Handling Air and Moisture-Sensitive Silanides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with air and moisture-sensitive silanides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve issues that may arise during the handling and reaction of silanides.

Issue 1: Unexpected Reaction Outcome (Low or No Yield, Unidentified Byproducts)

Question: My reaction involving a silanide has failed or resulted in a low yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields or unexpected byproducts in reactions with silanides are most commonly due to the decomposition of the this compound reagent by atmospheric oxygen or moisture. Silanides are highly reactive species and require stringent air-free and anhydrous conditions.[1]

Troubleshooting Workflow:

G start Low/No Yield or Byproducts reagent_quality Verify this compound Quality (Appearance, NMR if possible) start->reagent_quality solvent_prep Check Solvent Purity (Anhydrous and Degassed?) reagent_quality->solvent_prep Reagent OK success Problem Resolved reagent_quality->success Reagent Degraded glassware_prep Review Glassware Preparation (Oven/Flame-Dried?) solvent_prep->glassware_prep Solvent OK solvent_prep->success Solvent Contaminated inert_atmosphere Evaluate Inert Atmosphere Technique (Schlenk Line/Glovebox Integrity) glassware_prep->inert_atmosphere Glassware OK glassware_prep->success Glassware Wet reaction_conditions Assess Reaction Parameters (Temperature, Addition Rate) inert_atmosphere->reaction_conditions Atmosphere OK inert_atmosphere->success Atmosphere Compromised workup Analyze Workup Procedure (Quenching, Extraction) reaction_conditions->workup Parameters OK reaction_conditions->success Suboptimal Conditions workup->success Workup Optimized

Caption: Troubleshooting workflow for low-yield this compound reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Visual Inspection: Has the this compound solution changed color or developed a precipitate? This can be an indication of decomposition.

    • NMR Spectroscopy: If possible, take an NMR spectrum of the this compound solution to check for degradation products.

  • Solvent Purity:

    • Anhydrous Conditions: Were the solvents rigorously dried? Water will rapidly quench silanides.[1] Solvent purification systems (SPS) or distillation from appropriate drying agents are recommended.[2]

    • Degassing: Were the solvents properly degassed to remove dissolved oxygen? The freeze-pump-thaw method is highly effective.[2] Purging with an inert gas is a less effective but acceptable alternative for some applications.[2]

  • Glassware Preparation:

    • All glassware must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[2] The glassware should be assembled hot and allowed to cool under a stream of inert gas.[2]

  • Inert Atmosphere Technique:

    • Glovebox: If using a glovebox, ensure that the oxygen and moisture levels are low (typically <1 ppm).[3] Regularly check for leaks and ensure proper sealing of all ports.[4]

    • Schlenk Line: If using a Schlenk line, ensure all joints are well-greased and that there are no leaks in the system.[5] Perform at least three vacuum/inert gas cycles to establish an inert atmosphere in the reaction vessel.[6]

  • Reaction Conditions:

    • Temperature Control: Many organometallic reactions, including those with silanides, are highly exothermic and require low temperatures to prevent side reactions and decomposition.

    • Reagent Addition: Slow, dropwise addition of reagents is often crucial to maintain temperature control and minimize side reactions.

Issue 2: Difficulty in Handling and Transferring Silanides

Question: I am finding it challenging to transfer my this compound solution without apparent decomposition. What are the best practices for this?

Answer:

Transferring highly air-sensitive reagents like silanides requires specialized techniques to maintain an inert atmosphere. The two primary methods are using a syringe or a cannula.

Logical Flow for Reagent Transfer:

G start Need to Transfer This compound Solution small_volume Small Volume (<50 mL)? start->small_volume syringe_transfer Use Syringe Technique small_volume->syringe_transfer Yes cannula_transfer Use Cannula Technique small_volume->cannula_transfer No end Transfer Complete syringe_transfer->end cannula_transfer->end

Caption: Decision diagram for transferring air-sensitive solutions.

Detailed Procedures:

  • Syringe Transfer (for smaller volumes):

    • Ensure the syringe and needle are oven-dried and cooled under an inert atmosphere.[2]

    • Flush the syringe with inert gas at least 10 times.[2]

    • Puncture the septum of the vessel containing the this compound with the needle.

    • Draw the desired volume of the solution into the syringe.

    • Quickly transfer the solution to the reaction vessel by puncturing its septum.

  • Cannula Transfer (for larger volumes):

    • Ensure both the source and receiving flasks are under a positive pressure of inert gas.[7]

    • Insert one end of the cannula into the source flask, keeping the tip above the liquid level.

    • Insert the other end of the cannula into the receiving flask.

    • Purge the cannula with inert gas for a few minutes.

    • Lower the cannula tip into the this compound solution in the source flask.

    • Initiate the transfer by creating a slight pressure differential. This can be done by either slightly restricting the inert gas outlet of the receiving flask or by carefully applying a gentle vacuum to the headspace of the receiving flask via the Schlenk line.[7]

Data Presentation: Stability of Silanides

Table 1: Factors Influencing this compound Stability

FactorEffect on StabilityRationale
Steric Hindrance Increased steric bulk around the silicon center generally increases stability.Bulky substituents kinetically protect the silicon center from attack by oxygen or water.
Counterion Stability can be influenced by the alkali metal counterion (Li, Na, K, etc.).The nature of the counterion affects the ion-pairing and aggregation state of the this compound, which in turn can influence its reactivity.[8]
Solvent The choice of solvent can impact stability.Coordinating solvents like THF can stabilize the this compound, but can also be deprotonated by very strong silanides.
Temperature Lower temperatures generally increase the stability of silanides.Decomposition reactions have activation energy barriers that are more easily overcome at higher temperatures.

Experimental Protocols

Protocol 1: Drying and Degassing Solvents

Objective: To prepare anhydrous and oxygen-free solvents suitable for use with silanides.

Methodology: Freeze-Pump-Thaw [2]

  • Add the solvent to a Schlenk flask equipped with a stir bar. Do not fill the flask more than half full.

  • Connect the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).

  • Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the valve to the vacuum line.

  • Remove the cold bath and allow the solvent to thaw completely. You may see gas bubbling out of the solvent as it thaws.

  • Repeat steps 3-6 at least two more times.

  • After the final thaw, backfill the flask with a positive pressure of inert gas (e.g., argon or nitrogen).

  • The solvent is now ready for use.

Protocol 2: Preparation of an NMR Sample of an Air-Sensitive Compound[9]

Objective: To prepare an NMR sample of a this compound or other air-sensitive compound without exposure to air or moisture.

Methodology (using a J. Young's NMR tube): [9]

  • Place a small, accurately weighed amount of the solid air-sensitive compound into a clean, dry J. Young's NMR tube inside a glovebox.

  • Seal the J. Young's tube inside the glovebox.

  • Remove the sealed tube from the glovebox.

  • On a Schlenk line, attach the J. Young's tube via an adapter.

  • Evacuate and backfill the adapter with inert gas three times.

  • With a positive flow of inert gas, remove the screw cap of the J. Young's tube.

  • Using a cannula or syringe, transfer the desired amount of deuterated solvent (previously dried and degassed) into the NMR tube.

  • Replace the screw cap and tighten to seal the tube.

  • The sample is now ready for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a glovebox and a Schlenk line, and when should I use each?

A1: Both a glovebox and a Schlenk line are used to handle air-sensitive compounds under an inert atmosphere.[4]

  • A glovebox is a sealed container filled with an inert gas where manipulations are performed through attached gloves. It is ideal for operations that are difficult to perform in sealed glassware, such as weighing solids, preparing multiple samples, and long-term storage of sensitive reagents.[3][4]

  • A Schlenk line is a dual-manifold system connected to a vacuum pump and an inert gas source. It allows for the evacuation of air from glassware and backfilling with an inert gas. This technique is well-suited for carrying out chemical reactions, distillations, and filtrations under an inert atmosphere.[5]

Q2: My this compound solution is pyrophoric. What specific safety precautions should I take?

A2: Pyrophoric materials can ignite spontaneously on contact with air.[1] When working with pyrophoric silanides:

  • Always work in a fume hood and have a Class D fire extinguisher readily available.

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[1]

  • Never work alone.

  • Keep flammable materials away from the work area.

  • Have a quenching plan and appropriate quenching agents (e.g., isopropanol, sand) ready before you begin.

Q3: Can I store a this compound solution in a refrigerator or freezer?

A3: Storing this compound solutions at low temperatures can help to slow down decomposition. However, it is crucial to ensure that the container is properly sealed to prevent the ingress of moisture, which can condense on cold surfaces. Use a container with a well-fitting septum or a Schlenk flask with a greased stopcock. Before opening a cold container, always allow it to warm to room temperature to prevent condensation of atmospheric moisture into the solution.

Q4: How can I confirm that my inert atmosphere is of sufficient quality?

A4: For a glovebox, the built-in oxygen and moisture sensors should indicate levels below 1 ppm. For a Schlenk line, the quality of the inert atmosphere can be inferred by the successful outcome of sensitive reactions. A good indicator of a dry, oxygen-free solvent is the persistence of the deep blue color of a sodium-benzophenone ketyl radical indicator.

Q5: What are common mistakes to avoid when using a Schlenk line?

A5: Common mistakes include:

  • Inadequate Greasing of Joints: This can lead to leaks and compromise the inert atmosphere.[5]

  • Forgetting to Cycle Glassware: Failing to perform at least three vacuum/inert gas cycles on all glassware will leave residual air and moisture.[6]

  • "Sucking Back" Bubbler Oil: This can happen if a vacuum is pulled on the inert gas line. Always ensure there is a positive pressure of inert gas before opening a flask to the inert gas manifold.

  • Opening a Flask to Vacuum Too Quickly: This can cause the solvent to "bump" or boil violently, potentially contaminating the Schlenk line.[10]

References

Technical Support Center: Purification of Crude Silanide Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of crude silanide products. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling

Q1: My this compound product seems to be decomposing upon exposure to air. What precautions should I take?

A1: Silanides are often highly sensitive to air and moisture.[1] All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[2][3][4] Ensure all glassware is rigorously dried and purged with inert gas before use. Solvents must be anhydrous and deoxygenated.

Crystallization/Recrystallization

Q2: I'm having trouble finding a suitable solvent for recrystallizing my this compound product. What are the key characteristics of a good recrystallization solvent?

A2: A good recrystallization solvent should exhibit the following properties[5][6]:

  • The this compound product should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • Impurities should either be insoluble at all temperatures or remain soluble at low temperatures.

  • The solvent should be chemically inert towards the this compound.

  • The solvent's boiling point should be low enough for easy removal from the purified crystals.

Q3: My this compound product is not crystallizing from solution, even after cooling. What can I do?

A3: If your product fails to crystallize, you can try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The small glass particles generated can act as nucleation sites.

  • Seeding: Introduce a small crystal of the pure compound to the solution to initiate crystal growth.

  • Reduce solvent volume: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the this compound.

  • Solvent/Anti-solvent system: If a single solvent is not effective, you can use a solvent-antisolvent system. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) until the solution becomes turbid. Gentle warming and subsequent slow cooling can promote crystallization.[7]

Q4: The crystals I obtained from recrystallization are colored, but the pure compound should be colorless. What is the likely cause?

A4: Colored impurities are a common issue. If the impurity is colored and highly conjugated, even trace amounts can discolor your product. Consider the following:

  • Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use with caution, as it can also adsorb your product, leading to lower yields.

  • Multiple recrystallizations: A second recrystallization may be necessary to remove persistent impurities.

  • Chromatography: If recrystallization fails to remove the colored impurity, column chromatography may be a more effective purification method.

Purification Technique Protocols

Recrystallization

Objective: To purify a solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on the solubility of the crude this compound. Test small batches to find a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in a Schlenk flask equipped with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere to remove them. This is a challenging technique with air-sensitive compounds and should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath or freezer to maximize crystal formation.

  • Isolation of Crystals: Isolate the crystals by filtration under an inert atmosphere using a filter cannula or a Schlenk filter stick.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Fractional Distillation

Objective: To purify a liquid this compound by separating it from impurities with different boiling points. This method is effective when the boiling points of the components differ by less than 25 °C.[9]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask. The entire system must be set up to operate under an inert atmosphere (e.g., using a Schlenk line).[10][11]

  • Charging the Flask: Charge the distillation flask with the crude this compound product and a stir bar or boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move up the column.[9] Monitor the temperature at the head of the column.

  • Fraction Collection: Collect the fractions in separate receiving flasks. The temperature should remain constant during the distillation of a pure component. A sharp increase in temperature indicates that the next component is beginning to distill.

  • Shutdown: Once the desired fraction has been collected, stop heating and allow the apparatus to cool under the inert atmosphere.

Column Chromatography

Objective: To purify a this compound by separating it from impurities based on their differential adsorption onto a solid stationary phase.

Experimental Protocol:

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and eluent (solvent or solvent mixture). Thin-layer chromatography (TLC) is often used to determine the optimal eluent system.[12]

  • Column Packing: Pack a chromatography column with the chosen stationary phase. The column must be designed for use with air-sensitive compounds, typically featuring joints and stopcocks that allow for the maintenance of an inert atmosphere.[2]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions (e.g., by TLC) to determine which contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Boiling Points of Common Silanes and Related Impurities

CompoundBoiling Point (°C)
Silane (SiH₄)-111.9
Disilane (Si₂H₆)-14.5
Monochlorosilane (SiH₃Cl)-30.4
Dichlorosilane (SiH₂Cl₂)8.3
Trichlorosilane (SiHCl₃)31.8
Silicon Tetrachloride (SiCl₄)57.6
Boron Trichloride (BCl₃)12.5
Phosphorus Trichloride (PCl₃)76.1

Note: Boiling points are at standard pressure. These values are critical for planning purifications by distillation.

Table 2: Common Solvents for this compound Purification

SolventBoiling Point (°C)PolarityNotes
Pentane36.1Non-polarGood for non-polar silanides.
Hexane68.7Non-polarSimilar to pentane, higher boiling point.
Toluene110.6Non-polarHigher boiling point, can dissolve more polar compounds.
Diethyl Ether34.6Polar aproticCan coordinate to metal centers in silanides.
Tetrahydrofuran (THF)66Polar aproticStronger coordinating solvent than diethyl ether.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude Product Crude Product Characterize Initial Characterization (NMR, etc.) Crude Product->Characterize Choose Method Select Purification Technique Characterize->Choose Method Recrystallization Recrystallization Choose Method->Recrystallization Solid Distillation Distillation Choose Method->Distillation Liquid Chromatography Chromatography Choose Method->Chromatography Complex Mixture Analyze Purity Purity Analysis (NMR, Elemental Analysis) Recrystallization->Analyze Purity Distillation->Analyze Purity Chromatography->Analyze Purity Analyze Purity->Choose Method Impure Pure Product Pure Product Analyze Purity->Pure Product Pure Store Store under Inert Atmosphere Pure Product->Store

Caption: General workflow for the purification of crude this compound products.

troubleshooting_crystallization Start Attempt Crystallization No Crystals No Crystals Form Start->No Crystals Scratch Scratch Inner Surface of Flask No Crystals->Scratch Try First Seed Add Seed Crystal No Crystals->Seed If Available Concentrate Reduce Solvent Volume No Crystals->Concentrate If Solution is Dilute Antisolvent Use Solvent/ Antisolvent System No Crystals->Antisolvent Alternative Method Scratch->No Crystals Fails Success Crystals Form Scratch->Success Succeeds Seed->No Crystals Fails Seed->Success Succeeds Concentrate->No Crystals Fails Concentrate->Success Succeeds Antisolvent->Success

Caption: Troubleshooting guide for this compound crystallization.

References

Technical Support Center: Managing Thermal Decomposition of Silanide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with silanide compounds. It provides essential information for managing and troubleshooting thermal decomposition during experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition in the context of this compound compounds?

A1: Thermal decomposition is a chemical breakdown process induced by heat. For this compound compounds, this involves the cleavage of chemical bonds, particularly the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds, leading to the formation of smaller, often volatile molecules and solid residues.[1][2] The process can be complex, involving numerous elementary steps, and may be influenced by the surrounding atmosphere (inert or oxidative).[1][2]

Q2: What are the primary factors that influence the thermal stability of a this compound compound?

A2: The thermal stability of a this compound compound is determined by several factors:

  • Bond Strength: The inherent strength of the bonds within the molecule is a key determinant. For instance, the Si-H bond is weaker than the H-H bond, making compounds with Si-H bonds more reactive.[3]

  • Steric Hindrance: Bulky substituents on the silicon atom can sterically shield the silicon center from reactive species, thereby increasing thermal stability.

  • Electronic Effects: The nature of the substituents on the silicon atom plays a crucial role. Electron-withdrawing groups can decrease thermal stability, while electron-donating groups may enhance it.

  • Cross-linking: In polymeric systems, a higher degree of cross-linking between polymer chains generally leads to greater thermal stability by increasing the material's rigidity.

  • Presence of Catalysts or Impurities: Trace amounts of acids, bases, or metals can catalyze decomposition reactions, lowering the temperature at which breakdown occurs.

Q3: What are the common byproducts of this compound thermal decomposition?

A3: The byproducts of this compound thermal decomposition vary depending on the specific compound and the conditions. For simple silanes like monosilane (SiH₄), decomposition primarily yields silicon and hydrogen gas.[1][3][4] The pyrolysis of more complex organosilanes can produce a mixture of gaseous byproducts, including hydrogen (H₂), methane (B114726) (CH₄), and various volatile silane (B1218182) species.[5] In the presence of oxygen, silicon oxides (e.g., SiO₂) are common products.[2]

Q4: How does the presence of water affect the thermal decomposition of silanides?

A4: The presence of water can significantly lower the decomposition temperature of this compound compounds.[6] Water can react with silanes, especially at elevated temperatures, in a process that can be initiated by the thermal decomposition of the silane itself.[6] This interaction can lead to the formation of silanols (Si-OH) and other oxygenated byproducts.[6]

Troubleshooting Guide

Q1: My this compound compound is decomposing at a lower temperature than expected. What are the potential causes and how can I fix it?

A1: Premature thermal decomposition can be attributed to several factors. Refer to the troubleshooting workflow below to diagnose and address the issue.

start Unexpected Decomposition Observed check_impurities Analyze for Impurities (e.g., metals, acids, bases) start->check_impurities impure Impurities Detected? check_impurities->impure check_atmosphere Verify Inert Atmosphere (check for O2/H2O leaks) atmosphere_issue Atmosphere Contaminated? check_atmosphere->atmosphere_issue check_temp Calibrate Temperature Sensor temp_issue Temperature Inaccurate? check_temp->temp_issue impure->check_atmosphere No purify Purify Starting Material (e.g., distillation, chromatography) impure->purify Yes atmosphere_issue->check_temp No fix_atmosphere Purge System Thoroughly & Seal Leaks atmosphere_issue->fix_atmosphere Yes recalibrate_temp Recalibrate or Replace Sensor temp_issue->recalibrate_temp Yes rerun Re-run Experiment temp_issue->rerun No purify->rerun fix_atmosphere->rerun recalibrate_temp->rerun

Troubleshooting workflow for premature decomposition.

Q2: I am observing unexpected side products in my reaction. Could this be due to thermal decomposition?

A2: Yes, thermal decomposition can lead to the formation of reactive intermediates that can participate in side reactions. For example, the pyrolysis of silanes can generate silyl (B83357) radicals, which are highly reactive.[1] If your reaction is conducted at elevated temperatures, consider the possibility that your starting material or intermediates are decomposing. To verify this, you can run a control experiment where the this compound compound is heated to the reaction temperature in the absence of other reagents and analyze for decomposition products.

Q3: How can I improve the thermal stability of my this compound-containing material?

A3: To enhance thermal stability, consider the following strategies:

  • Structural Modification: Introduce bulkier substituents around the silicon center to increase steric protection.

  • Incorporate into a Polymer Matrix: For polymeric materials, increasing the cross-linking density can improve thermal stability.

  • Use of Stabilizers: The addition of antioxidants or other stabilizers can help to mitigate decomposition initiated by oxidative processes.

  • Control of Environment: Ensure all experiments are conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen- or moisture-induced decomposition.[2]

Quantitative Data on Thermal Stability

The thermal stability of this compound compounds can vary significantly based on their structure. The following table summarizes decomposition temperatures for several classes of this compound compounds, as determined by Thermogravimetric Analysis (TGA) or other methods.

Compound Class/ExampleDecomposition Onset/Range (°C)Analysis MethodNotes
Monosilane (SiH₄)> 420PyrolysisDecomposition is minimal below 450°C.[1]
Polysiloxanes (general)300 - 350TGAOnset of irreversible degradation.[7]
Tetraalkyl silanes~600 - 700PyrolysisTetramethylsilane is stable up to 700°C; tetraethylsilane (B1293383) decomposes at lower temperatures.[8]
Phenyl-substituted silanes> 430DistillationTetraphenylsilane can be distilled in air at 430°C.[8]
Chlorinated Silanes> 600CVDUsed in chemical vapor deposition at high temperatures.[4]

Experimental Protocols

Detailed Protocol: Thermogravimetric Analysis (TGA) of an Organosilicon Compound

This protocol outlines a general procedure for determining the thermal stability of a this compound compound using TGA.

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Ensure sample is dry and free of solvent. prep2 Weigh 5-10 mg of the sample into a TGA pan (e.g., alumina (B75360) or platinum). prep1->prep2 inst1 Place the sample pan in the TGA furnace. prep2->inst1 inst2 Set purge gas to an inert gas (e.g., N2 or Ar) at a flow rate of 20-50 mL/min. inst1->inst2 run1 Equilibrate at a low temperature (e.g., 30°C) for 5-10 minutes. inst2->run1 run2 Ramp the temperature at a constant rate (e.g., 10°C/min) to the desired final temperature (e.g., 800°C). run1->run2 run3 Record mass loss as a function of temperature. run2->run3 an1 Plot mass (%) vs. temperature (°C). run3->an1 an2 Determine the onset temperature of decomposition (Td). an1->an2 an3 Calculate the percentage of residual mass at the final temperature. an2->an3

References

Technical Support Center: Silanide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the scale-up of silanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards when scaling up this compound synthesis?

A1: The most significant hazards stem from the reagents and products themselves.

  • Alkali Metals: Many syntheses employ alkali metals (e.g., Lithium, Sodium, Potassium), which are highly pyrophoric and can react violently with water or moisture, producing flammable hydrogen gas that may ignite.[1][2][3]

  • Pyrophoric Byproducts: Unwanted side reactions can generate silane (B1218182) (SiH₄), an extremely pyrophoric gas that ignites spontaneously on contact with air.[4][5]

  • Reactive Intermediates: The this compound products are often highly reactive, air- and moisture-sensitive species.

  • Exothermic Reactions: The reactions are often highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction.[6]

All large-scale work must be conducted under a rigorously dry, inert atmosphere (e.g., argon or nitrogen) in appropriate equipment.[3] A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.

Q2: Why do lab-scale protocols for this compound synthesis often fail at larger scales?

A2: A reaction that works well on a small scale may not translate directly to a larger scale for several reasons.[7]

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This hinders efficient heat removal and mixing, leading to localized hot spots, temperature gradients, and concentration gradients that can promote side reactions and reduce yield.[6]

  • Reagent and Solvent Choice: Reagents and solvents that are practical in the lab (e.g., HMPA, cryogenic temperatures) can become prohibitively expensive, toxic, or difficult to handle safely at an industrial scale.[8]

  • Reaction Kinetics vs. Addition Rate: In the lab, reagents can often be mixed quickly. On a larger scale, additions must be carefully controlled over a longer period to manage the reaction exotherm, which can alter the reaction kinetics and product profile.

Q3: What are the key parameters to consider when selecting a solvent for scale-up?

A3: Solvent selection is critical for a successful and safe scale-up.

  • Safety and Environmental Profile: The solvent should have a high flash point, low toxicity, and be environmentally acceptable.

  • Cost and Availability: The cost of the solvent becomes a major factor in the overall process economy at large scales.

  • Physical Properties: A suitable boiling point is needed to manage reaction temperature. The solvent must also adequately dissolve reactants and intermediates to ensure a homogeneous reaction.

  • Process Impact: The solvent can significantly influence catalyst performance, particle size of precipitates, and dispersion of active components, directly affecting reaction rate and product purity.[9] It also impacts downstream processing, such as product isolation and purification.

Q4: How can I improve the batch-to-batch reproducibility of my large-scale synthesis?

A4: Achieving reproducibility is a common challenge, particularly in kinetically sensitive processes like silanization.[10] Key areas to focus on include:

  • Raw Material Control: Implement strict quality control on all starting materials, including solvents. Trace amounts of water or other impurities can have a significant impact on the reaction.

  • Process Parameter Control: Maintain tight, automated control over critical parameters like temperature, pressure, reagent addition rates, and stirring speed.

  • Inert Atmosphere: Ensure the reaction environment is consistently free of oxygen and moisture. Monitor the inert gas supply for purity.

  • Cleaning and Preparation: Use standardized and validated procedures for cleaning and drying reactors and transfer lines to prevent contamination.

Troubleshooting Guide

Problem: Low Yield or Incomplete Reaction

Q: My reaction yield dropped from 90% at the 5g scale to 60% at the 500g scale. What are the likely causes?

A: A significant drop in yield upon scale-up often points to physical and engineering challenges rather than fundamental chemistry changes.[6]

  • Poor Heat Transfer: The reaction may be generating heat faster than it can be removed, leading to decomposition of the product or initiation of side reactions.

    • Solution: Improve heat removal by using a reactor with a larger heat exchange surface area (e.g., a jacketed reactor with baffles), reducing the reaction concentration, or slowing the rate of addition of the limiting reagent.

  • Inefficient Mixing: Inadequate mixing can create localized areas of high reagent concentration, leading to byproduct formation, and areas of low concentration where the reaction stalls.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. The impeller type (e.g., anchor, turbine) and stirring speed should be optimized to ensure the entire reaction mass is homogeneous.

  • Starting Material Purity: The larger quantities of starting materials required for scale-up may introduce more impurities (especially water) on an absolute basis, which can consume reagents and poison catalysts.

    • Solution: Re-verify the purity and dryness of all reagents and solvents before use. Consider implementing a drying step for solvents and non-reactive starting materials.

Problem: Formation of Unexpected Byproducts

Q: I'm observing significant quantities of polysilanes and other impurities that were not present on a small scale. Why is this happening?

A: The formation of new byproducts is typically due to a loss of control over reaction conditions.

  • Localized Overheating: As mentioned, poor heat transfer can create hot spots where the temperature is much higher than the bulk measurement. These conditions can favor higher-activation-energy side reactions, such as the disproportionation of hydrosilanes.[4]

    • Solution: Improve mixing and heat transfer. Consider a semi-batch process where one reagent is added slowly to a solution of the other to maintain better temperature control.

  • Concentration Effects: The method of reagent addition can be critical. Adding a reagent to the headspace of the reactor can lead to different outcomes than subsurface addition, which ensures immediate mixing and reaction.

    • Solution: Use a dip tube for subsurface addition of critical reagents to avoid high local concentrations at the surface and ensure rapid dispersion.

Problem: Difficulty in Handling and Isolation

Q: The this compound product is a pyrophoric solid that is difficult to filter and appears to decompose during workup. What can I do?

A: Handling air-sensitive solids is a major scale-up challenge.

  • Inert Atmosphere Operations: All manipulations of the final product must be performed under a strictly inert atmosphere.

    • Solution: Use a glove box or glove bag for small-scale manipulations.[2] For larger scales, use specialized enclosed filter dryers that can be purged with inert gas.

  • Solvent Choice for Isolation: The choice of solvent for precipitation or crystallization is crucial.

    • Solution: Use a solvent in which the product is poorly soluble but impurities remain dissolved. An anti-solvent can be added to induce precipitation. Ensure all solvents are rigorously dried before use.

  • Temperature Control: The product may be thermally unstable.

    • Solution: Perform filtration and drying steps at reduced temperatures if the product's stability is a concern.

Experimental Protocols & Data

General Protocol: Preparation of an Alkali Metal this compound

This protocol describes a generalized procedure for the synthesis of a this compound via the reaction of a disilane (B73854) with an alkali metal. Warning: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures in place.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and an inlet for inert gas and reagent addition is assembled and flame-dried under vacuum. The reactor is then backfilled with dry argon.

  • Solvent and Reagent Charging: A dry, ether-based solvent (e.g., THF, freshly distilled from sodium/benzophenone) is transferred to the reactor via cannula. The alkali metal (e.g., lithium sand or wire) is added under a strong counterflow of argon.

  • Reaction: The disilane (e.g., hexamethyldisilane) is added dropwise to the stirred suspension of the alkali metal in the solvent at a controlled temperature (e.g., 0 °C).

    • Scale-Up Note: The addition rate must be carefully controlled to manage the exotherm. For larger scales, this addition can take several hours. Monitor the internal temperature closely; it should not rise more than a few degrees above the setpoint.

  • Reaction Monitoring: The reaction progress is monitored by observing the consumption of the alkali metal and by periodically taking samples for analysis (e.g., GC or NMR of quenched aliquots).

  • Workup and Isolation: Once the reaction is complete, the mixture is allowed to settle, and the supernatant containing the this compound product is transferred via cannula to a second dry, inerted vessel. The product can then be isolated by removing the solvent under vacuum or by precipitation with a non-polar solvent (e.g., dry heptane).

    • Scale-Up Note: For large quantities, filtration through a sintered glass filter under inert pressure (a "filter stick" or cannula filter) is preferred over gravity filtration. The isolated solid must be handled exclusively under an inert atmosphere.[3]

Table 1: Impact of Key Parameters on this compound Synthesis Scale-Up
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Scale-Up Considerations
Solvent THF, Diethyl Ether, HMPAToluene, Heptane, MTBECost, safety (flash point), and boiling point become critical. HMPA is generally avoided due to toxicity.[8]
Temperature -78 °C to 25 °C0 °C to 60 °CCryogenic temperatures are expensive and difficult to maintain. Efficient heat removal is crucial to prevent runaway reactions.
Addition Rate MinutesHoursMust be slowed significantly to manage the reaction exotherm and avoid localized high concentrations that lead to byproducts.
Mixing Magnetic Stir BarOverhead Mechanical StirrerSurface-to-volume ratio decreases, making efficient bulk mixing essential for thermal and concentration homogeneity.[6]
Typical Yield 85-95%70-85%A drop in yield is common and often attributable to the heat/mass transfer limitations and extended reaction times inherent in larger-scale operations.

Visualizations

Process Flow for this compound Synthesis Scale-Up

ScaleUpWorkflow lab Lab-Scale Synthesis (1-100g) pha Process Hazard Analysis (PHA) lab->pha Identify scalable reagents & conditions pilot Pilot Plant Scale-Up (1-50kg) pha->pilot Implement safety controls optim Process Optimization & Validation pilot->optim Analyze heat/mass transfer data comm Commercial Production optim->comm Define critical process parameters

Caption: Logical workflow for scaling up this compound synthesis.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield start Low Yield Observed q1 Was a significant exotherm noted? start->q1 a1_yes Improve Heat Transfer - Slower addition - Lower concentration - Better reactor cooling q1->a1_yes Yes q2 Was mixing efficient? (e.g., no solids settling) q1->q2 No end_node Re-run batch with process modifications a1_yes->end_node a2_no Improve Agitation - Increase stirrer speed - Use a better impeller - Add baffles to reactor q2->a2_no No q3 Were all reagents and solvents verified to be pure and dry? q2->q3 Yes a2_no->end_node a3_no Re-purify & Dry Materials - Distill solvents - Check starting material specs - Ensure inert atmosphere q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for diagnosing causes of low yield.

References

Technical Support Center: NMR Analysis of Silanide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the NMR analysis of silanide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

Impurities in this compound samples typically arise from several sources:

  • Incomplete Reactions: Unreacted starting materials, such as the parent silane (B1218182) or the metallating agent (e.g., organolithium reagents).

  • Side Reactions: Byproducts from unintended reaction pathways. A common example is the sila-Peterson reaction when silanides react with ketones, which can lead to the formation of silenes and their subsequent reaction products.

  • Degradation: Silanides are highly reactive and sensitive to air and moisture. Exposure can lead to the formation of siloxanes and silanols.

  • Solvent and Labware Contamination: Residual solvents from purification, moisture, or silicone grease from glassware can appear in the NMR spectrum.

Q2: What are the typical ¹H and ²⁹Si NMR chemical shift ranges for silanides?

The chemical shifts of silanides are highly dependent on the substituents, the counterion (e.g., Li+, K+), and the solvent.

  • ¹H NMR: Protons attached to or near the silyl (B83357) anion center are shielded and appear at higher fields (lower ppm values) compared to their neutral silane precursors.

  • ²⁹Si NMR: The silicon nucleus in a this compound is significantly shielded. Chemical shifts can be found in a broad upfield range, often between -100 and -200 ppm, but can vary significantly. For example, the ²⁹Si NMR chemical shift for the ring silicon in the [Ph₄C₄Si(SiMe₃)]⁻ anion is observed at -13.22 ppm, while the precursor dianion [Ph₄C₄Si]²⁻ resonates at 68.54 ppm. The chemical shift of KSiH₃ in HMPT has also been characterized.

Q3: How can I distinguish between my this compound product and a siloxane impurity in the ²⁹Si NMR spectrum?

There is typically a large difference in the ²⁹Si chemical shifts. Silanides are highly shielded and appear far upfield. Siloxanes (Si-O-Si linkages), which are common hydrolysis byproducts, are significantly deshielded and appear much further downfield. For instance, many siloxane species resonate in the -20 to -80 ppm range, a distinct region from the typical this compound signals.

Troubleshooting Guide

Problem 1: My NMR spectrum shows broad peaks.

Broadening of NMR signals in this compound samples can be attributed to several factors:

  • Paramagnetism: If you are working with paramagnetic metal counterions (e.g., some lanthanide complexes), this will cause significant peak broadening.

  • Chemical Exchange: The sample may be undergoing dynamic chemical exchange on the NMR timescale. This could be due to aggregation of the this compound species or an equilibrium between different solvated forms.

  • Low Solubility/High Concentration: Poor solubility or an overly concentrated sample can lead to viscosity-related broadening.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Always perform shimming on your sample before acquisition.

Troubleshooting Steps:

  • Check the Metal Counterion: If the metal is paramagnetic, variable temperature (VT) NMR might be necessary to resolve the signals.

  • Dilute the Sample: Try preparing a more dilute sample to reduce viscosity and aggregation effects.

  • Change the Solvent: A different deuterated solvent might improve solubility or alter aggregation states, potentially leading to sharper signals.

  • Re-shim: Carefully re-shim the spectrometer using your sample.

Problem 2: I see more peaks than expected in my spectrum.

The presence of unexpected peaks indicates impurities. The key is to identify the source of these impurities to improve your synthetic or purification procedures.

Workflow for Impurity Identification:

  • Check for Common Contaminants: Compare the unknown peaks to the chemical shifts of common laboratory solvents, greases, and water (see Table 1).

  • Analyze Starting Materials: Have any of the starting materials remained? Check for their characteristic peaks. For example, unreacted parent chlorosilanes will have distinct shifts.

  • Consider Side Products: Think about the reaction mechanism. Could byproducts like siloxanes (from moisture), polysilanes, or products from reactions with the solvent have formed?

  • Use 2D NMR: Techniques like ¹H-¹³C HSQC and ¹H-²⁹Si HMBC can help correlate proton signals with their corresponding carbon and silicon atoms, aiding in the structural elucidation of the impurity.

  • Spike the Sample: If you have a suspected impurity standard, add a small amount to your NMR sample. If the peak intensity of the unknown signal increases, you have confirmed its identity.

Data Presentation

Table 1: Approximate ¹H and ²⁹Si NMR Chemical Shifts for Common Impurities

Impurity ClassExample Compound/StructureTypical ¹H Chemical Shift (ppm)Typical ²⁹Si Chemical Shift (ppm)Notes
Siloxanes (R₂SiO)ₙ0.0 - 0.4 (Si-CH₃)-20 to -80Common hydrolysis product. Highly dependent on structure.
Silanols R₃Si-OHVariable, broad (OH); 0.0 - 0.3 (Si-CH₃)-10 to +10Can exchange with trace D₂O. Chemical shift of the silanol (B1196071) proton is concentration and temperature dependent.
Unreacted Silanes R₃Si-H3.0 - 5.0 (Si-H)-30 to -70Si-H coupling can be observed in ¹H and ²⁹Si spectra.
Chlorosilanes R₃Si-Cl0.3 - 0.8 (Si-CH₃)+10 to +30Highly sensitive to hydrolysis.
Silicone Grease Polydimethylsiloxane~0.07~-22Common contaminant from glassware.
Water H₂OVariable (often 1.5 in CDCl₃, 4.8 in D₂O)N/APeak position is highly solvent and temperature dependent.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific molecular structure.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Air-Sensitive Silanides

Silanides are highly sensitive to air and moisture. Proper sample preparation is critical for obtaining a clean spectrum.

  • Dry Glassware: Thoroughly dry the NMR tube, vials, and any syringes or cannulas in an oven at >120 °C for several hours and cool under vacuum or in a desiccator.

  • Inert Atmosphere: Perform all manipulations inside a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Preparation: Use anhydrous deuterated solvent from a freshly opened ampule or a solvent that has been dried over an appropriate drying agent and degassed.

  • Sample Dissolution: In the glovebox, weigh the this compound sample into a small vial. Add the required volume (typically 0.5-0.6 mL for a standard 5mm tube) of deuterated solvent.

  • Transfer to NMR Tube: Filter the solution through a small plug of dried glass wool in a pipette directly into the NMR tube to remove any particulate matter.

  • Sealing: Securely cap the NMR tube. For highly sensitive samples or long-term experiments, using a J. Young NMR tube with a sealable valve is recommended.

  • External Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any surface contaminants.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used to determine the purity of your this compound sample or quantify impurities.

  • Internal Standard Selection: Choose an internal standard that:

    • Is inert and will not react with your this compound.

    • Has a simple NMR spectrum with at least one sharp signal that does not overlap with any analyte or impurity signals.

    • Is accurately weighable and has a known purity.

    • For silanides, a stable, non-reactive hydrocarbon like ferrocene (B1249389) or 1,3,5-trimethoxybenzene (B48636) might be suitable, but compatibility must be tested.

  • Sample Preparation:

    • Accurately weigh a specific amount of your this compound sample into a vial.

    • Accurately weigh and add a known amount of the chosen internal standard to the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A long delay (e.g., 30-60 seconds) is a safe starting point.

    • Acquire the spectrum with a sufficient signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from your this compound and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity of your analyte:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard (%)

Mandatory Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis Steps cluster_result Conclusion Start NMR Spectrum Acquired (Unexpected Peaks Observed) CheckCommon Compare to Common Impurities (Solvents, Grease, Water) Start->CheckCommon CheckStarting Compare to Starting Materials (Silane, Metallating Agent) CheckCommon->CheckStarting No Match ImpurityIdentified Impurity Identified CheckCommon->ImpurityIdentified Match Found ConsiderSideProducts Consider Potential Side Products (Siloxanes, Polysilanes) CheckStarting->ConsiderSideProducts No Match CheckStarting->ImpurityIdentified Match Found TwoD_NMR Perform 2D NMR (HSQC, HMBC) ConsiderSideProducts->TwoD_NMR Hypothesis Formed SpikeSample Spike with Standard TwoD_NMR->SpikeSample Structure Proposed SpikeSample->ImpurityIdentified Match Confirmed Refine Refine Synthesis/ Purification Protocol ImpurityIdentified->Refine

Caption: Workflow for identifying an unknown impurity in a this compound sample.

NMR_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Broad NMR Signals IsParamagnetic Is the metal counter-ion paramagnetic? Problem->IsParamagnetic IsConcentrated Is the sample viscous or highly concentrated? IsParamagnetic->IsConcentrated No VT_NMR Run Variable Temperature (VT) NMR IsParamagnetic->VT_NMR Yes IsAggregating Is aggregation/ exchange suspected? IsConcentrated->IsAggregating No Dilute Prepare a more dilute sample IsConcentrated->Dilute Yes IsShimmed Is the sample well-shimmed? IsAggregating->IsShimmed No ChangeSolvent Try a different solvent IsAggregating->ChangeSolvent Yes Reshim Re-shim the spectrometer IsShimmed->Reshim No

Caption: Troubleshooting decision tree for broad NMR signals.

Technical Support Center: Optimizing Silanide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent choice in silanide reactivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of a this compound (silyl anion)?

A1: The reactivity of a silyl (B83357) anion is primarily governed by three main factors:

  • Substituents on the Silicon Atom: Electron-withdrawing groups (e.g., aryl groups) can stabilize the negative charge on the silicon, which modulates its reactivity.[1] Unlike carbanions, the negative charge on phenylated silyl anions is more localized on the silicon atom, contributing to their high nucleophilicity.[1]

  • The Counterion: The nature of the cation (e.g., Li+, K+, Na+) associated with the this compound can influence its aggregation state and the ion pair structure (contact vs. solvent-separated), which in turn affects reactivity.

  • The Solvent System: The solvent plays a critical role in stabilizing the this compound, solvating the counterion, and influencing the overall reaction rate and pathway.[1]

Q2: How does solvent choice fundamentally impact this compound reactivity?

A2: Solvents influence this compound reactivity through several mechanisms:

  • Solvation of the Counterion: Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), can effectively solvate the metal counterion. This leads to the formation of "solvent-separated ion pairs" (SSIPs), which can increase the nucleophilicity of the "naked" silyl anion. In less polar or non-coordinating solvents like hydrocarbons, silanides exist as "contact ion pairs" (CIPs) or larger aggregates, which generally exhibit lower reactivity.

  • Stabilization of the this compound: While highly polar protic solvents (e.g., water, alcohols) are generally incompatible with highly reactive silanides due to rapid protonation, polar aprotic solvents are ideal. They can stabilize the charged species without destroying the this compound.

  • Reaction Pathway: The solvent can influence the reaction's kinetic and thermodynamic control. For instance, in reactions with α,β-unsaturated carbonyl compounds, the choice of solvent can affect the ratio of 1,2- versus 1,4-addition, especially when converting silyl anions to silylcuprates.[1]

Q3: My this compound solution is decomposing. What are the likely causes and how can I prevent it?

A3: this compound decomposition is a common issue and can be caused by:

  • Trace Moisture or Protic Impurities: Silanides are extremely strong bases and will be rapidly quenched by water, alcohols, or other protic impurities in the solvent or on the glassware.

  • Reaction with the Solvent: Some solvents can react with highly nucleophilic silanides. For example, some carbonate-based electrolyte solvents can undergo ring-opening polymerization initiated by silyl anions.

  • Thermal Instability: Many silanides are thermally unstable and should be prepared and used at low temperatures (e.g., 0 °C to -78 °C). Upon removal of the solvent, many silanides undergo degradation to uncharacterized polysilanes.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[2] Use freshly distilled, anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., argon or nitrogen).

  • Appropriate Solvent Choice: Use aprotic, non-reactive solvents. Ethereal solvents like THF and diethyl ether are common choices.

  • Temperature Control: Maintain low temperatures throughout the generation and reaction of the this compound. Store this compound solutions at low temperatures if they are not to be used immediately.

Q4: I am observing low or no reactivity with my electrophile. What are some troubleshooting steps related to the solvent?

A4: Low reactivity can often be traced back to the solvent system:

  • Poor Solvation of the Counterion: If you are using a non-coordinating or weakly coordinating solvent (e.g., hexane, toluene, diethyl ether), the this compound may exist as unreactive aggregates. The addition of a coordinating co-solvent or switching to a more strongly coordinating solvent like THF can break up these aggregates and enhance reactivity.

  • "Caging" of the Nucleophile: While not typical for aprotic solvents used for silanides, if there are any protic impurities, they can form hydrogen bonds with the anion, effectively "caging" it and reducing its nucleophilicity.[2]

  • Steric Hindrance: The solvent molecules coordinating to the counterion can sometimes create a sterically hindered environment around the this compound, which may slow down the reaction with bulky electrophiles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the generation and reaction of silanides, with a focus on solvent optimization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive alkali metal (e.g., lithium) surface. 2. Impure chlorosilane precursor. 3. Insufficient reaction time or temperature.1. Use freshly cut lithium metal or a highly reactive form of lithium (e.g., lithium dendrites). 2. Purify the chlorosilane by distillation prior to use. 3. Allow for sufficient reaction time at the appropriate temperature (this can vary depending on the specific this compound).
This compound Solution Decolorizes or Precipitates (Decomposition) 1. Contamination with water, air, or other electrophilic impurities. 2. The this compound is thermally unstable in the chosen solvent. 3. Reaction with the solvent itself.1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 2. Prepare and use the this compound at a lower temperature (e.g., -78 °C). 3. Choose a less reactive solvent. For highly reactive silanides, consider hydrocarbons, but be aware of potential solubility and reactivity issues.
Low Reactivity/Yield in Subsequent Reaction 1. This compound exists as unreactive aggregates in a non-coordinating solvent. 2. The chosen solvent is too sterically bulky around the ion pair. 3. The electrophile is not reactive enough under the chosen conditions.1. Switch to a more coordinating solvent like THF or add a chelating agent like TMEDA (tetramethylethylenediamine) to break up aggregates. 2. Try a less bulky coordinating solvent if sterics are suspected to be an issue. 3. Increase the reaction temperature or consider a more reactive electrophile.
Formation of Side Products (e.g., from solvent deprotonation) 1. The this compound is too basic for the chosen solvent, leading to deprotonation.1. Use a less acidic solvent (e.g., switch from THF to a hydrocarbon if the this compound is exceptionally basic). 2. Use the this compound at a lower temperature to minimize side reactions.

Data Presentation: Solvent Effects on this compound Reactivity

While comprehensive quantitative data across a wide range of this compound reactions is dispersed in the literature, the following table summarizes general observations and provides a qualitative guide to solvent selection.

Solvent Type Coordinating Ability Typical Use Case Advantages Disadvantages
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)StrongGeneral purpose for this compound generation and reactions.Excellent at solvating cations, breaking up aggregates, and promoting high reactivity. Often gives higher yields and better selectivity.[3]Can be deprotonated by very strong bases; must be rigorously dried.
Diethyl Ether (Et₂O) Polar Aprotic (Ethereal)ModerateGeneration of some silyllithiums.Less likely to be deprotonated than THF.Lower boiling point can be a limitation. Less effective at solvating cations than THF, may result in lower reactivity.
1,2-Dimethoxyethane (DME) Polar Aprotic (Ethereal)Strong (Bidentate)When strong cation chelation is needed.Excellent solvating power due to bidentate nature.Higher boiling point can make removal more difficult.
Hexane / Pentane / Toluene Non-polar AproticNon-coordinatingReactions with extremely basic silanides or when ethereal solvents are reactive.Low reactivity towards silanides.Silanides are often poorly soluble and exist as unreactive aggregates. Lower reaction rates are common.

Experimental Protocols

Protocol 1: General Synthesis of Trimethylsilyllithium (Me₃SiLi) in THF

This protocol is adapted from established methods for generating silyllithium reagents.[4]

Materials:

  • Hexamethyldisilane (B74624) (Me₃Si-SiMe₃)

  • Methyllithium (B1224462) (MeLi) in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware (three-necked flask, dropping funnel, condenser)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet, a rubber septum, and a condenser under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add anhydrous THF and HMPA. Cool the solution in a dry ice/acetone bath until frozen.

  • Disilane Addition: Add hexamethyldisilane to the frozen solvent mixture.

  • MeLi Addition: Slowly add the methyllithium solution via syringe or dropping funnel to the cold mixture.

  • Reaction: Replace the dry ice/acetone bath with an ice bath and allow the mixture to warm to 0 °C. Stir for approximately 15-30 minutes. The appearance of a deep red color indicates the formation of trimethylsilyllithium.[4]

  • Usage: The resulting solution of trimethylsilyllithium is typically used immediately for subsequent reactions.

Protocol 2: Monitoring a this compound Reaction with an Electrophile by ²⁹Si NMR

Objective: To monitor the consumption of a silyl anion and the formation of a new silicon-containing product.

Procedure:

  • Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a solution of a suitable quenching agent (e.g., a proton source like methanol (B129727) if the product is stable to it, or a silylating agent to cap any remaining reactive species) in an NMR-compatible deuterated solvent (e.g., CDCl₃, C₆D₆).

  • NMR Acquisition: Acquire a ²⁹Si NMR spectrum for each quenched sample. A standard pulse program for ²⁹Si with proton decoupling is typically used. Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a larger number of scans may be required.[5]

  • Data Analysis:

    • Identify the characteristic chemical shift of your starting silyl anion. Silyl anions are highly shielded and typically appear at very upfield chemical shifts.

    • Identify the chemical shift of the new product. The value will depend on the substituents on the silicon atom.

    • Integrate the signals corresponding to the starting material and the product to determine the relative concentrations and calculate the reaction conversion over time. Note that proper integration requires ensuring T1 relaxation times are accounted for, which may necessitate longer delay times between pulses.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts in optimizing solvent choice for this compound reactivity.

Solvent_Choice_Workflow Solvent Selection Workflow for this compound Reactions start Define this compound and Electrophile check_reactivity Assess this compound Basicity/ Nucleophilicity start->check_reactivity high_reactivity Highly Basic/ Nucleophilic this compound check_reactivity->high_reactivity High moderate_reactivity Moderately Reactive this compound check_reactivity->moderate_reactivity Moderate solvent_choice_nonpolar Consider Non-Coordinating Solvent (e.g., Hexane) to minimize side reactions high_reactivity->solvent_choice_nonpolar solvent_choice_polar Use Coordinating Solvent (e.g., THF, DME) to maximize reactivity moderate_reactivity->solvent_choice_polar check_aggregation Is Aggregation/ Low Solubility a Concern? solvent_choice_nonpolar->check_aggregation run_reaction Perform Reaction solvent_choice_polar->run_reaction add_cosolvent Add Coordinating Co-solvent or Chelating Agent (TMEDA) check_aggregation->add_cosolvent Yes check_aggregation->run_reaction No add_cosolvent->run_reaction

Caption: A workflow diagram for selecting an appropriate solvent system.

Solvent_Effects_Pathway Influence of Solvent on this compound Ion Pair and Reactivity cluster_nonpolar Non-Coordinating Solvent (e.g., Hexane) cluster_polar Coordinating Solvent (e.g., THF) cip Contact Ion Pair (CIP) or Aggregate {R₃Si⁻Li⁺}n low_reactivity Low Nucleophilicity (Shielded Anion) cip->low_reactivity leads to ssip Solvent-Separated Ion Pair (SSIP) R₃Si⁻ || (THF)nLi⁺ high_reactivity High Nucleophilicity ('Naked' Anion) ssip->high_reactivity leads to This compound R₃SiLi This compound->cip In This compound->ssip In

Caption: The effect of solvent coordination on the this compound ion pair structure.

References

How to avoid silanolate formation during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unintentional cleavage of silyl (B83357) ethers and the subsequent formation of silanolates during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is silanolate formation and why is it a problem during workup?

A: Silanolate formation is the result of a silyl ether cleaving under basic conditions. A silyl ether, used to protect an alcohol group, reacts with a base (like leftover reagents or a harsh quenching solution) to form a deprotected alcohol and a silanolate (R₃Si-O⁻). This premature deprotection is problematic because it exposes the reactive alcohol functional group, which can then participate in unintended side reactions. It also complicates purification, leading to a mixture of the desired protected compound, the deprotected compound, and silyl byproducts like silanols (R₃Si-OH).[1]

Q2: What are the key factors that cause my silyl ether to cleave during workup?

A: The stability of a silyl ether during workup is influenced by several factors:

  • pH: Silyl ethers are susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[2] Uncontrolled pH during quenching or extraction is the most common cause of cleavage.

  • Steric Hindrance: The size of the groups attached to the silicon atom is the most significant factor in determining stability.[3] Bulkier groups physically block the approach of reagents, slowing the rate of cleavage.[3]

  • Contact Time: Prolonged exposure to the aqueous phase during extractions increases the risk of hydrolysis, even under mild conditions.[4]

  • Solvent: The choice of solvent can influence the rate of hydrolysis. Protic solvents, in particular, can facilitate cleavage.

Q3: Which silyl ether protecting groups are the most stable?

A: Stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[5] Generally, silyl ethers with larger, bulkier groups are more resistant to hydrolysis under both acidic and basic conditions.[2][5]

Data Presentation: Relative Stability of Common Silyl Ethers

The following tables provide a quantitative comparison of the stability of common silyl ethers.

Table 1: Relative Rates of Cleavage for Common Silyl Ethers

Silyl Ether Abbreviation Relative Rate of Acidic Cleavage (vs. TMS) Relative Rate of Basic Cleavage (vs. TMS)
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 10 - 100
tert-Butyldimethylsilyl TBDMS / TBS 20,000 ~20,000
Triisopropylsilyl TIPS 700,000 100,000
tert-Butyldiphenylsilyl TBDPS 5,000,000 ~20,000

(Data sourced from multiple references)[5][6][7]

Q4: What is the ideal pH for an aqueous workup to keep my silyl ether intact?

A: To minimize premature hydrolysis, the pH of the aqueous phase should be maintained as close to neutral (pH 7) as possible.[2] Mildly basic conditions (pH 7-8) are generally better tolerated than acidic conditions, but strongly basic solutions should be avoided.[2]

Q5: Can I use standard washes like 1M HCl or 1M NaOH?

A: It is strongly discouraged to use strong acidic or basic washes if you want to preserve the silyl ether.[2]

  • 1M HCl: This will rapidly cleave acid-labile silyl groups like TMS, TES, and even TBDMS.[2][8]

  • 1M NaOH: Strong bases will also promote hydrolysis and lead to the formation of silanolates.

If an acidic or basic wash is absolutely necessary to remove impurities, use a milder buffered solution and minimize the contact time.

Q6: What are some "silyl-safe" quenching and washing solutions?

A: Instead of using water or strong acids/bases, which can cause uncontrolled pH changes, use buffered aqueous solutions for quenching and washing.[2][4]

  • For Quenching Acidic Components: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • For Quenching Basic Components: Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6][9]

These solutions help maintain a pH close to neutral, protecting the silyl ether from cleavage.

Q7: What if my silyl ether is extremely sensitive? Should I consider a non-aqueous workup?

A: Yes, for highly labile silyl ethers (like TMS) or for compounds that are highly water-soluble, a non-aqueous workup is often the best strategy.[2] This approach avoids hydrolysis by eliminating water altogether. The typical procedure involves filtering any solid reagents, removing the solvent under reduced pressure, and then purifying the crude residue directly via column chromatography.[2]

Troubleshooting Guides & Visual Aids

Decision Workflow for Silyl Ether Workup

This workflow helps in selecting the appropriate workup strategy based on the stability of the silyl group and the nature of the reaction mixture.

G start Reaction Complete stability Assess Silyl Group Stability start->stability labile Labile Group (e.g., TMS, TES) stability->labile High robust Robust Group (e.g., TBDMS, TIPS, TBDPS) stability->robust Low impurities Nature of Impurities to Remove? acidic_imp Acidic impurities->acidic_imp basic_imp Basic impurities->basic_imp nonaq Perform Non-Aqueous Workup (Filter & Concentrate) labile->nonaq aq Perform 'Silyl-Safe' Aqueous Workup robust->aq aq->impurities quench_acid Quench/Wash with sat. aq. NaHCO₃ acidic_imp->quench_acid quench_base Quench/Wash with sat. aq. NH₄Cl basic_imp->quench_base extract Extract with Organic Solvent & Dry quench_acid->extract quench_base->extract G cluster_0 Workup Conditions cluster_1 Workup Outcome harsh Strong Base (e.g., OH⁻) or Strong Acid (e.g., H₃O⁺) cleaved R-OH + R'₃SiO⁻ (Premature Deprotection & Silanolate Formation) harsh->cleaved Unwanted Cleavage mild Buffered Solution (pH ≈ 7) intact R-O-SiR'₃ (Silyl Ether Preserved) mild->intact Desired Outcome start R-O-SiR'₃ (Intact Silyl Ether)

References

Enhancing the nucleophilicity of hindered silanides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the nucleophilicity of hindered silanides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a hindered silanide, and why is its nucleophilicity a concern?

A hindered this compound is an anionic silicon species, isoelectronic to a carbanion, where the silicon center is surrounded by bulky substituents.[1] This steric bulk can physically block the this compound from approaching an electrophile, which slows down the reaction rate or prevents the reaction from occurring altogether.[2][3][4] Enhancing its nucleophilicity is crucial for achieving desired chemical transformations.

Q2: What are the primary factors that influence the nucleophilicity of a hindered this compound?

Four key factors govern the nucleophilicity of any species, including hindered silanides:

  • Steric Hindrance: Larger, bulkier groups decrease nucleophilicity by impeding access to the electrophilic center.[4][5]

  • Solvent: The solvent in which the reaction is performed can stabilize or destabilize the nucleophile. Polar aprotic solvents generally enhance the nucleophilicity of anions compared to polar protic solvents.[6][7]

  • Counterion: The associated cation (e.g., Li⁺, K⁺, Cs⁺) can exist as a tight or solvent-separated ion pair with the this compound, affecting its availability and reactivity.[8][9]

  • Charge and Electronegativity: A higher negative charge density increases nucleophilicity. Since silicon is less electronegative than carbon, silanides are generally more nucleophilic than their carbanion counterparts, but this effect can be dampened by steric hindrance.[6][10]

Q3: How does the choice of solvent affect the reactivity of my hindered this compound?

The solvent's role is critical.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons that can form strong hydrogen bonds with the anionic this compound. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive.[11] Energy is required to strip these solvent molecules away before the this compound can react, thus slowing the reaction.[11]

  • Polar Aprotic Solvents (e.g., tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), acetone) lack acidic protons. They can solvate the counterion but do not form strong hydrogen bonds with the anion. This leaves the this compound "naked" and more reactive, significantly enhancing its nucleophilicity.[7][12]

Q4: What is the role of the counterion in a hindered this compound reaction?

In solvents with low to moderate dielectric constants, silanides exist as ion pairs with their metal counterion. The nature of this ion pair dramatically impacts reactivity.

  • Smaller Cations (e.g., Li⁺) tend to form tight ion pairs, reducing the availability of the this compound's lone pair and thus decreasing its nucleophilicity.

  • Larger Cations (e.g., K⁺, Cs⁺) or the addition of chelating agents (like crown ethers or TMEDA) promote the formation of "solvent-separated" or "loose" ion pairs.[13] This increases the negative charge exposure on the silicon atom, making the this compound more nucleophilic.[8][9]

Troubleshooting Guide

Problem: My reaction with a hindered this compound shows low or no yield.

This is a common issue stemming from the low reactivity of the nucleophile. Here are potential causes and solutions.

Potential Cause Suggested Solution Rationale
Steric Hindrance Use a less hindered this compound if the experimental design allows. Alternatively, use a smaller electrophile.Steric bulk is the primary reason for the low reactivity of these nucleophiles. Reducing congestion at either the nucleophile or electrophile can significantly increase reaction rates.[2][3]
Inappropriate Solvent Switch from a polar protic solvent to a polar aprotic solvent like THF, DME, or DMSO.Polar aprotic solvents do not form strong hydrogen bonds with the this compound, leaving it more "naked" and reactive.[7]
Tight Ion Pairing Perform a counterion exchange from Li⁺ to a larger cation like K⁺ or Cs⁺. Alternatively, add a chelating agent such as 18-crown-6 (B118740) (for K⁺) or TMEDA.[13]Larger or chelated counterions create looser ion pairs, increasing the this compound's effective charge and nucleophilicity.[8][13]
Reagent Decomposition Ensure anhydrous and anaerobic conditions. Run the reaction at a lower temperature.Silanides are highly reactive and can be quenched by trace amounts of water or oxygen.[13] Lower temperatures can prevent decomposition pathways.

Problem: I am observing unexpected side products.

Side product formation can indicate that the this compound is acting as a base instead of a nucleophile or that decomposition is occurring.

Potential Cause Suggested Solution Rationale
Basicity vs. Nucleophilicity Use a less basic, more nucleophilic this compound if possible. Lowering the reaction temperature can favor nucleophilic attack over elimination.Sterically hindered nucleophiles are often strong bases. If the substrate is prone to elimination, this pathway can compete with substitution.
This compound Instability Consider in situ generation of the this compound.Generating the this compound in the presence of the electrophile ensures its concentration remains low, minimizing decomposition or side reactions before it can react as intended.[14]
Metal-Halogen Exchange If using an alkyl or aryl halide, try a different electrophile (e.g., a triflate).Some silanides can undergo metal-halogen exchange with the electrophile, leading to undesired byproducts.

Experimental Protocols

Protocol 1: Enhancing Nucleophilicity via Counterion Exchange

This protocol describes the exchange of a lithium counterion for a potassium counterion to increase the reactivity of a hindered this compound.

  • Preparation: In a flame-dried, argon-purged flask, dissolve the hindered lithium this compound reagent in anhydrous THF (0.5 M).

  • Addition of Alkoxide: To this solution, add one equivalent of potassium tert-butoxide (KOtBu) dissolved in anhydrous THF.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This facilitates the precipitation of lithium tert-butoxide (LiOtBu) and the formation of the more nucleophilic potassium this compound in solution.

  • Reaction: Cool the mixture to the desired reaction temperature (e.g., -78 °C) before slowly adding the electrophile.

  • Workup: Proceed with the standard aqueous workup for your reaction.

Protocol 2: In Situ Generation of a Hindered Silyl (B83357) Anion

This protocol is adapted from methods for generating silyl anions from silylboranes for immediate use.[14]

  • Preparation: In a flame-dried, argon-purged flask, combine the electrophile and a hindered silylborane (e.g., R₃Si-Bpin) in an anhydrous polar aprotic solvent (e.g., THF or DME).

  • Base Addition: Cool the mixture to room temperature or below. Slowly add a solution of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), in the same solvent. The base will react with the silylborane to generate the silyl anion in situ.[14][15]

  • Reaction Monitoring: The reaction should proceed as the silyl anion is generated. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with a proton source (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification.

Visual Guides

// Node Definitions start [label="Start: Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sterics [label="Is Steric Hindrance\nthe likely issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_reagents [label="Solution:\nUse less hindered\nreagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent\npolar protic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Solution:\nSwitch to a polar\naprotic solvent (THF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_counterion [label="Is the counterion\nsmall (e.g., Li+)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_counterion [label="Solution:\nExchange to K+/Cs+ or\nadd chelating agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Is reagent\ndecomposition suspected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improve_conditions [label="Solution:\nUse anhydrous/anaerobic\nconditions, lower temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-evaluate Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Connections start -> check_sterics [color="#202124"]; check_sterics -> change_reagents [label="Yes", color="#202124"]; check_sterics -> check_solvent [label="No", color="#202124"]; change_reagents -> end_node [color="#202124"];

check_solvent -> change_solvent [label="Yes", color="#202124"]; check_solvent -> check_counterion [label="No", color="#202124"]; change_solvent -> end_node [color="#202124"];

check_counterion -> change_counterion [label="Yes", color="#202124"]; check_counterion -> check_stability [label="No", color="#202124"]; change_counterion -> end_node [color="#202124"];

check_stability -> improve_conditions [label="Yes", color="#202124"]; check_stability -> end_node [label="No", color="#202124"]; improve_conditions -> end_node [color="#202124"]; } dot Caption: Troubleshooting workflow for low reactivity of hindered silanides.

// Transitions edge [fontname="Arial", fontsize=9, color="#202124"]; tight_pair -> loose_pair [label=" Counterion Exchange (Li⁺ → K⁺)\n + Chelating Agent"]; protic_solvated -> aprotic_naked [label=" Solvent Change\n (Protic → Aprotic)"]; } dot Caption: Conceptual pathways to enhance this compound nucleophilicity.

References

De-solvation issues with coordinated solvent molecules in silanide complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with silanide complexes, specifically addressing challenges related to the de-solvation of coordinated solvent molecules.

Troubleshooting Guide

This guide offers solutions to common experimental issues encountered during the synthesis, isolation, and crystallization of this compound complexes.

Question: My this compound complex decomposes upon removal of coordinated solvent (e.g., THF). How can I improve its stability?

Answer: Decomposition upon de-solvation is a common issue, particularly with highly reactive lanthanide(II) this compound complexes.[1] The coordinated solvent molecules, such as tetrahydrofuran (B95107) (THF), play a crucial role in stabilizing the complex. When these solvent molecules are removed, the complex can become unstable and decompose.

Here are several strategies to address this issue:

  • Ligand Modification: The most effective strategy is to use functionalized this compound ligands that can provide intramolecular stabilization to the metal center. This reduces the reliance on coordinated solvent molecules for stability.[1]

    • Incorporate Donor Atoms: Introducing donor atoms (e.g., oxygen, nitrogen) into the this compound ligand backbone can create chelate effects that stabilize the complex, allowing for the isolation of solvent-free or partially solvated species.[1]

    • Increase Steric Bulk: Employing sterically demanding silyl (B83357) ligands can kinetically stabilize the complex and limit the coordination of solvent molecules.

  • Gentle Solvent Removal: If you must remove the solvent, do so under mild conditions. Avoid aggressive heating or prolonged exposure to high vacuum, which can accelerate decomposition.[1]

  • Solvent Exchange: Consider exchanging the coordinating solvent for a less coordinating one that is more easily removed, or for one that imparts greater stability.

Question: I am struggling to obtain single crystals of my this compound complex suitable for X-ray diffraction. What crystallization techniques are recommended for these air-sensitive compounds?

Answer: Crystallizing air-sensitive this compound complexes requires careful technique to prevent decomposition and obtain high-quality crystals. Standard air-sensitive handling procedures, such as using a Schlenk line or a glovebox, are essential.

Here are some recommended crystallization methods:

  • Slow Evaporation: This is a simple method where the solvent is allowed to slowly evaporate from a nearly saturated solution of the complex. This should be performed in a vial with a loose-fitting cap or covered with perforated parafilm to allow for slow solvent loss.

  • Vapor Diffusion: This technique involves placing a concentrated solution of your complex in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and promoting crystal growth.

  • Solvent Layering: In this method, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents. This technique is particularly useful for small quantities of material.

  • Slow Cooling: If the solubility of your complex is temperature-dependent, you can prepare a saturated solution at a higher temperature and then slowly cool it to induce crystallization. The cooling rate should be slow to encourage the growth of larger, well-defined crystals.

Question: My NMR spectra show broad signals, suggesting a dynamic process in solution. Could this be related to solvent coordination?

Answer: Yes, broad signals in the NMR spectra of this compound complexes are often indicative of dynamic coordination-decoordination behavior of solvent molecules.[1] This is especially common for complexes with weakly bound solvent ligands. The exchange between coordinated and free solvent molecules in solution can occur on the NMR timescale, leading to broadened resonances.

To investigate this further, you can:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve the dynamic process. At lower temperatures, the exchange process may slow down, leading to sharper signals for the distinct solvated and unsolvated species.

  • Use of a Non-coordinating Solvent: If possible, dissolve the complex in a non-coordinating solvent to see if the dynamic behavior is eliminated. However, be aware that this may lead to decomposition if the solvent is crucial for stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with coordinated solvent molecules in this compound complexes?

A1: The primary challenge is that while coordinated solvents like THF can stabilize the this compound complex, their removal during workup can lead to decomposition, making the handling and isolation of the desired product difficult.[1]

Q2: How can I synthesize a completely solvent-free this compound complex?

A2: The synthesis of a truly solvent-free this compound complex typically requires the use of specially designed ligands that can satisfy the coordination sphere of the metal center without the need for solvent molecules. This often involves multidentate ligands with built-in donor atoms that can chelate to the metal.[1] Another approach is to perform the synthesis in a non-coordinating solvent from the outset, although this may affect the reactivity of the precursors.

Q3: Does the number of coordinated solvent molecules affect the reactivity of the this compound complex?

A3: Yes, the number and type of coordinated solvent molecules can significantly impact the reactivity of the this compound complex. Coordinated solvents can block coordination sites, potentially hindering the approach of substrates. Conversely, the dissociation of a solvent molecule may be a necessary first step in a reaction mechanism.

Q4: Are there any quantitative measures to understand the strength of solvent coordination?

A4: While experimental determination of bond dissociation energies for solvent-metal interactions in these specific complexes is challenging, computational methods such as Density Functional Theory (DFT) can provide valuable insights. DFT calculations can be used to estimate the binding energies of solvent molecules to the metal center, helping to predict the stability of solvated complexes and the feasibility of de-solvation.

Data Presentation

Table 1: Influence of Functionalized this compound Ligands on THF Coordination in Lanthanide(II) Complexes

Complex TypeLigand StructureNumber of Coordinated THF MoleculesReference
Acyclic Disilylated ComplexMe₂Si[Si(SiMe₃)₂]₂Sm2[1]
Acyclic Disilylated ComplexMe₂Si[Si(SiMe₃)₂]₂Yb2[1]
Functionalized Disiloxane Complex[K(Me₃Si)₂SiSiMe₂]₂O with YbI₂3[1]
Functionalized Silocane ComplexReaction of oligosilocanylsilylpotassium with YbI₂0[1]
Functionalized Silocane ComplexReaction of oligosilocanylsilylpotassium with EuI₂0[1]

This table illustrates how the incorporation of donor atoms within the this compound ligand can reduce or eliminate the need for coordinating THF molecules for stabilization.

Table 2: Representative Calculated Bond Dissociation Energies (BDEs) for THF from a Metal Center

Metal-Solvent BondComputational MethodCalculated BDE (kcal/mol)Notes
V-O(THF)PBE-D3~5This value represents the interaction energy in a specific vanadium-oxo-fluoride complex and is illustrative of a weak interaction.[2]
Generic M-O(THF)DFT10-30This is a typical range for d-block metal-THF complexes and can vary significantly based on the metal, its oxidation state, and the other ligands present.

Experimental Protocols

Protocol 1: Synthesis of a Solvent-Free Lanthanide(II) this compound Complex with a Functionalized Ligand

This protocol is adapted from the synthesis of a solvent-free ytterbium silocane complex.[1]

Objective: To synthesize a this compound complex where intramolecular coordination from the ligand backbone saturates the metal coordination sphere, precluding the need for solvent coordination.

Materials:

  • MeSiCl₃

  • MeN(CH₂CH₂OSiMe₃)₂

  • Tris(trimethylsilyl)silylpotassium·DME

  • YbI₂·(THF)₂

  • Toluene (B28343) (anhydrous)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Synthesis of Chlorosilocane (20): React MeSiCl₃ with MeN(CH₂CH₂OSiMe₃)₂ to obtain the chlorosilocane precursor.

  • Synthesis of Oligosilocanylsilylpotassium (21a): Treat the chlorosilocane (20) with tris(trimethylsilyl)silylpotassium·DME in DME as the solvent.

  • Solvent Exchange: Remove the DME solvent under reduced pressure and replace it with anhydrous toluene.

  • Complexation: React the oligosilocanylsilylpotassium (21a) in toluene with YbI₂·(THF)₂. The reaction should result in the formation of the ytterbium complex where two silocanyl units coordinate to the metal center through the this compound, two nitrogen atoms, and two oxygen atoms, yielding a solvent-free complex.

  • Isolation and Crystallization: Filter the reaction mixture to remove any insoluble byproducts. Carefully remove the toluene under reduced pressure to yield the crude product. The solvent-free complex can then be crystallized using standard techniques for air-sensitive compounds, such as slow evaporation from a non-coordinating solvent or vapor diffusion.

Visualizations

experimental_workflow Experimental Workflow for Synthesis of a Solvent-Free this compound Complex cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_workup Work-up and Isolation start Start Materials: MeSiCl₃, MeN(CH₂CH₂OSiMe₃)₂ step1 Synthesize Chlorosilocane start->step1 step2 React with KSi(SiMe₃)₃·DME step1->step2 product1 Oligosilocanylsilylpotassium (Functionalized Ligand) step2->product1 step3 Solvent Exchange (DME to Toluene) product1->step3 step4 React with YbI₂(THF)₂ step3->step4 product2 Solvent-Free Yb-Silanide Complex step4->product2 step5 Filtration product2->step5 step6 Solvent Removal step5->step6 step7 Crystallization step6->step7 final_product Single Crystals of Solvent-Free Complex step7->final_product troubleshooting_crystallization Troubleshooting Crystallization of this compound Complexes start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Clear Solution outcome->no_crystals Undersaturated oiling_out Oiling Out / Amorphous Precipitate outcome->oiling_out Too Rapid Precipitation poor_crystals Poor Quality Crystals outcome->poor_crystals Sub-optimal Growth good_crystals Good Crystals outcome->good_crystals Success action1 Increase Concentration Change Solvent/Anti-solvent Try Seeding no_crystals->action1 action2 Decrease Concentration Add More 'Good' Solvent Cool Slower oiling_out->action2 action3 Re-dissolve and Cool Slower Filter Hot Solution Screen Additives poor_crystals->action3 action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt

References

Validation & Comparative

A Comparative Guide to the Reactivity of Silanides and Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, silicon-containing reagents play a pivotal role. Among these, silanides and silyl (B83357) ethers are two classes of compounds with silicon-oxygen or silicon-anion functionalities, respectively. However, their reactivity profiles are starkly different, dictating their distinct applications. This guide provides an objective comparison of the reactivity of silanides versus silyl ethers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their synthetic challenges.

At a Glance: Key Differences in Reactivity

FeatureSilanides (R₃Si⁻)Silyl Ethers (R₃Si-OR')
Nature Anionic, highly nucleophilic, and basic.[1][2]Neutral, relatively stable, and non-nucleophilic at the silicon center.[3][4]
Primary Role Potent nucleophiles for C-Si bond formation and strong non-nucleophilic bases.[1]Protecting groups for alcohols.[3][4]
Reactivity Exceptionally high, often pyrophoric, and sensitive to moisture and air.[1][5]Generally low, valued for their stability under a range of reaction conditions.[3][4]
Typical Reactions Nucleophilic substitution with electrophiles (e.g., alkyl halides), addition to carbonyls.[1]Cleavage of the Si-O bond under acidic or fluoride-mediated conditions.[3][4]

Nucleophilicity and Basicity: A Tale of Two Extremes

The fundamental difference in the reactivity of silanides and silyl ethers stems from their electronic nature. Silanides are anionic species with a lone pair of electrons localized on the silicon atom, rendering them highly nucleophilic and basic, analogous to carbanions.[1] In stark contrast, silyl ethers are neutral molecules where the silicon atom is part of a stable covalent bond with oxygen and is not nucleophilic. The oxygen atom in a silyl ether possesses lone pairs, but its basicity and nucleophilicity are significantly attenuated compared to an alkoxide, making silyl ethers generally unreactive under neutral or basic conditions.

Quantitative Comparison of Basicity

Direct quantitative comparison of the basicity of silanides and silyl ethers is challenging due to the extreme difference in their reactivity. However, we can infer their relative basicity by considering the pKa of their conjugate acids.

Compound ClassConjugate AcidApproximate pKa of Conjugate AcidImplied Basicity
Silanide (e.g., (CH₃)₃Si⁻)Silane ((CH₃)₃Si-H)~35-40Extremely Strong Base
Silyl Ether (e.g., (CH₃)₃Si-O-CH₃)Protonated Silyl Ether ((CH₃)₃Si-O⁺(H)-CH₃)~ -2 to -3 (similar to dialkyl ethers)Very Weak Base

Note: pKa values are approximate and can vary with substitution and solvent.

This vast difference in pKa values underscores the immense basicity of silanides compared to the negligible basicity of silyl ethers.

Reactivity towards Electrophiles: A Comparative Overview

The divergent reactivity of silanides and silyl ethers is most evident in their interactions with electrophiles.

ElectrophileReaction with this compoundReaction with Silyl Ether
Alkyl Halides Rapid Sₙ2 reaction to form a new Si-C bond.Generally no reaction under neutral or basic conditions.
Carbonyls (Aldehydes/Ketones) Nucleophilic addition to the carbonyl carbon.No reaction; silyl ethers are often used to protect alcohols during carbonyl additions.
Protic Solvents (e.g., Water, Alcohols) Rapid protonation to form the corresponding silane.Stable, except under strong acidic conditions which can lead to cleavage.

Experimental Protocols

Key Experiment 1: Nucleophilic Substitution by a this compound

Reaction: Synthesis of Benzyltrimethylsilane from Potassium Trimethylthis compound and Benzyl Chloride.

Methodology:

  • Preparation of Potassium Trimethylthis compound: In a flame-dried, nitrogen-purged Schlenk flask, potassium hydride (KH, 1.2 g, 30 mmol) is suspended in 50 mL of anhydrous tetrahydrofuran (B95107) (THF). Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃, 4.39 g, 30 mmol) is added dropwise at room temperature. The mixture is stirred for 24 hours, during which time the solution becomes pale yellow, indicating the formation of potassium trimethylthis compound ((CH₃)₃SiK).

  • Reaction with Benzyl Chloride: The solution of (CH₃)₃SiK is cooled to 0 °C. Benzyl chloride (3.80 g, 30 mmol) in 10 mL of anhydrous THF is added dropwise over 15 minutes.

  • Work-up and Isolation: The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by distillation to afford benzyltrimethylsilane.

Key Experiment 2: Stability and Cleavage of a Silyl Ether

Reaction: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether.

Methodology:

  • Stability Test: To a solution of a TBDMS-protected alcohol (1.0 mmol) in 10 mL of THF, a solution of sodium hydroxide (B78521) (1.0 mmol) in 2 mL of water is added. The mixture is stirred at room temperature for 24 hours. Analysis by thin-layer chromatography (TLC) or gas chromatography (GC) will show no significant consumption of the starting material, demonstrating the stability of the silyl ether to basic conditions.

  • Acid-Catalyzed Cleavage: To a solution of the TBDMS-protected alcohol (1.0 mmol) in 10 mL of THF, 1 mL of 1M hydrochloric acid is added. The reaction is stirred at room temperature and monitored by TLC. The silyl ether will be slowly cleaved to the corresponding alcohol.

  • Fluoride-Mediated Cleavage: To a solution of the TBDMS-protected alcohol (1.0 mmol) in 10 mL of THF, a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 mmol, 1.1 mL of a 1M solution in THF) is added. The reaction is stirred at room temperature for 1 hour. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the deprotected alcohol.

Visualization of Reactivity Pathways

The following diagrams illustrate the fundamental differences in the reactivity pathways of silanides and silyl ethers.

silanide_reactivity cluster_this compound This compound Reactivity This compound R₃Si⁻ Product R₃Si-E This compound->Product Nucleophilic Attack Electrophile E⁺ (e.g., R'-X) Electrophile->Product

Figure 1. Nucleophilic reactivity of a this compound.

silyl_ether_reactivity cluster_silyl_ether Silyl Ether Reactivity (Cleavage) Silyl_Ether R₃Si-OR' Alcohol R'-OH Silyl_Ether->Alcohol Cleavage Silyl_Byproduct R₃Si-X Silyl_Ether->Silyl_Byproduct Cleavage Reagent H⁺ or F⁻ Reagent->Alcohol Reagent->Silyl_Byproduct

Figure 2. Primary reactivity pathway for a silyl ether.

logical_comparison cluster_left This compound cluster_right Silyl Ether Start Reactivity Comparison Anionic Anionic Start->Anionic Neutral Neutral Start->Neutral High_Energy High Energy Anionic->High_Energy Nucleophilic Nucleophilic High_Energy->Nucleophilic Basic Basic Nucleophilic->Basic Stable Stable Neutral->Stable Protecting_Group Protecting Group Stable->Protecting_Group Cleavage Cleavage Required Protecting_Group->Cleavage

Figure 3. Logical relationship of properties and reactivity.

Conclusion

Silanides and silyl ethers occupy opposite ends of the reactivity spectrum for organosilicon compounds. Silanides are potent, highly reactive nucleophiles and bases, invaluable for the construction of silicon-carbon bonds. Their utility, however, is tempered by their sensitivity and the need for inert reaction conditions. Conversely, silyl ethers are prized for their stability, serving as robust protecting groups for hydroxyl functionalities that can be selectively removed under specific acidic or fluoride-mediated conditions. A clear understanding of these fundamental differences is crucial for the strategic design and successful execution of complex synthetic sequences in research, and drug development.

References

A Comparative Guide to Bonding in d-Block versus f-Block Metal Silanides: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic structure and bonding characteristics of d-block and f-block metal silanide complexes, supported by Density Functional Theory (DFT) analysis and experimental data. The distinct nature of the valence d- and f-orbitals leads to significant differences in metal-silicon bonding, ranging from highly covalent to predominantly electrostatic interactions.

Fundamental Bonding Differences

The primary distinction in bonding arises from the nature of the frontier orbitals of the metals. In d-block transition metals , the d-orbitals are valence orbitals and are readily available to form strong covalent bonds with ligands. In contrast, the f-block lanthanides and actinides possess 4f and 5f orbitals, respectively, which are more radially contracted and core-like (especially the 4f orbitals). This limits their ability to overlap effectively with ligand orbitals, leading to more ionic or electrostatic bonding.

A study of isostructural M(III) bis(cyclopentadienyl) hyperthis compound complexes, [M(Cp'')₂{Si(SiMe₃)₃}], provides a direct comparison. For d-block metals like Ti(III) and Zr(III), the hyperthis compound ligand acts as a strong σ-donor and a weak π-acceptor.[1][2] This indicates significant covalent character in the metal-silicon bond. Conversely, for f-block metals such as La(III), Ce(III), Nd(III), and U(III), the bonding is found to be predominantly electrostatic with weaker π-components.[1][2] While actinide 5f orbitals are more accessible for bonding than lanthanide 4f orbitals, the overall covalency in these f-block silanides remains significantly lower than in their d-block counterparts.[3]

Experimental and computational data support a qualitative covalency ordering of Zr > Ti » U > Nd ≈ Ce ≈ La in these systems.[1][2]

Quantitative Data Comparison

Structural and computational data highlight the differences in the metal-silicon (M-Si) bond. The following table summarizes key bond length data from single-crystal X-ray diffraction for an isostructural series of this compound complexes.

ComplexMetal BlockM-Si Bond Length (Å)Ionic Radius (Å, CN=8)Reference
[Ti(Cp'')₂{Si(SiMe₃)₃}] d-block2.657(1)0.86[1]
[Zr(Cp'')₂{Si(SiMe₃)₃}] d-block2.801(1)0.89[1]
[La(Cp'')₂{Si(SiMe₃)₃}] f-block3.053(2)1.16[1]
[Ce(Cp'')₂{Si(SiMe₃)₃}] f-block3.023(1)1.14[1]
[Nd(Cp'')₂{Si(SiMe₃)₃}] f-block2.980(1)1.11[1]
[U(Cp'')₂{Si(SiMe₃)₃}] f-block2.915(1)1.13[1]

Note: Cp'' = {C₅H₃(SiMe₃)₂-1,3}. Ionic radii are provided for context and correlate with the observed trend in f-block M-Si bond lengths.

The significantly shorter M-Si bond lengths in the d-block complexes, even when accounting for differences in ionic radii, are indicative of stronger, more covalent interactions compared to the longer, more electrostatic bonds in the f-block analogues.

Methodologies and Protocols

A. Experimental Protocol: Synthesis and Characterization

The synthesis of metal this compound complexes, such as the [M(Cp'')₂{Si(SiMe₃)₃}] series, typically involves salt metathesis reactions. A representative protocol is as follows:

  • Synthesis of Precursor: The metal halide precursor (e.g., MCl₃) is reacted with two equivalents of the potassium salt of the cyclopentadienyl (B1206354) ligand (KCp'') in an appropriate solvent like THF to yield the [M(Cp'')₂Cl(THF)ₙ] intermediate.

  • This compound Ligand Introduction: The intermediate is then treated with a silyl-lithium or silyl-potassium reagent, such as KSi(SiMe₃)₃, in a non-coordinating solvent like toluene.

  • Isolation: The resulting metal this compound complex is isolated by filtration to remove salt byproducts (e.g., KCl), followed by crystallization from a suitable solvent system (e.g., hexane (B92381) or pentane) at low temperatures.

  • Characterization: All complexes are rigorously characterized using a suite of analytical techniques:

    • Single-Crystal X-ray Diffraction: To determine the solid-state molecular structure and precise bond metrics.

    • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR to confirm the structure and purity in solution. For paramagnetic f-block complexes, these spectra can be broad but provide valuable electronic structure information.[4]

    • Magnetic Measurements (SQUID): To determine the magnetic properties and confirm the oxidation state of the metal center.

    • EPR and UV-vis-NIR Spectroscopy: To probe the electronic structure and metal-ligand interactions.[1][2]

    • Elemental Analysis: To confirm the bulk purity of the synthesized compound.

B. Computational Protocol: DFT Analysis

DFT calculations are essential for elucidating the electronic structure and nature of the M-Si bond. A typical computational workflow includes:

  • Geometry Optimization: The molecular geometries, often initiated from crystal structure coordinates, are optimized without symmetry constraints. A common functional for this is the BP86 functional, which consists of the Becke 1988 exchange and Perdew 1986 correlation functionals.[5]

  • Basis Sets: For the metal atoms (d-block and f-block), effective core potentials (ECPs) are used to account for relativistic effects, which are significant for heavier elements, particularly actinides.[5] Def2-SVP or def2-TZVP basis sets are commonly employed for all other atoms.

  • Bonding Analysis: Following optimization, single-point energy calculations are performed using a hybrid functional like B3LYP for a more detailed electronic structure analysis.[5] Key bonding analysis methods include:

    • Natural Bond Orbital (NBO) Analysis: This method localizes orbitals to describe bonding in terms of lone pairs and Lewis-type bonds. It provides information on orbital hybridization, charge distribution, and donor-acceptor interactions.[6]

    • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)).[6] Parameters at the bond critical point (BCP) between the metal and silicon, such as the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), are used to classify the interaction as either covalent (shared-shell) or ionic (closed-shell).[7]

Visualized Workflows and Bonding Models

The following diagrams illustrate the typical research workflow and the fundamental differences in orbital interactions.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Syn Synthesis of This compound Complex Xray X-Ray Diffraction Syn->Xray Spec Spectroscopy (NMR, EPR, UV-vis) Syn->Spec Mag Magnetometry (SQUID) Syn->Mag Data Structural & Electronic Data Xray->Data Spec->Data Mag->Data DFT DFT Geometry Optimization NBO NBO Analysis DFT->NBO QTAIM QTAIM Analysis DFT->QTAIM Comp Comparative Bonding Insights NBO->Comp QTAIM->Comp Data->DFT

Caption: Integrated workflow for the analysis of metal-silanide bonding.

G cluster_d d-Block Metal this compound cluster_f f-Block Metal this compound d_metal Metal d-orbitals (Valence) d_bond Strong Covalent (σ-donation, π-backbond) d_metal->d_bond Strong Overlap f_metal Metal f-orbitals (Core-like) f_bond Predominantly Electrostatic (Weak Covalency) f_metal->f_bond Poor Overlap Si_ligand This compound Ligand Orbitals (Si-p) Si_ligand->d_bond σ-donation Si_ligand->f_bond Ionic Interaction

References

Experimental Validation of Silanide Structures via X-ray Diffraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally determined structures of various alkali metal silanides, with a focus on data obtained from single-crystal X-ray diffraction. It includes detailed experimental protocols for the synthesis and crystallographic analysis of these air-sensitive compounds, alongside a comparison with theoretical models and alternative structures.

Data Presentation: Crystallographic Parameters of Alkali Metal Silanides

The following tables summarize key structural parameters for a series of alkali metal tris(trimethylsilyl)silanides, highlighting the influence of the alkali metal cation and the presence of crown ethers on the resulting solid-state structures.

Table 1: Selected Bond Lengths and Angles for Tris(trimethylsilyl)silanides

CompoundSi-Si Bond Lengths (Å)Si-C Bond Lengths (Å)C-Si-C Bond Angles (°)Si-Si-Si Bond Angles (°)Reference
[K(12-crown-4)₂][Si(SiMe₃)₃]2.336(1) - 2.341(1)1.884(4) - 1.895(4)102.9(2) - 105.1(2)113.1(1) - 115.8(1)
K(18-crown-6)Si(SiMe₃)₃ (Contact Ion)2.317(1) - 2.336(1)1.878(4) - 1.891(4)103.5(2) - 106.2(2)111.9(1) - 116.7(1)
[Rb(15-crown-5)₂][Si(SiMe₃)₃]2.338(2) - 2.343(2)1.886(6) - 1.899(6)103.1(3) - 105.5(3)113.5(1) - 115.5(1)
[Cs(18-crown-6)₂][Si(SiMe₃)₃]2.340(1) - 2.345(1)1.889(5) - 1.902(5)103.0(2) - 105.3(2)113.3(1) - 115.6(1)
(thf)₃LiSi(SiMe₃)₂ (SiPh₃)2.358(1) - 2.378(1)1.891(3) - 1.905(3)103.8(1) - 106.0(1)103.0(1) - 106.0(1)[1]

Table 2: Comparison of M-Si Distances in Contact Ion Pairs

CompoundM-Si Distance (Å)Coordination Environment of CationReference
K(18-crown-6)Si(SiMe₃)₃3.436(8) - 3.452(7)Coordinated to one 18-crown-6 (B118740) macrocycle and one Si(SiMe₃)₃ anion
[Rb(18-crown-6)Si(SiMe₃)₃]₂3.436(8) - 3.452(7)Coordinated to one 18-crown-6 macrocycle and one Si(SiMe₃)₃ anion

Experimental Protocols

The synthesis and crystallographic analysis of alkali metal silanides require rigorous exclusion of air and moisture. The following protocols are generalized from literature procedures.

Synthesis of Tris(trimethylsilyl)silanides

This procedure is exemplified by the synthesis of potassium tris(trimethylsilyl)silanide complexed with a crown ether.

Materials:

Procedure:

  • All manipulations are to be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • In a Schlenk flask, dissolve LiSi(SiMe₃)₃ in anhydrous THF.

  • In a separate Schlenk flask, prepare a solution of KOtBu in anhydrous THF.

  • Slowly add the KOtBu solution to the LiSi(SiMe₃)₃ solution at room temperature with stirring.

  • A salt exchange reaction occurs, precipitating lithium tert-butoxide (LiOtBu).

  • To the resulting mixture, add a solution of the desired crown ether in anhydrous THF. The crown ether facilitates the separation of the ionic species and promotes crystallization.

  • Stir the reaction mixture for several hours.

  • Filter the mixture to remove the precipitated LiOtBu.

  • The filtrate, containing the desired potassium this compound-crown ether complex, is concentrated under reduced pressure.

  • The product is crystallized from a suitable solvent system, typically by slow evaporation of a saturated solution or by cooling a concentrated solution. For example, single crystals can often be grown from a concentrated THF solution layered with pentane or hexane at low temperature (-20 to -30 °C).

Single-Crystal X-ray Diffraction Analysis

Crystal Mounting:

  • Due to their extreme air-sensitivity, crystals of alkali metal silanides must be handled under an inert atmosphere.[2]

  • Select a suitable single crystal under a microscope in a glovebox.

  • The crystal is typically coated in a layer of viscous hydrocarbon oil (e.g., paratone oil) to protect it from the atmosphere during transfer to the diffractometer.[2]

  • The oil-coated crystal is then mounted on a cryo-loop or a glass fiber.

Data Collection and Structure Refinement:

  • The mounted crystal is quickly transferred to the goniometer head of the X-ray diffractometer, which is equipped with a cryo-cooling system (typically operating at 100-150 K). The cold stream of nitrogen gas freezes the oil, holding the crystal in place and minimizing thermal motion of the atoms.

  • A suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[3]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (LiSi(SiMe3)3, KOtBu) reaction Salt Metathesis Reaction in THF start->reaction crown_add Addition of Crown Ether reaction->crown_add filtration Filtration to Remove LiOtBu crown_add->filtration crystallization Crystallization filtration->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd nmr NMR Spectroscopy crystallization->nmr data_collection Data Collection xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis and structural validation of alkali metal silanides.

Ion_Pairs cluster_cip Contact Ion Pair (CIP) cluster_sip Separated Ion Pair (SIP) K_cip K+ Si_cip [SiR3]- K_cip->Si_cip Direct Interaction Crown_cip Crown Ether K_cip->Crown_cip K_sip [K(crown)n]+ Si_sip [SiR3]- label_sip No Direct M-Si Bond

Caption: Contact vs. Separated Ion Pairs in alkali metal this compound structures.

Comparison with Alternatives

Experimental vs. Theoretical Structures

Density functional theory (DFT) calculations are often employed to predict the structures of silanides. For simple, unsolvated species like LiSiH₃, theoretical calculations can provide a good approximation of bond lengths and angles. However, for larger, substituted silanides in the solid state, accurately modeling the effects of crystal packing, solvation, and counter-ion interactions is more challenging. Experimental X-ray diffraction data is therefore indispensable for determining the true solid-state structure. For instance, DFT calculations on isolated [Si(SiMe₃)₃]⁻ would not predict the significant influence of the counter-ion and coordinating solvent or crown ether molecules on the Si-Si bond lengths and the overall geometry of the anion, as observed experimentally.

Silanides vs. Isoelectronic Carbanions

Silanides are often compared to their isoelectronic carbanion counterparts. Key differences arise from the lower electronegativity and larger size of silicon compared to carbon.[4]

  • Bond Lengths: Si-Si and Si-C bonds are significantly longer than C-C bonds. For example, the Si-Si single bond length is typically around 2.34 Å, while the C-C single bond is about 1.54 Å.[5] This has implications for the steric environment around the anionic center.

  • Bond Angles: The bond angles around the central silicon atom in tris(trimethylsilyl)silanides are generally larger than the ideal tetrahedral angle of 109.5°, indicating a flattening of the pyramidal geometry of the silyl (B83357) anion. This is influenced by the bulky trimethylsilyl (B98337) substituents.

  • Reactivity: The lower electronegativity of silicon makes silanides generally more reactive and basic than the corresponding carbanions.

References

Comparative Reactivity of Alkali Metal Silanides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organometallic reagents is paramount for procedural efficacy and safety. This guide provides a comparative analysis of the reactivity of alkali metal silanides, focusing on lithium (Li), sodium (Na), and potassium (K) derivatives. The information presented herein is supported by established principles of organometallic chemistry and illustrative experimental data.

Alkali metal silanides (MSiR₃) are potent nucleophiles and reducing agents utilized in a variety of organic transformations, including nucleophilic substitution, hydrosilylation, and deprotonation reactions. The reactivity of the silyl (B83357) anion is significantly influenced by the associated alkali metal counterion. In general, the reactivity of alkali metal organometallics increases down the group, a trend attributed to the decreasing electronegativity and increasing ionic character of the metal-carbon or, in this case, the metal-silicon bond.[1][2] Consequently, potassium silanides are typically the most reactive, followed by sodium and then lithium silanides. This heightened reactivity in heavier alkali metal silanides is a double-edged sword, offering the potential for enhanced reaction rates and yields but also demanding more stringent handling procedures due to increased air and moisture sensitivity.[1]

Data Presentation: A Comparative Overview

The following tables summarize the expected relative reactivity and illustrative yields for common reactions involving alkali metal trimethylsilanides. It is important to note that these values are representative and can be influenced by specific reaction conditions, substrates, and solvents.

Table 1: Relative Reactivity in Nucleophilic Substitution

Alkali Metal SilanideSubstrate: 1-Bromobutane (B133212)Illustrative Yield (%)Relative Reaction Rate
Lithium Trimethylthis compound (LiSi(CH₃)₃)n-Bu-Si(CH₃)₃751
Sodium Trimethylthis compound (NaSi(CH₃)₃)n-Bu-Si(CH₃)₃85~5
Potassium Trimethylthis compound (KSi(CH₃)₃)n-Bu-Si(CH₃)₃>95>20

Table 2: Relative Reactivity in Hydrosilylation of 1-Octene

Alkali Metal this compoundProduct: 1-(Trimethylsilyl)octaneIllustrative Yield (%)Notes
Lithium Trimethylthis compound (LiSi(CH₃)₃)1-(Trimethylsilyl)octaneLow to moderateOften requires a catalyst
Sodium Trimethylthis compound (NaSi(CH₃)₃)1-(Trimethylsilyl)octaneModerate to highMay proceed without a catalyst
Potassium Trimethylthis compound (KSi(CH₃)₃)1-(Trimethylsilyl)octaneHighTypically proceeds readily

Experimental Protocols

Detailed methodologies for the synthesis of the alkali metal silanides and a general procedure for a comparative reactivity study are provided below. Caution: Alkali metal silanides are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

Synthesis of Alkali Metal Trimethylsilanides

A common route to alkali metal trimethylsilanides involves the cleavage of hexamethyldisilane (B74624) with an alkali metal or an alkali metal alkoxide.

1. Synthesis of Lithium Trimethylthis compound (LiSi(CH₃)₃)

  • Materials: Lithium wire, hexamethyldisilane, tetrahydrofuran (B95107) (THF, freshly distilled from sodium/benzophenone).

  • Procedure: Under an argon atmosphere, freshly cut lithium wire (1.0 eq) is added to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Anhydrous THF is added, followed by the slow addition of hexamethyldisilane (1.0 eq). The mixture is stirred at room temperature. The reaction is initiated by the appearance of a color change and can be gently heated to reflux to ensure completion. The resulting solution of lithium trimethylthis compound can be used directly or titrated prior to use.[3]

2. Synthesis of Sodium Trimethylthis compound (NaSi(CH₃)₃)

  • Materials: Sodium metal, hexamethyldisilane, tetrahydrofuran (THF).

  • Procedure: Following a similar setup as for the lithium analogue, sodium metal (1.0 eq), cut into small pieces, is reacted with hexamethyldisilane (1.0 eq) in anhydrous THF. The reaction is typically slower than with lithium and may require heating to reflux for several hours to proceed to completion. The formation of the sodium salt is indicated by a color change.

3. Synthesis of Potassium Trimethylthis compound (KSi(CH₃)₃)

  • Materials: Potassium metal, hexamethyldisilane, tetrahydrofuran (THF).

  • Procedure: Due to the high reactivity of potassium, this synthesis requires extreme caution. Small pieces of potassium metal (1.0 eq) are reacted with hexamethyldisilane (1.0 eq) in anhydrous THF at a controlled temperature, often starting at low temperatures and allowing the reaction to slowly warm to room temperature. The reaction is vigorous and exothermic. The resulting potassium trimethylthis compound solution is typically deep in color.

Comparative Nucleophilic Substitution Reaction
  • Procedure: Three separate Schlenk flasks are charged with equimolar solutions of lithium, sodium, and potassium trimethylthis compound in THF under an argon atmosphere. The flasks are cooled to 0 °C. To each flask, an equimolar amount of 1-bromobutane is added dropwise via syringe. The reactions are stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material and the formation of n-butyltrimethylsilane. Aliquots are taken at regular intervals to determine the reaction rates. After completion, the reactions are quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the products are extracted with diethyl ether. The organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The yields of the product are determined by GC analysis using an internal standard.

Mandatory Visualization

G cluster_reactivity General Reactivity Trend K_this compound KSiR₃ (Most Reactive) Na_this compound NaSiR₃ K_this compound->Na_this compound Decreasing Reactivity Li_this compound LiSiR₃ (Least Reactive) Na_this compound->Li_this compound Decreasing Reactivity

Caption: General reactivity trend of alkali metal silanides.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Synthesis of MSiR₃ (M = Li, Na, K) B Reaction with Electrophile (e.g., Alkyl Halide) A->B C Monitoring Reaction Progress (TLC, GC) B->C D Workup and Isolation C->D E Analysis of Yield and Rate D->E

Caption: Workflow for comparing alkali metal this compound reactivity.

G MSiR₃ M⁺ R₃Si⁻ TransitionState [R₃Si---R'---X]⁻ M⁺ MSiR₃->TransitionState R'-X R'-X R'-X->TransitionState R₃Si-R' R₃Si-R' TransitionState->R₃Si-R' M-X M⁺ X⁻ TransitionState->M-X

Caption: SN2 reaction pathway for an alkali metal this compound.

References

A Comparative Guide to Quantifying M-Si Bond Covalency in Silanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nature of the metal-silicon (M-Si) bond in silanide complexes is a critical factor influencing their stability, reactivity, and potential applications in catalysis and materials science. Understanding the degree of covalency in this bond is paramount for designing novel complexes with tailored properties. This guide provides an objective comparison of key experimental and computational techniques used to quantify M-Si bond covalency, supported by experimental data and detailed methodologies.

Comparative Analysis of Methodologies

The characterization of the M-Si bond is not achievable through a single technique; rather, it requires a synergistic approach combining experimental and computational methods. Experimental techniques provide macroscopic and ensemble-averaged data on bond properties, while computational methods offer a microscopic view of the electron distribution and bonding nature.

Experimental Techniques

1. Single-Crystal X-ray Diffraction (XRD)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystal, providing precise M-Si bond lengths and angles.[1][2] While a shorter bond distance is often indicative of a stronger, more covalent interaction, it is not a direct measure of covalency.[2] Factors such as the steric bulk of ligands and the coordination number of the metal can significantly influence bond lengths. Therefore, XRD data is most powerful when used comparatively across a series of related complexes and in conjunction with other spectroscopic and computational data.[3][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a sensitive probe of the local electronic environment of a nucleus.[5][6] For this compound complexes, ²⁹Si NMR is particularly valuable. The chemical shift (δ) of the silicon nucleus is influenced by the electron density at the M-Si bond.[7] A greater covalent character can influence the shielding of the Si nucleus, leading to observable trends in chemical shifts across a series of compounds.[7][8] Furthermore, coupling constants, such as ¹J(Si-H) in silyl (B83357) hydrides, can provide indirect information about the hybridization and electronic nature of the silicon center.[9]

Computational Techniques

Computational chemistry provides powerful tools to analyze the electronic structure and quantify the covalency of chemical bonds directly.

1. Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density (ρ(r)).[10] The nature of the M-Si bond is characterized by analyzing the properties at the bond critical point (BCP), a point of minimum electron density along the bond path.[10][11] Key parameters include:

  • Electron Density (ρ(r)) : Higher values suggest a greater accumulation of electron density, indicative of a shared (covalent) interaction.[12]

  • Laplacian of the Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) indicates charge concentration, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) signifies charge depletion, typical of ionic or closed-shell interactions.[13]

  • Energy Densities : The ratio of the potential energy density to the kinetic energy density, |V(r)|/G(r), is a powerful indicator. A ratio greater than 2 suggests a predominantly covalent interaction, while a ratio less than 1 points to a non-covalent or closed-shell interaction.[11]

2. Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a localized, Lewis-like picture of bonding, providing intuitive chemical concepts.[14][15] It quantifies covalency through:

  • Wiberg Bond Index (WBI) : This index provides a measure of the bond order. WBI values close to 1.0 are typical for single covalent bonds. Low WBI values (e.g., 0.35-0.70) are often observed for silyl ligands, while higher values can indicate increased covalent character or multiple bonding.[11]

  • Natural Atomic Charges : The calculated charges on the metal and silicon atoms reveal the degree of bond polarization. A large difference in charge (Δq) suggests a highly polarized, more ionic interaction, while a smaller difference indicates a more covalent bond.[11][16]

  • Second-Order Perturbation Theory Analysis : This analysis quantifies donor-acceptor (bond-antibond) interactions, revealing the energetic stabilization from electron delocalization, which is a hallmark of covalent interactions.[9][14]

Quantitative Data Comparison

The following tables summarize representative quantitative data from the literature for M-Si bonds in various complexes, illustrating the application of the discussed techniques.

Table 1: M-Si Bond Lengths from X-ray Crystallography

Complex Metal (M) M-Si Bond Length (Å) Reference
[Y(BIPM)(SiᵗBu₂Me)(THF)] Y 3.033(1) [7]
[Y(BIPM)(SiᵗBu₃)(THF)] Y 3.056(2) [7]
[Cp*(CO)₂Mo≡Si–Tbb] Mo 2.232(1) [17]
[Cp*(CO)₂W≡Si–Tbb] W 2.246(6) [17]
[(NHC)₂Cl₂Si→Ru(p-cymene)Cl₂] Ru 2.409(1) [18]

| [(NHC)₂Cl₂(tBu₃Si)Si→Ru(p-cymene)Cl₂] | Ru | 2.499(1) |[18] |

Table 2: Computational Data for Representative Ir-Si Bonds[11] | Complex Type | WBI (NBO) | Δq (Ir-Si) (NBO) | ρ(r) (QTAIM) | ∇²ρ(r) (QTAIM) | |V(r)|/G(r) (QTAIM) | | --------------------- | --------- | ---------------- | ------------ | -------------- | --------------------- | | Ir-Silyl | 0.35 - 0.70 | 1.18 - 1.92 e | 0.08 - 0.11 | > 0 | > 2 | | Base-Stabilized Silylene | > 0.70 | Varies | > 0.10 | Varies | > 2 | | Ir-Silylene | > 0.70 | Varies | > 0.10 | Varies | > 2 |

Table 3: QTAIM Analysis of Fe-Si and Al-Si Bonds in a Heterometallic this compound[13]

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.)
Fe-Si 0.052 +0.104

| Al-Si | 0.040 | +0.119 |

Table 4: NBO Analysis of Fe-Si and Al-Si Bonds in a Heterometallic this compound[13]

Atom Natural Charge (e) Bond Wiberg Bond Index (WBI)
Fe -1.41 Fe-Si 0.39
Si +1.28 Al-Si 0.49

| Al | +1.57 | | |

Experimental and Computational Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the this compound complex suitable for diffraction. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or cooling of a saturated solution.[19]

  • Crystal Mounting : Select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal.[20][21] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.[1]

  • Data Processing : Integrate the intensities of the collected reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution : Use the processed data to solve the phase problem and generate an initial electron density map. This reveals the positions of the atoms in the unit cell.[20]

  • Structure Refinement : Refine the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.[20] The final refined structure provides precise M-Si bond lengths and other geometric parameters.

Protocol 2: Computational Analysis (DFT)
  • Structure Optimization : Start with an initial molecular geometry, often from an experimental X-ray crystal structure. Perform a geometry optimization using Density Functional Theory (DFT). A common choice is the B3LYP functional with a suitable basis set (e.g., aug-cc-pVTZ for lighter atoms and a pseudopotential basis set like LANL2DZ for the metal).[12]

  • Wavefunction Generation : Using the optimized geometry, perform a single-point energy calculation to generate the wavefunction file required for subsequent analysis.

  • QTAIM Analysis :

    • Input the wavefunction file into a QTAIM analysis program (e.g., AIMAll).

    • The software calculates the topology of the electron density.

    • Locate the bond critical point (BCP) along the M-Si bond path.

    • Extract and analyze the values of ρ(r), ∇²ρ(r), and energy densities at the BCP to characterize the bond.[11]

  • NBO Analysis :

    • Perform an NBO analysis, which is often integrated into the quantum chemistry software package (e.g., Gaussian).

    • The analysis will output natural atomic charges, Wiberg bond indices, and a summary of donor-acceptor interactions.

    • Analyze the WBI of the M-Si bond and the charge difference between the M and Si atoms to assess covalency and polarization.[14]

Visualized Workflows and Relationships

G cluster_synthesis Synthesis & Crystallization cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_data Data Output cluster_interp Interpretation synthesis Synthesis of this compound Complex crystal Crystal Growth synthesis->crystal nmr Multinuclear NMR Spectroscopy synthesis->nmr xrd Single-Crystal X-ray Diffraction crystal->xrd dft DFT Geometry Optimization xrd->dft Provides initial geometry bond_length M-Si Bond Length xrd->bond_length nmr_data ²⁹Si Chemical Shift (δ) nmr->nmr_data qtaim QTAIM Analysis dft->qtaim nbo NBO Analysis dft->nbo qtaim_params ρ(r), ∇²ρ(r), |V|/G qtaim->qtaim_params nbo_params WBI, Δq nbo->nbo_params interpretation Assessment of M-Si Covalency bond_length->interpretation nmr_data->interpretation qtaim_params->interpretation nbo_params->interpretation

Caption: Workflow for Quantifying M-Si Bond Covalency.

G cluster_exp Experimental Indicators cluster_qtaim QTAIM Descriptors cluster_nbo NBO Descriptors covalency High M-Si Covalency (Shared Interaction) bond_length Shorter M-Si Bond Length (X-ray Diffraction) covalency->bond_length Correlates With nmr_shift Trends in ²⁹Si NMR Shift covalency->nmr_shift Influences rho High Electron Density ρ(r) at BCP covalency->rho Characterized By laplacian Negative Laplacian ∇²ρ(r) < 0 covalency->laplacian Characterized By energy_ratio Energy Density Ratio |V(r)|/G(r) > 2 covalency->energy_ratio Characterized By wbi High Wiberg Bond Index (WBI) covalency->wbi Characterized By charge Small Charge Separation (Δq) covalency->charge Characterized By

Caption: Logical Relationships Between Observables and M-Si Covalency.

References

Unveiling Electronic Landscapes: A Comparative Guide to Silanide Structures via EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic structure of silicon-containing compounds is pivotal for designing novel reagents and materials. Electron Paramagnetic Resonance (EPR) spectroscopy emerges as a powerful technique to probe the subtle electronic differences in silanides by examining their corresponding silyl (B83357) radicals. This guide provides a comparative analysis of the electronic structures of various silanides through EPR spectroscopic data of their one-electron oxidation products, supported by detailed experimental protocols.

The electronic character of a silanide, a silicon-centered anion, dictates its nucleophilicity and overall reactivity. Direct EPR analysis of diamagnetic silanides is not possible; however, by subjecting them to a one-electron oxidation, paramagnetic silyl radicals are formed. The EPR spectrum of a silyl radical serves as a sensitive reporter on its electronic environment, providing a window into the electronic properties of the parent this compound. Key EPR parameters such as the g-factor and hyperfine coupling constants (hfs) are particularly informative.

The g-factor provides insight into the overall electronic environment of the unpaired electron. Deviations from the free electron g-value (g ≈ 2.0023) are influenced by spin-orbit coupling, which is sensitive to the nature of the substituents on the silicon atom. The hyperfine coupling constant, specifically the isotropic hyperfine splitting (hfs) from the central ²⁹Si nucleus (a(α-²⁹Si)), is directly proportional to the s-character of the singly occupied molecular orbital (SOMO). This, in turn, reflects the geometry of the radical center; a more pyramidal radical will have a higher degree of s-character in the SOMO and thus a larger a(α-²⁹Si) value.

Comparative Analysis of Silyl Radical EPR Data

The electronic structure of silyl radicals, and by extension their this compound precursors, is significantly influenced by the nature of the substituents at the silicon center. A comparison of EPR data for a series of substituted silyl radicals reveals these electronic effects.

Silyl Radical Precursor (this compound)Silyl Radical Studiedg-factora(α-²⁹Si) (G)a(substituent) (G)Reference
Tris(trimethylsilyl)this compound(Me₃Si)₃Si•2.005363.87.1 (⁹β-²⁹Si), 0.43 (27H)[1]
Tris(ethyldimethylsilyl)this compound(EtMe₂Si)₃Si•2.006062.87.1 (⁹β-²⁹Si), 0.37 (18H)[1]
Methyl(bis(trimethylsilyl))this compound(Me₃Si)₂Si(•)MeNot Reported90.39.28 (3H, α-CH₃), 0.44 (18H, β-CH₃)[1]
Tri-tert-butylthis compound(t-Bu)₃Si•Not ReportedNot ReportedNot Reported[1]

Analysis of the Data:

The data presented in the table highlights key trends. The a(α-²⁹Si) value for the (Me₃Si)₃Si• radical (63.8 G) is smaller than that of the (Me₃Si)₂Si(•)Me radical (90.3 G). This suggests that the radical center in (Me₃Si)₃Si• is more planar (less s-character in the SOMO) than in (Me₃Si)₂Si(•)Me. The substitution of a methyl group with a trimethylsilyl (B98337) group leads to a flattening of the pyramidal geometry at the radical silicon center. This is attributed to the steric bulk and electronic effects of the β-silyl groups.

Comparing (Me₃Si)₃Si• and (EtMe₂Si)₃Si•, the a(α-²⁹Si) values are very similar (63.8 G vs. 62.8 G), indicating a comparable geometry at the silicon radical center. However, the g-factor for (EtMe₂Si)₃Si• (2.0060) is slightly larger than that for (Me₃Si)₃Si• (2.0053), suggesting subtle differences in their overall electronic environments. The trend in g-factors for silyl radicals generally decreases with increasing electronegativity of the substituents. For alkyl-substituted silyl radicals, the g-factor is typically larger than the free electron value.

Experimental Protocols

The generation and EPR analysis of silyl radicals from their corresponding silanides require rigorous air- and moisture-free techniques.

1. Silyl Radical Generation:

Silyl radicals are generated in situ via one-electron oxidation of the parent this compound. This is a preferred method for producing persistent silyl radicals.

  • Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Silanides are typically prepared as solutions in anhydrous, deoxygenated solvents such as tetrahydrofuran (B95107) (THF) or toluene.

  • Oxidizing Agents: A variety of oxidizing agents can be employed.

    • Nitrosyl Cation: Oxidation of sterically hindered sodium silanides with the nitrosyl cation ([NO]⁺) has been successfully used.

    • GeCl₂/dioxane complex: This complex is another effective one-electron oxidant for silanides.

  • Procedure: A solution of the chosen oxidizing agent is added to a solution of the this compound at low temperature (e.g., -78 °C) to control the reaction and prevent decomposition of the generated radical. The reaction mixture is then transferred to an EPR tube under inert atmosphere.

2. EPR Spectroscopy:

  • Instrumentation: EPR spectra are recorded on a conventional X-band spectrometer.

  • Sample Handling: The EPR tube containing the radical solution is carefully transferred to the spectrometer's resonant cavity. For air-sensitive samples, the tube should be flame-sealed or capped with a septum and purged with an inert gas.

  • Measurement Conditions:

    • Temperature: Spectra of reactive silyl radicals are often recorded at low temperatures (e.g., 223 K) to increase their persistence and obtain better resolved spectra. Temperature control is achieved using a variable temperature unit.

    • Microwave Frequency and Power: A typical X-band frequency is around 9.5 GHz. The microwave power should be optimized to avoid saturation of the EPR signal.

    • Modulation Frequency and Amplitude: A modulation frequency of 100 kHz is standard. The modulation amplitude should be optimized to maximize signal intensity without causing line broadening.

  • Data Acquisition: The EPR spectrum is recorded by sweeping the magnetic field. For radicals with low natural abundance of magnetic nuclei (like ²⁹Si, 4.7% abundance), spectra of the satellite lines may require a higher number of scans and increased instrument gain to achieve a good signal-to-noise ratio.

Workflow and Logical Relationships

The process of comparing this compound electronic structures using EPR spectroscopy can be visualized as a systematic workflow.

EPR_Silanide_Comparison Workflow for Comparing this compound Electronic Structures via EPR cluster_prep Sample Preparation cluster_reaction Radical Generation (in situ) cluster_epr EPR Analysis cluster_analysis Data Analysis and Comparison Silanide_A This compound A Solution Reaction_A One-electron Oxidation of this compound A Silanide_A->Reaction_A Silanide_B This compound B Solution Reaction_B One-electron Oxidation of this compound B Silanide_B->Reaction_B Oxidant Oxidizing Agent Oxidant->Reaction_A Oxidant->Reaction_B EPR_A Record EPR Spectrum of Radical A Reaction_A->EPR_A EPR_B Record EPR Spectrum of Radical B Reaction_B->EPR_B Params_A Extract g-factor & hfs for Radical A EPR_A->Params_A Params_B Extract g-factor & hfs for Radical B EPR_B->Params_B Comparison Compare EPR Parameters (g, a) Params_A->Comparison Params_B->Comparison Conclusion Infer Electronic Structure Differences of Parent Silanides Comparison->Conclusion

Workflow for comparing this compound electronic structures.

This guide demonstrates that EPR spectroscopy is an indispensable tool for the comparative study of this compound electronic structures. By analyzing the EPR parameters of the corresponding silyl radicals, researchers can gain valuable insights into the effects of substitution on the geometry and spin distribution at the silicon center, which are reflective of the electronic properties of the parent silanides. This knowledge is crucial for the rational design of new silicon-based reagents and materials.

References

A Comparative Guide to the Sila-Peterson Reaction: Mechanism Validation and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The sila-Peterson reaction offers a powerful and versatile tool for this transformation. This guide provides a detailed comparison of the mechanistic pathways of the sila-Peterson reaction, supported by experimental data, and introduces a mechanistically distinct, non-ionic alternative.

The sila-Peterson olefination is a chemical reaction that converts aldehydes and ketones into alkenes using α-silyl carbanions. A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can then be eliminated to form the desired alkene.[1] This guide will delve into the mechanistic dichotomy of the reaction, which allows for the stereoselective synthesis of either (Z)- or (E)-alkenes from a single diastereomer of the β-hydroxysilane intermediate.[2][3]

The Dichotomous Mechanism of the Sila-Peterson Reaction

The stereochemical outcome of the sila-Peterson reaction is highly dependent on the conditions used for the elimination of the β-hydroxysilane intermediate. Acidic and basic conditions lead to opposite stereoisomers of the alkene product, a feature that provides significant synthetic flexibility.

Base-Induced syn-Elimination

Under basic conditions, the β-hydroxysilane undergoes a concerted syn-elimination. This pathway is believed to proceed through a pentacoordinate silicate (B1173343) intermediate, although this has not been definitively proven. The reaction is initiated by the deprotonation of the hydroxyl group, followed by the formation of a four-membered ring intermediate which then collapses to the alkene and a silanoxide. The stereochemistry of the starting β-hydroxysilane directly dictates the stereochemistry of the resulting alkene. For example, the erythro diastereomer will yield the (Z)-alkene, while the threo diastereomer will produce the (E)-alkene.

Acid-Induced anti-Elimination

In contrast, acidic conditions promote an anti-elimination pathway.[2] The reaction is initiated by protonation of the hydroxyl group, which then leaves as a water molecule in a concerted E2-like elimination. This results in the formation of the opposite alkene isomer compared to the base-induced elimination from the same diastereomer. For instance, the erythro diastereomer will now yield the (E)-alkene, and the threo diastereomer will produce the (Z)-alkene.

The choice of reagents is crucial for controlling the elimination pathway. Potassium hydride (KH) is a common choice for the base-induced syn-elimination, while boron trifluoride etherate (BF₃·OEt₂) or sulfuric acid can be used for the acid-induced anti-elimination.[2][3]

A Non-Ionic Alternative: The [2+2] Cycloaddition Pathway

A mechanistically distinct alternative to the traditional sila-Peterson reaction involves a non-ionic pathway proceeding through a [2+2] cycloaddition.[4][5] This reaction utilizes a stable silene (a compound with a silicon-carbon double bond) which reacts with a carbonyl compound to form a four-membered 1,2-silaoxetane heterocycle.[6][7] This intermediate can then undergo a retro-[2+2] cycloaddition, often promoted by a Lewis acid like silica (B1680970) (SiO₂), to yield the desired alkene.[4][7]

A key advantage of this non-ionic approach is its compatibility with enolizable ketones, which can be problematic substrates in the traditional base-mediated Peterson olefination.[7]

Quantitative Comparison of Sila-Peterson Reaction Mechanisms

The following tables provide a summary of experimental data comparing the performance of the different sila-Peterson reaction pathways.

Substrate (Aldehyde/Ketone)α-Silyl CarbanionConditionsYield (%)Diastereomeric Ratio (erythro:threo)Alkene ProductE/Z RatioReference
2-Phenylpropanal(t-Butyldiphenylsilyl)methyl-lithiumTHF, -78 °C85-90>95:5(1S,2R)-1-(t-Butyldiphenylsilyl)-1-phenylhexan-2-olN/A[3]
Benzaldehyde(Trimethylsilyl)methyl-lithiumTHF, -78 °C-threo major--[8]
4-Substituted CyclohexanonesLithium α-trimethyl-silylacetateTHF, -78 °C to rtup to 95-Axially chiral exo-olefins-[9]

Table 1: Diastereoselective Formation of β-Hydroxysilane Intermediates. This table highlights the high diastereoselectivity that can be achieved in the initial addition step of the sila-Peterson reaction, which is crucial for the subsequent stereoselective elimination.

β-Hydroxysilane DiastereomerConditionsYield (%)Alkene ProductE/Z RatioReference
(1S,2R)-1-(t-Butyldiphenyl-silyl)-1-phenylhexan-2-olKH, THF, rt87-90Z-1-Phenyl-1-hexene>98:2[3]
(1S,2R)-1-(t-Butyldiphenyl-silyl)-1-phenylhexan-2-olBF₃·OEt₂, CH₂Cl₂, rt87-90E-1-Phenyl-1-hexene>98:2[3]
Acyclic β-hydroxy silanesIr-N,P complex, H₂up to 99Chiral alkanesup to 99% ee[10][11]

Table 2: Stereoselective Elimination of β-Hydroxysilanes. This table demonstrates the power of choosing between acidic and basic conditions to control the stereochemical outcome of the final alkene product.

Carbonyl CompoundSileneConditionsYield (%)Alkene ProductE/Z RatioReference
2,6-DibromobenzaldehydeAdamantylsileneToluene, rt, then SiO₂53-721,3-Dibromo-2-(2,2-dimethylpropylidene)benzene-[7]
AcetophenoneAdamantylsileneToluene, rt, then SiO₂622-Methyl-1-phenylprop-1-ene-[7]
Acetylenic KetonesAdamantylsileneToluene, rt, then SiO₂up to 88Ene-ynes-[7]

Table 3: Non-Ionic Sila-Peterson Olefination via [2+2] Cycloaddition. This table showcases the yields for the non-ionic pathway with a variety of carbonyl substrates, including those that are typically challenging for the standard sila-Peterson reaction.

Experimental Protocols

Key Experiment 1: Synthesis and Isolation of a β-Hydroxysilane Intermediate

This protocol is adapted from the synthesis of (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol.[3]

  • Preparation of the α-silyl aldehyde: The protocol for the preparation of the α-silyl aldehyde is a prerequisite and can be found in the cited literature.[3]

  • Organometallic Addition: To a solution of the α-silyl aldehyde (e.g., 2-tert-butyldiphenylsilyl-2-phenylethanal) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the organometallic reagent (e.g., n-butyllithium) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure β-hydroxysilane.

Key Experiment 2: Stereoselective Elimination of a β-Hydroxysilane

This protocol describes the separate acidic and basic elimination of an isolated β-hydroxysilane.[3]

a) Base-Induced syn-Elimination (for (Z)-alkene):

  • Reaction Setup: To a suspension of potassium hydride (KH) in anhydrous THF at room temperature under an inert atmosphere, add a solution of the purified β-hydroxysilane in THF dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the (Z)-alkene.

b) Acid-Induced anti-Elimination (for (E)-alkene):

  • Reaction Setup: To a solution of the purified β-hydroxysilane in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature under an inert atmosphere, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the (E)-alkene.

Visualizing the Mechanistic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways discussed.

sila_peterson_mechanisms Mechanisms of the Sila-Peterson Reaction cluster_standard Standard Sila-Peterson Reaction cluster_elimination Stereoselective Elimination cluster_non_ionic Non-Ionic Sila-Peterson Reaction start α-Silyl Carbanion + Carbonyl intermediate β-Hydroxysilane (erythro/threo mixture) start->intermediate Nucleophilic Addition acid_elim Acidic Conditions intermediate->acid_elim base_elim Basic Conditions intermediate->base_elim anti_elim anti-Elimination acid_elim->anti_elim syn_elim syn-Elimination base_elim->syn_elim e_alkene (E)-Alkene anti_elim->e_alkene z_alkene (Z)-Alkene syn_elim->z_alkene silene Silene (R₂Si=CR₂) silaoxetane 1,2-Silaoxetane Intermediate silene->silaoxetane [2+2] Cycloaddition carbonyl Carbonyl (R₂C=O) carbonyl->silaoxetane alkene_non_ionic Alkene silaoxetane->alkene_non_ionic Retro-[2+2] Cycloaddition

Caption: Overview of the standard and non-ionic sila-Peterson reaction pathways.

elimination_stereochem Stereochemical Control in Elimination cluster_base Basic Conditions (syn-Elimination) cluster_acid Acidic Conditions (anti-Elimination) erythro erythro-β-Hydroxysilane z_alkene_base (Z)-Alkene erythro->z_alkene_base syn-elimination e_alkene_acid (E)-Alkene erythro->e_alkene_acid anti-elimination threo threo-β-Hydroxysilane e_alkene_base (E)-Alkene threo->e_alkene_base syn-elimination z_alkene_acid (Z)-Alkene threo->z_alkene_acid anti-elimination

Caption: Stereochemical outcomes of acidic versus basic elimination pathways.

Conclusion

The sila-Peterson reaction stands as a highly valuable method for the stereocontrolled synthesis of alkenes. The ability to access either the (Z)- or (E)-alkene from a common β-hydroxysilane intermediate by simply tuning the elimination conditions provides a significant advantage over other olefination methods.[2] Furthermore, the development of non-ionic variants of the Peterson reaction expands the substrate scope and offers a mechanistically distinct approach to alkene synthesis.[4][5] By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can effectively leverage the sila-Peterson reaction in the design and execution of complex synthetic strategies.

References

Silanides Emerge as a Superior and Safer Alternative to Tributyltin Hydride in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for safer, more efficient, and environmentally benign reagents is paramount. In the realm of radical chemistry, tris(trimethylsilyl)silane (B43935), a prominent silane (B1218182) derivative, is proving to be a highly effective and less toxic alternative to the traditionally used tributyltin hydride. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of silanides in key chemical transformations.

Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH or TTMSS, offers a compelling substitute for tributyltin hydride (Bu₃SnH) in radical-mediated reactions. The primary driver for this shift is the significant toxicity associated with organotin compounds, which can be difficult to remove from final products, a critical concern in pharmaceutical manufacturing.[1] Silanes, in contrast, are generally less toxic and their byproducts are more easily separated.[2]

While tributyltin hydride has long been the reagent of choice due to the weak Sn-H bond (74 kcal/mol), which facilitates hydrogen atom donation, the Si-H bond in tris(trimethylsilyl)silane is only slightly stronger (79 kcal/mol).[1][2] This subtle difference in bond dissociation energy allows (TMS)₃SiH to effectively participate in most radical reactions traditionally performed with Bu₃SnH, though sometimes requiring adjustments in reaction times.[2]

Performance Comparison: Silanide vs. Tributyltin Hydride

The following table summarizes key quantitative data comparing the performance of tris(trimethylsilyl)silane and tributyltin hydride in radical reactions.

ParameterTris(trimethylsilyl)silane ((TMS)₃SiH)Tributyltin Hydride (Bu₃SnH)Source(s)
Bond Dissociation Energy (X-H) 79 kcal/mol74 kcal/mol[1][2]
Toxicity Low toxicityHigh toxicity, lipophilic[1]
Byproduct Removal Generally straightforward (e.g., extraction)Often laborious and difficult[2]
Reactivity Slightly less reactive H-donorHighly reactive H-donor[3]
Diastereoselectivity Can provide enhanced diastereoselectivity in certain reactionsStandard diastereoselectivity[4]
Example: Reductive Decarboxylation Higher cis selectivityStandard cis selectivity[4]

Experimental Protocols

Below are detailed experimental methodologies for a representative radical dehalogenation reaction using both tris(trimethylsilyl)silane and tributyltin hydride.

1. Radical Dehalogenation using Tris(trimethylsilyl)silane

This protocol describes a general procedure for the radical-mediated reduction of an organic halide.

  • Materials:

    • Organic halide (e.g., alkyl bromide) (1.0 equiv)

    • Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.1 - 1.5 equiv)

    • Radical initiator (e.g., azobisisobutyronitrile, AIBN) (0.1 - 0.2 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, benzene)

  • Procedure:

    • To a solution of the organic halide in the chosen solvent, add tris(trimethylsilyl)silane.

    • Add the radical initiator (AIBN) to the mixture. For thermally sensitive substrates, triethylborane (B153662) (Et₃B) with traces of oxygen can be used as a low-temperature initiator.[5]

    • Heat the reaction mixture to reflux (typically 80-110 °C for AIBN-initiated reactions) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). Reactions may require several hours to reach completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure, and the residue purified by column chromatography to isolate the dehalogenated product.

2. Radical Dehalogenation using Tributyltin Hydride

This protocol outlines the traditional method for radical dehalogenation.

  • Materials:

    • Organic halide (e.g., alkyl bromide) (1.0 equiv)

    • Tributyltin hydride (Bu₃SnH) (1.1 - 1.2 equiv)

    • Radical initiator (e.g., AIBN) (catalytic amount)

    • Anhydrous, degassed solvent (e.g., benzene, toluene)

  • Procedure:

    • Dissolve the organic halide in the solvent in a flask equipped with a reflux condenser and under an inert atmosphere.[6]

    • Add tributyltin hydride to the solution.[6]

    • Add a catalytic amount of AIBN.

    • Heat the mixture to reflux. The reaction is typically faster than with (TMS)₃SiH.

    • Monitor the reaction until the starting material is consumed.

    • After cooling, concentrate the reaction mixture.

    • Purification requires careful chromatography to remove the toxic organotin byproducts. This can be challenging due to the nonpolar nature of these compounds.[2]

3. Preparation of Potassium Tris(trimethylsilyl)this compound

For reactions requiring the nucleophilic this compound anion, the potassium salt can be prepared from tris(trimethylsilyl)silane.

  • Materials:

    • Tris(trimethylsilyl)silane ((TMS)₃SiH)

    • Potassium tert-butoxide

    • Anhydrous solvent (e.g., THF, benzene)

    • 18-crown-6 (B118740) (optional, to aid solubility)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve tris(trimethylsilyl)silane in the anhydrous solvent.

    • Add potassium tert-butoxide (and 18-crown-6 if used).

    • Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of tert-butanol.

    • The resulting solution/slurry of potassium tris(trimethylsilyl)this compound can be used in situ for subsequent reactions.[7][8]

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in radical-mediated dehalogenation reactions.

radical_dehalogenation_silane initiator Initiator (AIBN) silyl_radical (TMS)₃Si• initiator->silyl_radical Heat alkyl_radical R• silyl_radical->alkyl_radical Halogen Abstraction organic_halide R-X product R-H alkyl_radical->product H-atom Transfer silane (TMS)₃SiH silane->silyl_radical Regeneration silyl_halide (TMS)₃SiX

Caption: Radical dehalogenation pathway using tris(trimethylsilyl)silane.

radical_dehalogenation_tin initiator Initiator (AIBN) stannyl_radical Bu₃Sn• initiator->stannyl_radical Heat alkyl_radical R• stannyl_radical->alkyl_radical Halogen Abstraction organic_halide R-X product R-H alkyl_radical->product H-atom Transfer tin_hydride Bu₃SnH tin_hydride->stannyl_radical Regeneration stannyl_halide Bu₃SnX

References

A Comparative Guide to Isostructural Early d- and f-Block Metal Silanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and electronic properties of isostructural early d-block and f-block metal silanide complexes, supported by experimental data. This analysis is critical for understanding the fundamental differences in bonding and reactivity between these two classes of compounds, which can inform the design of novel catalysts and materials.

Executive Summary

Recent synthetic achievements have enabled the direct comparison of isostructural d- and f-block metal this compound complexes, revealing significant differences in their metal-silicon bonding, electronic structures, and magnetic properties. While d-block metal-silicon bonds exhibit a greater degree of covalency, f-block analogues are characterized by predominantly electrostatic interactions.[1][2][3][4] This fundamental variance influences their reactivity and potential applications, ranging from catalysis to advanced materials.[2][5]

Data Presentation: Structural and Spectroscopic Comparison

The following tables summarize key structural and spectroscopic data for a series of isostructural M(III) bis(cyclopentadienyl) hyperthis compound complexes, [M(Cp'')₂{Si(SiMe₃)₃}] (where Cp'' = {C₅H₃(SiMe₃)₂-1,3}), and related f-block tris-hyperthis compound complexes.[1][6]

Table 1: Selected Bond Distances and Angles for [M(Cp'')₂{Si(SiMe₃)₃}] Complexes [1]

Metal (M)M–Si Bond Length (Å)Cp''(cent)–M–Cp''(cent) Angle (°)Si–M–Cp''(cent) Average Angle (°)
Ti (d¹)Data not availableData not availableData not available
Zr (d¹)Data not availableData not availableData not available
La (f⁰)3.178(2)Data not availableData not available
Ce (f¹)3.153(2)Data not availableData not available
Nd (f³)3.112(2)Data not availableData not available
U (f³)3.116(2)Data not availableData not available

Table 2: ²⁹Si NMR Spectroscopic Data for Metal-Bound Silicon Atoms [6]

ComplexMetalδ(²⁹Si) (ppm)
[La{Si(SiMe₃)₃}₃(THF)₂]La-82.3
[Ce{Si(SiMe₃)₃}₃(THF)₂]CeNot reported
[Pr{Si(SiMe₃)₃}₃(THF)₂]Pr-65.5
[Nd{Si(SiMe₃)₃}₃(THF)₂]NdNot reported
[U{Si(SiMe₃)₃}₃(THF)₂]UNot reported

Note: Paramagnetic broadening can make the detection of ²⁹Si NMR signals challenging for some f-block complexes.[6]

Experimental Protocols

The synthesis of these isostructural complexes generally follows a salt metathesis protocol. Below are representative experimental methodologies.

General Synthesis of [M(Cp'')₂{Si(SiMe₃)₃}] (M = Ti, Zr, La, Ce, Nd, U)[2]

Salt elimination reactions are performed between the appropriate metal chloride or iodide precursor, such as [Ti(Cp'')₂Cl], [{M(Cp'')₂(μ-Cl)}₂] (M = Zr), or [{M(Cp'')₂(μ-I)}₂] (M = La, Ce, Nd, U), and one or two equivalents of potassium hyperthis compound, [K{Si(SiMe₃)₃}].[2] The reactions are typically carried out in toluene. The resulting heteroleptic M(III) this compound complexes are then isolated and purified by recrystallization from a non-polar solvent like pentane (B18724) in moderate to good yields (34–77%).[2]

General Synthesis of [M{Si(SiMe₃)₃}₃(THF)₂] (M = La, Ce, Pr, Nd, U)[6][7]

These tris-silanide f-block complexes are prepared via salt metathesis reactions between the corresponding solvated trivalent metal iodide precursors, [MI₃(THF)ₓ] (where x is typically 3.5 or 4), and three equivalents of potassium hyperthis compound, [K{Si(SiMe₃)₃}].[6][7] The reactions are conducted in diethyl ether. Crystalline products are obtained in yields of approximately 40% after workup and recrystallization from hexane.[6]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the conceptual differences in metal-silicon bonding between early d- and f-block elements.

Synthesis_Workflow A Metal Halide Precursor ([M(Cp'')₂X] or [MI₃(THF)ₓ]) C Salt Metathesis Reaction (Toluene or Diethyl Ether) A->C B Potassium Hyperthis compound ([K{Si(SiMe₃)₃}]) B->C E Workup and Recrystallization (e.g., from Pentane or Hexane) C->E Crude Product D Isostructural d- or f-block Metal this compound Complex F Characterization (NMR, X-ray Diffraction, etc.) D->F E->D Purified Product

Synthetic workflow for isostructural metal this compound complexes.

Bonding_Comparison cluster_d_block d-Block Metal-Silanide Bonding cluster_f_block f-Block Metal-Silanide Bonding A Strong σ-donor Weak π-acceptor B Significant Covalency (e.g., Zr > Ti) C d-orbital participation D Predominantly Electrostatic E Weaker π-components F f-orbitals less involved in direct bonding

Conceptual comparison of metal-silanide bonding.

Discussion and Conclusion

The comparative analysis of isostructural early d- and f-block metal this compound complexes underscores fundamental differences in their electronic structures. The hyperthis compound ligand acts as a strong σ-donor and a weak π-acceptor in d-block complexes, leading to a higher degree of covalency in the metal-silicon bond.[1][2][3][4] In contrast, for f-block metals, the bonding is primarily electrostatic, with weaker π-interactions.[1][2][3][4] This is attributed to the more shielded nature of the f-orbitals compared to the d-orbitals.

These electronic differences manifest in the magnetic properties of the complexes. For the [M(Cp'')₂{Si(SiMe₃)₃}] series, the magnetic anisotropy is governed by the hyperthis compound ligand in the d-block systems, whereas for the f-block analogues, it is dictated by the two Cp'' ligands.[1][2][3]

In terms of reactivity, the more covalent and accessible d-block metal-silicon bonds are known to undergo a variety of reactions, including insertions of unsaturated substrates.[5][8] While the reactivity of f-block silanides is an emerging field, preliminary studies on yttrium this compound complexes have shown analogous migratory insertion reactions, suggesting a rich reaction chemistry awaits exploration.[8]

References

A Guide to the Cross-Validation of Experimental and Computational Data for Silanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and computational methodologies for the characterization of silanides, a class of silicon-containing compounds. By presenting quantitative data from recent studies, detailing experimental protocols, and illustrating the validation workflow, this document serves as a resource for researchers in organosilicon chemistry, materials science, and computational chemistry.

Comparative Data Analysis

The validation of computational models against experimental data is crucial for accurately predicting the properties and reactivity of novel silanide compounds. Below, key parameters from spectroscopic and structural analyses are compared.

Spectroscopic Data: ²⁹Si NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing silanides in solution. The ²⁹Si chemical shift (δ) is particularly sensitive to the electronic environment of the silicon atom. Density Functional Theory (DFT) calculations are frequently employed to predict these shifts and aid in spectral assignment.

A recent study on yttrium methanediide this compound complexes provides an excellent case for comparison.[1][2][3]

CompoundExperimental ²⁹Si{¹H} NMR δ (ppm)Computational (DFT) ²⁹Si{¹H} NMR δ (ppm)Reference
[Y(BIPM)(SiᵗBu₂Me)(THF)] (1)111.4(Data not specified in abstract)[1][2][3]
[Y(BIPM)(SiᵗBu₃)(THF)] (2)136.1(Data not specified in abstract)[1][2][3]
[Y(BIPM){Si(SiMe₃)₃}(THF)] (3)-10.3(Data not specified in abstract)[1][2][3]

Note: While the source confirms that computational studies were performed and were in accord with experimental data, specific calculated shift values were not available in the abstract.

Another study combines ²⁹Si NMR spectroscopy with DFT to probe the covalency of metal-silanide bonds, demonstrating a linear correlation between experimental chemical shifts and computed covalency measures like delocalization indices.[4]

Structural Data: Bond Lengths and Angles

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules, providing precise measurements of bond lengths and angles.[5][6] These experimental values are the gold standard for benchmarking the accuracy of geometries optimized through computational methods. For the stable silaneimine tBu₂Si=N-SiᵗBu₃, X-ray crystallography revealed a nearly linear Si=N—Si skeleton.[7]

Structural ParameterExperimental (X-ray Crystallography)Computational (DFT/ab initio)
Si=N Bond Length 1.568(3) ÅComputational studies on related silenes (C=Si bonds) show that bond polarity and reactivity are highly dependent on substituents, which would similarly affect Si=N bond lengths.[7]
Si-N Bond Length 1.695(3) ÅThe strength and length of silicon's bonds differ significantly from carbon; for instance, the Si-H bond is weaker than C-H, while the Si-F bond is stronger than C-F, influencing computational models.[8]
Si-N-Si Angle 177.8(2)°Theoretical calculations for molecules like disiloxane (B77578) (H₃SiOSiH₃) have shown that accurately predicting bond angles around silicon can be challenging and requires high levels of theory and appropriate basis sets.[9]

Experimental & Computational Workflow

The cross-validation of data for silanides follows a structured workflow. This process ensures that computational models are robust and reliably predict molecular behavior, while experimental results are rationalized within a theoretical framework.

G cluster_synthesis Compound Synthesis & Preparation cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_validation Cross-Validation synthesis This compound Synthesis purification Purification & Isolation synthesis->purification crystal Crystal Growth purification->crystal nmr NMR Spectroscopy purification->nmr other_exp Other Spectroscopic Methods (IR, MS) purification->other_exp dft DFT Geometry Optimization purification->dft xray X-ray Diffraction crystal->xray compare Compare Data: Exp. vs. Comp. xray->compare Bond Lengths, Angles nmr->compare Chemical Shifts nmr_calc NMR Shift Calculation dft->nmr_calc nbo Bonding Analysis (NBO, QTAIM) dft->nbo nmr_calc->compare nbo->compare Bond Order, Covalency refine Refine Model / Interpret Data compare->refine refine->dft Iterate publish Validated Model & Conclusions refine->publish

Workflow for cross-validating this compound data.

Methodologies and Protocols

Detailed and reproducible protocols are fundamental to high-quality research. The following sections outline standard methodologies for the key experiments and calculations cited.

Experimental Protocols

1. Synthesis and Handling of Silanides Silanides are often highly air- and moisture-sensitive.[10] Synthesis is typically performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • General Procedure: A common route involves salt metathesis reactions.[1][3] For example, an alkali metal this compound (e.g., KSiR₃) is reacted with a metal halide precursor (e.g., [Y(BIPM)(I)(THF)₂]) in an anhydrous, aprotic solvent like toluene.

  • Purification: Products are purified by filtration to remove salt byproducts, followed by recrystallization from appropriate solvents (e.g., hexanes, toluene) to yield analytically pure samples.[10]

2. NMR Spectroscopy NMR is essential for structural elucidation in solution.

  • Sample Preparation: Samples are prepared in deuterated solvents (e.g., C₆D₆) inside a glovebox. For sensitive compounds, a co-solvent like deuterated THF may be used to improve stability.[4]

  • Acquisition: ¹H, ¹³C{¹H}, and ²⁹Si{¹H} NMR spectra are acquired on a standard NMR spectrometer. ²⁹Si NMR can be limited by low natural abundance and sensitivity, sometimes requiring specialized techniques or longer acquisition times.[11]

3. Single-Crystal X-ray Diffraction This technique provides the definitive solid-state structure.

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, cooling a saturated solution, or vapor diffusion.[6]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100-150 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using software packages (e.g., SHELXL) to produce a final model of the atomic positions.[12]

Computational Protocols

1. Density Functional Theory (DFT) Calculations DFT is a workhorse of computational chemistry for predicting molecular structures, energies, and properties.[13]

  • Software: Calculations are performed using software packages like Gaussian, ORCA, or TURBOMOLE.

  • Methodology: A typical approach involves selecting a functional (e.g., ωB97X-D, B3LYP) and a basis set (e.g., 6-31G(d,p) for main group elements, Lanl2dz for metals).[9][13] Geometries are optimized to find the lowest energy conformation.

  • Property Calculation: Following optimization, properties like NMR shielding constants (which are converted to chemical shifts), vibrational frequencies, and parameters for bonding analyses (e.g., Natural Bond Orbital analysis) are calculated.[9][10] The accuracy of these predictions is highly dependent on the chosen functional and basis set.[9]

References

A Comparative Guide to Monodentate and Bidentate Silanide Ligands in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The denticity of a ligand—the number of donor atoms used to bind to a central metal atom—is a critical factor in determining the structure, stability, and reactivity of coordination complexes. In the realm of organometallic chemistry, silanide ligands, which feature an anionic silicon donor atom, have garnered significant interest due to their unique electronic and steric properties. This guide provides an objective comparison of monodentate and bidentate this compound ligands in metal complexes, supported by experimental data, to aid researchers in ligand selection for applications ranging from catalysis to materials science.

Structural and Spectroscopic Comparison: The Impact of Chelation

Bidentate ligands are generally expected to form more stable complexes than their monodentate counterparts due to the chelate effect. This increased stability arises from the favorable entropy change associated with a single bidentate ligand displacing two monodentate ligands. This section compares the structural and spectroscopic properties of a representative monodentate iron silyl (B83357) complex with a bidentate silicon-based ligand complex.

Data Presentation: Structural and Spectroscopic Properties

PropertyMonodentate Complex: (MesCCC)Fe(SiH₂Ph)(Py)(N₂)[1]Bidentate Complex: Me₂Si[(CH₂)₂SiMe₂OTf]₂ Host-Guest Complex[2][3]
Metal Center Iron (II)Not a transition metal complex in the same sense, but illustrates bidentate silicon coordination.
Ligand Type Monodentate SilylBidentate Silyl-Triflate
Coordination The silyl ligand binds to the iron center through the silicon atom.The bidentate ligand chelates to a guest molecule through two silicon atoms.
Fe-Si Bond Length ~2.37 ÅN/A
²⁹Si NMR (ppm) 10.87Not reported in the abstract.
Key IR Bands (cm⁻¹) 2075 (Fe-N₂)Not reported in the abstract.

Mandatory Visualization: Coordination Modes

G cluster_mono Monodentate Coordination cluster_bi Bidentate (Chelating) Coordination M1 Metal L1 SiR₃ M1->L1 σ-donation M2 Metal L2 R₂Si-X-SiR₂ M2->L2:n σ-donation M2->L2:s σ-donation

Caption: Coordination of monodentate and bidentate this compound ligands.

Performance in Catalysis: A Case Study in Olefin Hydrogenation

The electronic and steric environment created by ligands profoundly influences the catalytic activity of a metal center. This section examines the performance of iron complexes with different monodentate silyl ligands in the hydrogenation of styrene, highlighting how ligand modifications can tune catalytic efficiency.[1]

Data Presentation: Catalytic Hydrogenation of Styrene

Precatalyst (Monodentate Silyl Ligand)Conversion to Ethylbenzene (1h, 2 mol%)[1]
(MesCCC)Fe(SiH₂Ph)(Py)(N₂)41%
(MesCCC)Fe(SiHPh₂)(Py)(N₂)84%
(MesCCC)Fe--INVALID-LINK--(N₂)>99%
(MesCCC)Fe(SiMe₂Ph)(Py)(N₂)>99%

Mandatory Visualization: Experimental Workflow for Catalysis

G cluster_workflow Catalytic Hydrogenation Workflow start Styrene + Precatalyst reaction H₂ atmosphere, Stirring start->reaction analysis Reaction Monitoring (e.g., NMR, GC) reaction->analysis product Ethylbenzene analysis->product

Caption: Workflow for olefin hydrogenation catalyzed by iron silyl complexes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and characterization of metal complexes with monodentate and bidentate silicon-based ligands.

Synthesis of a Monodentate Iron Silyl Complex: (MesCCC)Fe(SiMe₂Ph)(Py)(N₂)[1]
  • Materials : (MesCCC)FeMes(Py) (0.050 g, 0.063 mmol, 1.0 equiv), THF (4 mL), Me₂PhSiH (0.010 g, 0.076 mmol, 1.1 equiv), Celite, Et₂O, C₆H₆.

  • Procedure :

    • A 20 mL scintillation vial with a stir bar was charged with (MesCCC)FeMes(Py) and THF.

    • While stirring, Me₂PhSiH was added via syringe, and the solution was stirred overnight, resulting in a color change to orange-red.

    • After stirring, the solution was filtered over Celite, and volatiles were removed under reduced pressure.

    • The orange residue was washed with Et₂O (2 x 2 mL) and extracted in C₆H₆.

Synthesis of a Bidentate Silyl-Triflate Lewis Acid[3]

This protocol describes the synthesis of the ligand itself, which can subsequently be used in complexation studies.

  • Materials : Dimethyldivinylsilane, dimethylchlorosilane, silver triflate.

  • Procedure (Two Steps) :

    • Hydrosilylation : Dimethyldivinylsilane is reacted with dimethylchlorosilane.

    • Lewis Acidity Enhancement : The terminal chlorine atoms of the product from the first step are substituted with triflate groups using silver triflate.

Objective Comparison and Discussion

The choice between a monodentate and a bidentate this compound ligand depends heavily on the desired properties of the final complex.

  • Stability : Bidentate ligands, through the chelate effect, generally form thermodynamically more stable complexes than their monodentate analogs. This can be advantageous in applications where ligand dissociation is undesirable, such as in robust catalysts or stable materials.

  • Coordination Geometry : A monodentate ligand occupies a single coordination site, offering more flexibility in the coordination sphere for other ligands or substrates. In contrast, a bidentate ligand imposes more rigid geometric constraints on the metal center, which can be exploited to control stereochemistry in asymmetric catalysis.

  • Reactivity and Catalysis : As demonstrated in the case of olefin hydrogenation, even subtle changes in a monodentate silyl ligand can significantly impact catalytic performance.[1] The electronic and steric properties of the silyl group influence the stability of key catalytic intermediates. While direct comparative catalytic data for monodentate versus bidentate this compound complexes is scarce, it is plausible that the more constrained geometry of a bidentate ligand could either enhance or hinder catalytic activity depending on the specific reaction mechanism. For instance, a bidentate ligand might enforce a favorable geometry for substrate binding or, conversely, block access to the metal center.

Conclusion

Both monodentate and bidentate this compound ligands offer unique advantages in the design of metal complexes. Monodentate silanides provide a versatile platform for fine-tuning the electronic and steric properties of a metal center, which has been shown to directly impact catalytic activity. Bidentate this compound ligands, on the other hand, can impart enhanced stability and structural rigidity due to the chelate effect. The selection of ligand denticity should be a strategic decision based on the specific application, considering the desired balance between complex stability, reactivity, and the geometric requirements of the metal center. Further research focusing on the direct comparison of monodentate and bidentate this compound ligands on the same metal platform is needed to fully elucidate their relative merits in various catalytic and material science applications.

References

A Comparative Guide to Silanide Reaction Pathways with Lanthanide Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of silanides with lanthanide organometallics opens up a rich field of synthetic chemistry, enabling the formation of unique lanthanide-silicon bonds and facilitating novel catalytic transformations. This guide provides a comparative analysis of the reaction pathways and catalytic applications of these systems, supported by experimental data and detailed protocols.

Overview of Lanthanide-Silanide Reactivity

The interaction between silanides (R₃Si⁻) and lanthanide organometallic complexes is predominantly governed by the high oxophilicity and Lewis acidity of the lanthanide center, as well as the nature of the silyl (B83357) anion. A key mechanistic step in many of these reactions is σ-bond metathesis , a process common for early transition metals and f-block elements with a d⁰ electronic configuration.[1][2] This reaction involves a four-centered transition state and proceeds without a change in the oxidation state of the metal.[1]

The stability and reactivity of the resulting lanthanide silyl complexes are significantly influenced by the steric bulk of the silyl ligand and the coordination of solvent molecules. To enhance stability and facilitate isolation, functionalized silyl ligands incorporating donor atoms (e.g., oxygen, nitrogen) have been developed to create chelate effects and reduce the coordination of labile solvent molecules like THF.[3]

Comparative Analysis of Catalytic Hydrosilylation

One of the most significant applications of lanthanide-silanide chemistry is in the catalytic hydrosilylation of unsaturated organic substrates like alkenes and alkynes.[4] This reaction, involving the addition of a Si-H bond across a multiple bond, is a vital method for the synthesis of organosilicon compounds.

Performance in Alkene Hydrosilylation

The following table summarizes the catalytic performance of different lanthanide-based systems in the hydrosilylation of alkenes.

Catalyst SystemAlkene SubstrateSilane (B1218182)ProductYield (%)Enantiomeric Ratio (er)Ref.
Chiral La(III)-bisoxazoline complexAryl-substituted terminal/internal alkenesPrimary silanesSecondary silanesup to 9993:7[5]
{[DADMB]YH(THF)}₂NorbornenePhSiH₃Hydrosilylated product-90% ee[6]
Sm(II)-CH(SiMe₃)₂ complexEthylene, Styrene-PolymerHigh activity-[7]
Eu(II)/Yb(II)-SiH₃ complexesEthylene, Styrene-PolymerActive-[7]

DADMB = 2,2'-bis(tert-butyldimethylsilylamido)-6,6'-dimethylbiphenyl

Performance in Carbonyl Hydrosilylation

Lanthanide complexes have also been explored as catalysts for the hydrosilylation of carbonyl compounds, providing a route to silyl ethers.

Catalyst SystemCarbonyl SubstrateSilaneProductYield (%)Conversion (%)Ref.
[YbCl₃((S)Pr'-Pybox)]BenzaldehydeTMSCN(R)-Mandelonitrile-86[8]
[YbCl₃((S)Ph-Pybox)]BenzaldehydeTMSCN(R)-Mandelonitrile-83[8]

Note: TMSCN is a cyanide source for silylcyanation, a related transformation.

Reaction Pathways and Mechanisms

The reaction pathways of silanides with lanthanide organometallics can be broadly categorized into salt metathesis for the formation of lanthanide silyl complexes and catalytic cycles for transformations like hydrosilylation.

Synthesis of Lanthanide Silyl Complexes via Salt Metathesis

The most common route to lanthanide silyl complexes is the reaction of a lanthanide halide or alkoxide with an alkali metal silanide.

Salt_Metathesis LnX3 LnX₃ (X = Cl, I) reaction LnX3->reaction KR3Si K⁺[SiR₃]⁻ KR3Si->reaction LnSiR3 Ln(SiR₃)₃ KX KX reaction->LnSiR3 + 3 KX

Synthesis of a homoleptic lanthanide silyl complex.
Catalytic Hydrosilylation Cycle

The mechanism for lanthanide-catalyzed hydrosilylation of alkenes is believed to proceed through a modified Chalk-Harrod type mechanism, involving the formation of a lanthanide hydride intermediate.

Hydrosilylation_Cycle A Ln-SiR₃ B [Ln-H] A->B + H-SiR'₃ - R₃Si-SiR'₃ C Alkene Coordination B->C + Alkene D Ln-alkyl C->D Insertion D->A + H-SiR₃ - Alkyl-H

Proposed catalytic cycle for alkene hydrosilylation.

Experimental Protocols

General Synthesis of a Lanthanide Silyl Complex

The following is a representative protocol for the synthesis of a neutral lanthanide silyl complex.[3]

Materials:

Procedure:

  • In a glovebox, a Schlenk flask is charged with the lanthanide diiodide and the potassium this compound in a 1:2 molar ratio.

  • Anhydrous THF is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by a color change.

  • After completion, the solvent is removed under vacuum.

  • The residue is extracted with toluene and filtered to remove potassium iodide.

  • The toluene is removed under vacuum to yield the crude product.

  • The product can be further purified by crystallization from a suitable solvent like hexane (B92381) at low temperature.

  • All manipulations are carried out under an inert atmosphere of argon or nitrogen.

General Procedure for Catalytic Hydrosilylation of Alkenes

The following protocol is a generalized procedure for the lanthanide-catalyzed hydrosilylation of an alkene.[5]

Materials:

  • Lanthanide precursor (e.g., La(OTf)₃)

  • Chiral ligand (e.g., bisoxazoline)

  • Alkene substrate

  • Silane

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube

Procedure:

  • In a glovebox, the lanthanide precursor and the chiral ligand are stirred in the anhydrous solvent at room temperature to form the catalyst in situ.

  • The alkene substrate is then added to the reaction mixture.

  • The silane is added dropwise to the mixture at the desired reaction temperature.

  • The reaction is stirred for the specified time, and the progress is monitored by techniques such as GC-MS or NMR spectroscopy.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired hydrosilylated product.

Conclusion

The reaction pathways of silanides with lanthanide organometallics provide access to a diverse range of lanthanide silyl complexes with unique structures and reactivity. These complexes have shown significant promise as catalysts, particularly in the hydrosilylation of unsaturated bonds. The choice of the lanthanide metal, the steric and electronic properties of the this compound ligand, and the reaction conditions all play a crucial role in determining the outcome and efficiency of these transformations. Further exploration of ligand design and mechanistic studies will undoubtedly lead to the development of more active and selective lanthanide-based catalysts for a variety of organic transformations.

References

Unraveling Silanide Ion-Pairing in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solution-state behavior of reactive intermediates is paramount. This guide provides a comparative structural analysis of silanide ion-pairing in solution, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supplemented by computational insights.

The nature of the interaction between a negatively charged this compound anion and its positively charged counterion in solution is a critical factor governing its reactivity and stability. This relationship can range from a closely associated Contact Ion Pair (CIP) to a Solvent-Separated Ion Pair (SSIP) , where one or more solvent molecules are interspersed between the ions. The equilibrium between these states is influenced by the specific this compound, the counterion, the solvent's polarity, and the temperature.

Comparative Analysis of this compound Ion-Pairing

The primary tool for investigating these phenomena in solution is multinuclear NMR spectroscopy, particularly ²⁹Si NMR. The chemical shift of the silicon atom at the center of the anion is highly sensitive to its electronic environment, which is directly affected by the proximity and nature of the counterion.

Key Observations from Experimental Data:
  • Counterion Effect: The identity of the alkali metal counterion (e.g., Li⁺, Na⁺, K⁺) significantly influences the ²⁹Si NMR chemical shift. In less polar solvents, a greater downfield shift is often observed for smaller cations like Li⁺ compared to larger ones like K⁺. This is indicative of a stronger polarization of the silicon center in a tighter ion pair.

  • Structural Evidence: While solution-state analysis provides dynamic information, solid-state X-ray crystallography offers a static snapshot of ion-pairing interactions. The crystal structure of a silylene anion radical has revealed a solvent-separated ion pair, confirming the viability of this structural motif.

Below is a summary of representative ²⁹Si NMR chemical shift data for the tris(trimethylsilyl)silyl anion with different counterions in THF, illustrating the influence of the counterion on the electronic environment of the this compound.

This compound AnionCounterionSolvent29Si NMR Chemical Shift (δ, ppm) of Central SiReference
[Si(SiMe₃)₃]⁻Li⁺THF-185.5[1]
[Si(SiMe₃)₃]⁻Na⁺THF-183.2[1]
[Si(SiMe₃)₃]⁻K⁺THF-182.0[1]

Note: This table is a representation based on typical shifts; precise values can vary with experimental conditions.

Experimental Protocols

Accurate characterization of this compound ion-pairing relies on rigorous experimental techniques. Below are detailed methodologies for the synthesis of a representative this compound and its characterization by NMR spectroscopy.

Synthesis of Lithium Tris(trimethylsilyl)this compound

This procedure outlines the synthesis of lithium tris(trimethylsilyl)this compound from tris(trimethylsilyl)silane.

Materials:

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar and septum is charged with tris(trimethylsilyl)silane.

  • The flask is evacuated and backfilled with dry argon or nitrogen.

  • Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stoichiometric amount of methyllithium solution is added dropwise to the stirred solution.

  • The reaction mixture is allowed to stir at -78 °C for 2 hours and then slowly warmed to room temperature and stirred overnight.

  • The solvent is removed under vacuum to yield the crude lithium tris(trimethylsilyl)this compound.

  • The product can be purified by washing with anhydrous pentane to remove soluble impurities, followed by drying under vacuum.

NMR Spectroscopic Analysis of Ion-Pairing

Instrumentation:

  • High-field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • In a glovebox, a known quantity of the synthesized this compound salt is dissolved in the desired deuterated solvent (e.g., THF-d₈, benzene-d₆) to a specific concentration in an NMR tube.

  • The NMR tube is sealed with a cap and parafilm or flame-sealed for air-sensitive samples.

Data Acquisition:

  • ¹H, ¹³C, and ²⁹Si NMR: Standard one-dimensional spectra are acquired to confirm the identity and purity of the this compound. For ²⁹Si NMR, which has low natural abundance and sensitivity, longer acquisition times or polarization transfer techniques like INEPT or DEPT may be necessary.[2]

  • Variable-Temperature (VT) NMR: Spectra are recorded at a range of temperatures (e.g., from -80 °C to 60 °C). Changes in chemical shifts and line shapes can provide information about the equilibrium between CIP and SSIP, as the equilibrium constant is temperature-dependent.

  • Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR experiment separates signals based on the diffusion coefficient of the species in solution. In the case of a dissociated or solvent-separated ion pair, the diffusion coefficient of the this compound anion and the solvated cation will be different from that of a tightly bound contact ion pair.

Visualizing Ion-Pairing and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the concepts and processes involved in the structural analysis of this compound ion-pairing.

IonPairEquilibrium CIP Contact Ion Pair (CIP) M⁺[R₃Si]⁻ SSIP Solvent-Separated Ion Pair (SSIP) [M(Solvent)n]⁺ || [R₃Si]⁻ CIP->SSIP + Solvent - Solvent Free Free Ions [M(Solvent)n]⁺ + [R₃Si]⁻ SSIP->Free + Solvent - Solvent ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_interpretation Data Interpretation start Tris(silyl)silane + Base product This compound Salt start->product NMR Multinuclear NMR (¹H, ¹³C, ²⁹Si, VT, DOSY) product->NMR Xray X-ray Crystallography product->Xray Data Chemical Shifts, Diffusion Coefficients, Crystal Structure NMR->Data Xray->Data Conclusion Elucidation of Ion-Pairing (CIP vs. SSIP) Data->Conclusion

References

A Comparative Assessment of Silanide Hydrogen Storage Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe hydrogen storage is a critical bottleneck in the realization of a hydrogen-based economy. Among the various solid-state hydrogen storage materials, silanides have emerged as a promising class of compounds. This guide provides an objective comparison of the hydrogen storage performance of different silanides, supported by experimental data, and contrasts them with other leading hydrogen storage alternatives.

Performance Comparison of Hydrogen Storage Materials

The hydrogen storage capacity of a material is primarily evaluated based on its gravimetric and volumetric hydrogen density, as well as the conditions of temperature and pressure required for hydrogen release (dehydrogenation) and uptake (hydrogenation). The following table summarizes these key performance indicators for a range of silanides and other prominent hydrogen storage materials.

Material ClassCompoundGravimetric Capacity (wt.%)Volumetric Capacity (g H₂/L)Dehydrogenation Temperature (°C)Rehydrogenation Conditions
Alkali Metal Silanides LiSiH₃~7.9 (theoretical)Data not available> 200Data not available
NaSiH₃~5.8 (theoretical)Data not available> 250Data not available
KSiH₃4.1 - 4.3~88.3 (for K₂SiH₆)~140Moderate pressure and temperature
RbSiH₃~2.9 (theoretical)Data not availableData not availableData not available
CsSiH₃~2.0 (theoretical)Data not availableData not availableData not available
Alkaline Earth Metal Silanides CaSiH₃~3.4 (theoretical)Data not availableData not availableData not available
MgSiH₃~4.2 (theoretical)Data not availableData not availableData not available
Complex Hydrides LiBH₄18.5121280 - 400High pressure and temperature
NaAlH₄5.699180 - 220 (catalyzed)~100 bar H₂, 150°C
Mg(BH₄)₂14.9113~300High pressure and temperature
Metal Hydrides MgH₂7.6110300 - 40010-20 bar H₂, 300-350°C
LaNi₅H₆1.411520 - 50Low pressure, room temperature
Chemical Hydrides NH₃BH₃19.6147100 - 200 (with catalyst)Off-board regeneration required

Logical Workflow for Comparative Assessment

The following diagram illustrates the logical workflow for a comprehensive comparative assessment of silanide hydrogen storage capacity, from material synthesis to performance evaluation and comparison.

cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Comparative Analysis Synthesis This compound Synthesis (e.g., Ball Milling) Characterization Structural & Chemical Characterization (XRD, etc.) Synthesis->Characterization Gravimetric Gravimetric Analysis Characterization->Gravimetric Volumetric Volumetric Analysis (Sieverts Method) Characterization->Volumetric Cycling Hydrogenation/ Dehydrogenation Cycling Characterization->Cycling Kinetics Kinetic Analysis (TPD, DSC) Characterization->Kinetics Data_Compilation Data Compilation & Tabulation Gravimetric->Data_Compilation Volumetric->Data_Compilation Performance_Assessment Overall Performance Assessment Cycling->Performance_Assessment Kinetics->Performance_Assessment Alternative_Comparison Comparison with Alternative Materials Data_Compilation->Alternative_Comparison Alternative_Comparison->Performance_Assessment

Workflow for assessing this compound hydrogen storage.

Experimental Protocols

Detailed and accurate experimental methodologies are crucial for the reliable comparison of hydrogen storage materials. Below are the detailed protocols for the key experiments cited in this guide.

Volumetric Method (Sieverts' Apparatus) for Pressure-Composition-Temperature (PCT) Measurement

This method determines the amount of hydrogen absorbed or desorbed by a material by measuring pressure changes in a calibrated volume.

Apparatus: A Sieverts' apparatus consists of a calibrated gas reservoir, a sample holder, pressure transducers, temperature controllers, and a vacuum system.

Procedure:

  • Sample Preparation: A precisely weighed sample of the this compound material is loaded into the sample holder inside an inert atmosphere glovebox to prevent oxidation.

  • Degassing: The sample is heated under vacuum to remove any adsorbed impurities and moisture.

  • Volume Calibration: The volume of the sample holder and the connecting tubing (dead volume) is determined using a non-adsorbing gas like helium.

  • Hydrogen Dosing:

    • The calibrated reservoir is filled with high-purity hydrogen to a known pressure.

    • The valve between the reservoir and the sample holder is opened, allowing hydrogen to expand into the sample holder.

    • The system is allowed to reach thermal and pressure equilibrium.

  • Data Acquisition: The equilibrium pressure is recorded. The amount of hydrogen absorbed by the sample is calculated using the ideal gas law or a more precise equation of state, accounting for the initial and final pressures, the calibrated volumes, and the temperature.

  • Isotherm Construction: Steps 4 and 5 are repeated at different pressures to construct a pressure-composition isotherm at a constant temperature.

  • Desorption Measurement: To measure desorption, the pressure in the system is incrementally decreased, and the amount of desorbed hydrogen is calculated at each step.

Gravimetric Method for Hydrogen Storage Measurement

This method directly measures the change in mass of a sample as it absorbs or desorbs hydrogen.

Apparatus: A high-precision microbalance enclosed in a high-pressure, temperature-controlled chamber.

Procedure:

  • Sample Preparation: A known mass of the this compound sample is placed in the microbalance sample pan inside an inert atmosphere.

  • Degassing: The sample is heated under vacuum to remove any impurities.

  • Hydrogen Introduction: High-purity hydrogen is introduced into the chamber at a controlled pressure and temperature.

  • Mass Measurement: The change in the sample's mass is continuously monitored by the microbalance as it absorbs hydrogen.

  • Buoyancy Correction: The measured mass change is corrected for the buoyancy effect of the high-pressure hydrogen gas on the sample and the sample holder. This correction requires accurate knowledge of the sample's density and the density of the hydrogen gas at the experimental conditions.

  • Gravimetric Capacity Calculation: The gravimetric hydrogen capacity is calculated as the percentage increase in mass relative to the initial mass of the degassed sample.

  • Desorption Measurement: For desorption, the pressure is reduced or the temperature is increased, and the decrease in mass is monitored.

Hydrogenation/Dehydrogenation Cycling Test

This test evaluates the stability and reversibility of the hydrogen storage capacity of a material over multiple cycles of hydrogen absorption and release.

Apparatus: A Sieverts' apparatus or a dedicated cycling setup capable of automated pressure and temperature cycling.

Procedure:

  • Activation: The sample is typically activated by performing a few initial hydrogenation-dehydrogenation cycles to ensure full reactivity.

  • Cycling Protocol:

    • Hydrogenation: The sample is exposed to a set hydrogen pressure at a specific temperature until saturation is reached (i.e., no more hydrogen is absorbed). The amount of absorbed hydrogen is measured.

    • Dehydrogenation: The sample is then subjected to conditions that induce hydrogen release (e.g., reduced pressure or increased temperature). The amount of desorbed hydrogen is measured.

  • Data Collection: The hydrogen storage capacity is recorded for each cycle.

  • Cycle Life Assessment: The procedure is repeated for a large number of cycles (e.g., 100 or 1000 cycles). The degradation in hydrogen storage capacity over time is a measure of the material's cycling stability.

  • Post-Cycling Characterization: After cycling, the material is often characterized using techniques like X-ray diffraction (XRD) to investigate any structural changes that may have occurred.

Signaling Pathway of Hydrogen Storage in Silanides

The following diagram illustrates the general signaling pathway for hydrogen storage and release in a this compound-based material, highlighting the key steps and influencing factors.

cluster_0 Hydrogenation (Storage) cluster_1 Dehydrogenation (Release) cluster_2 Influencing Factors H2_gas H₂ Gas Adsorption Surface Adsorption & Dissociation H2_gas->Adsorption Diffusion H Atom Diffusion Adsorption->Diffusion Silanide_Formation This compound Hydride Formation Diffusion->Silanide_Formation Heat_Input Heat Input/ Pressure Reduction Decomposition Hydride Decomposition Heat_Input->Decomposition Recombination H Atom Recombination Decomposition->Recombination H2_release H₂ Gas Release Recombination->H2_release Catalyst Catalyst Catalyst->Adsorption Catalyst->Decomposition Temperature Temperature Temperature->Adsorption Temperature->Decomposition Pressure Pressure Pressure->Adsorption Pressure->Decomposition Material_Structure Material Structure (Nanostructuring) Material_Structure->Diffusion

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to Silanide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety. Silanides, highly reactive organosilicon compounds, demand specific and rigorous disposal procedures due to their inherent hazards. This guide provides essential, step-by-step instructions for the safe handling and neutralization of silanide waste streams, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound and any associated reagents. All handling and disposal operations involving silanides must be conducted within a certified and properly functioning fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory; this includes, at a minimum, safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves.

Silanides are typically air and moisture-sensitive and may be pyrophoric. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the handling and quenching process to prevent ignition. Ensure that a Class D fire extinguisher (for combustible metals) and dry sand are readily accessible in the immediate work area.

Principles of this compound Waste Neutralization

The primary strategy for the safe disposal of this compound waste is controlled quenching. This process involves the slow, careful addition of a proton-donating reagent to neutralize the reactive this compound anion. The reactivity of the quenching agent is critical; a gradual increase in reactivity prevents an uncontrolled exothermic reaction. The typical sequence of quenching agents, from least to most reactive, is:

  • Isopropanol (B130326): A relatively mild alcohol that reacts controllably with highly reactive species.

  • Ethanol (B145695) or Methanol (B129727): More reactive alcohols used after the initial, most vigorous reaction has subsided.

  • Water: The final quenching agent, to ensure complete neutralization.

This multi-step approach allows for the safe dissipation of heat and the controlled evolution of any gaseous byproducts, such as hydrogen.

Quantitative Data for this compound Quenching

While specific concentration limits for disposal are subject to institutional and local regulations, the following table provides general guidelines for the controlled quenching of residual this compound solutions.

ParameterGuidelineSafety Precaution
Initial Concentration Dilute waste stream to < 2% in an inert solvent (e.g., THF, heptane)Reduces the overall reactivity and heat generation during quenching.
Temperature Maintain reaction temperature at 0°C or belowAn ice bath is essential to control the exothermic reaction.
Addition Rate Add quenching agent dropwise with vigorous stirringPrevents localized heating and uncontrolled reaction.
Inert Atmosphere Maintain a continuous flow of nitrogen or argonPrevents contact with atmospheric oxygen and moisture.

Experimental Protocol for this compound Disposal

The following is a detailed methodology for the safe quenching of a residual solution of a metal this compound (e.g., silyllithium) in an inert solvent.

Materials:

  • Residual this compound solution in a suitable reaction flask (e.g., Schlenk flask).

  • Inert, high-boiling solvent (e.g., heptane (B126788) or toluene) for dilution.

  • Anhydrous isopropanol.

  • Anhydrous ethanol or methanol.

  • Deionized water.

  • Apparatus for maintaining an inert atmosphere (e.g., Schlenk line or glovebox).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Addition funnel or syringe pump for controlled addition.

Procedure:

  • Preparation:

    • Ensure the reaction flask containing the this compound waste is under a positive pressure of an inert gas (nitrogen or argon).

    • Place the flask in an ice bath and begin stirring.

    • If necessary, dilute the residual this compound solution with a dry, inert solvent to reduce its concentration.

  • Initial Quenching:

    • Slowly add anhydrous isopropanol to the stirred, cooled this compound solution via an addition funnel or syringe pump.

    • Maintain a slow addition rate, monitoring for any temperature increase or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

    • Continue adding isopropanol until gas evolution ceases.

  • Intermediate Quenching:

    • Once the reaction with isopropanol has subsided, slowly add anhydrous ethanol or methanol in the same controlled manner.

  • Final Quenching:

    • After the reaction with the alcohol is complete, slowly and cautiously add deionized water.

  • Neutralization and Disposal:

    • Once the addition of water causes no further reaction, allow the mixture to slowly warm to room temperature while continuing to stir.

    • The resulting solution, containing siloxanes and the corresponding metal salt, can now be prepared for disposal as hazardous waste according to institutional and local regulations. The aqueous and organic layers should be disposed of in separate, appropriately labeled waste containers.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

SilanideDisposalWorkflow start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) fume_hood->inert_atmosphere cool Cool Reaction Vessel to 0°C (Ice Bath) inert_atmosphere->cool dilute Dilute with Inert Solvent (e.g., Heptane) cool->dilute quench_isopropanol Slowly Add Isopropanol dilute->quench_isopropanol check_reaction1 Reaction Subsided? quench_isopropanol->check_reaction1 check_reaction1->quench_isopropanol No quench_alcohol Slowly Add Ethanol/Methanol check_reaction1->quench_alcohol Yes check_reaction2 Reaction Subsided? quench_alcohol->check_reaction2 check_reaction2->quench_alcohol No quench_water Cautiously Add Water check_reaction2->quench_water Yes check_reaction3 Reaction Complete? quench_water->check_reaction3 check_reaction3->quench_water No warm Warm to Room Temperature check_reaction3->warm Yes dispose Dispose as Hazardous Waste (Follow Local Regulations) warm->dispose end End dispose->end

Caption: Workflow for the safe quenching and disposal of this compound waste.

By adhering to these rigorous safety protocols and procedural guidelines, researchers can effectively mitigate the risks associated with this compound waste, fostering a safer laboratory environment.

Essential Safety and Operational Guide for Handling Silanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for handling silane (B1218182) and related silicon hydride compounds, referred to collectively as "silanes." The term "silanide" typically refers to anions of silicon and is less common in a laboratory context. This guide assumes the user is inquiring about silanes. Always consult the specific Safety Data Sheet (SDS) for the particular silane compound being used, as hazards and handling requirements can vary.

This document is intended for researchers, scientists, and drug development professionals to promote safe laboratory practices.

Immediate Safety and Handling Precautions

Silanes are highly flammable, pyrophoric (can ignite spontaneously in air), and can form explosive mixtures with air.[1][2] They are also respiratory irritants.[1] Due to these significant hazards, stringent safety protocols must be followed.

1. Engineering Controls:

  • Ventilation: All work with silanes must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] For larger operations, local exhaust ventilation may be necessary to control dust and fume concentrations.[3]

  • Gas Cabinets and Enclosed Systems: Due to their pyrophoric nature, silanes should be handled in fully enclosed and purged systems.[5]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][6] Fire suppression systems, such as those with automatic activation, should be in place where large quantities are used.[7]

2. Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent exposure and injury. The following table summarizes the required PPE for handling silanes.

Body PartRequired PPEMaterial/Type RecommendationRationaleCitations
Eyes/Face Safety Goggles with side shields or a Face ShieldANSI Z87.1 compliantTo protect against splashes, aerosols, and chemical burns to the eyes and face.[6][8]
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubberTo prevent skin absorption and contact with corrosive materials. The choice of glove material may depend on the specific silane and any solvents used.[6][8]
Body Lab coat or apron, Flame-retardant and antistatic protective clothing-To protect skin from accidental spills and splashes. Flame-retardant clothing is crucial due to the high flammability of silanes.[8][9]
Respiratory N95 respirator, Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges, or Self-Contained Breathing Apparatus (SCBA)NIOSH-approvedRequired in poorly ventilated areas, for high-risk operations, or during emergency situations to prevent inhalation of harmful vapors and dust.[1][8]
Feet Closed-toe shoesChemical-resistantTo protect feet from spills.[8]

3. Handling Procedures:

  • Always handle silanes in an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][10]

  • Inspect containers and equipment for leaks before use.[10]

  • Never heat cylinders to increase the discharge rate.[10]

  • Close the container valve after each use and when the container is empty.[10]

Spill and Emergency Response

In the event of a spill or leak, immediate action is required to mitigate the risks of fire, explosion, and exposure.

1. Spill Response:

  • Evacuate: Immediately evacuate all personnel from the danger area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Contain: For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite. Do not use water or combustible materials.[11]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable, and corrosion-resistant container for hazardous waste.[11]

  • Decontaminate: Clean the spill area as appropriate, and dispose of all contaminated materials, including PPE, as hazardous waste.[11]

2. Fire Response:

  • Do Not Extinguish: Leaking gas fires should not be extinguished unless the leak can be stopped safely.[12] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive mixture.

  • Evacuate: Evacuate the area immediately.[2]

  • Cool Containers: Use a water spray from a protected position to cool containers that are exposed to fire to prevent them from rupturing.[12]

Disposal Plan

Proper disposal of silane waste is crucial to ensure safety and environmental protection.

1. Waste Collection:

  • Collect waste silane and related materials in a dedicated, properly labeled, and sealed container.[4] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[4]

2. Neutralization (for certain silanes):

  • For some reactive silanes like chlorosilanes, a neutralization step may be necessary before disposal. This typically involves slowly adding the compound to a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the generated acid.[11] This procedure must be carried out by trained personnel in a fume hood.[11]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]

  • Do not attempt to dispose of residual or unused quantities by returning the cylinder to the supplier.[2] Never dispose of silanes down the drain or in the general waste.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling silanes from preparation to disposal.

SilaneHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Risk Assessment & SDS Review B Assemble & Inspect Equipment A->B C Don Appropriate PPE B->C D Inert Atmosphere Purge C->D E Perform Experiment in Fume Hood D->E F Monitor for Leaks E->F K Spill or Leak Detected E->K Emergency Event G Quench Reactive Materials (if necessary) F->G Experiment Complete F->K Emergency Event H Collect Waste in Labeled Container G->H I Decontaminate Work Area & Equipment H->I J Dispose of Waste via EHS I->J L Evacuate Area K->L M Alert Emergency Services L->M N Contain Spill (if safe) M->N

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.